Product packaging for 1-Bromo-9-phenyl-9H-carbazole(Cat. No.:CAS No. 1333002-37-1)

1-Bromo-9-phenyl-9H-carbazole

Cat. No.: B1632225
CAS No.: 1333002-37-1
M. Wt: 322.2 g/mol
InChI Key: AELBZZMQJAJEJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1-Bromo-9-phenyl-9H-carbazole (CAS RN: 1333002-37-1) is a high-purity brominated carbazole derivative that serves as a versatile and crucial synthetic intermediate in advanced research and development. Its molecular structure, featuring a carbazole core substituted at the N-9 position with a phenyl group and at the C-1 position with a bromine atom, makes it a privileged scaffold for constructing more complex functional molecules . In materials science, this compound is a key precursor for synthesizing organic luminophores with tunable electronic properties. Research demonstrates its application in creating donor-acceptor dyads for optoelectronics, where the bromine atom enables efficient cross-coupling to attach an o-carborane acceptor unit, leading to systems exhibiting intramolecular charge transfer (ICT) and aggregation-induced emission (AIE) . These properties are highly valuable for developing new organic light-emitting diodes (OLEDs) and other photonic devices. In pharmaceutical and antimicrobial research, the carbazole core is a recognized pharmacophore. This brominated derivative acts as a foundational building block for constructing novel carbazole-based molecules designed to target bacterial fatty acid synthesis via FabH inhibition or to function as membrane-active antimicrobial agents . The bromine atom facilitates further functionalization with various moieties, such as dihydrotriazine, which has been shown to yield compounds with potent activity against a range of bacterial strains, including multidrug-resistant pathogens . This product is provided as a solid with a melting point of 73.0 to 77.0 °C and a minimum purity of 97.0% (by GC) . It is intended for research applications only and is not for diagnostic or therapeutic use. Researchers should handle this material with appropriate precautions, as it may cause skin and serious eye irritation .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H12BrN B1632225 1-Bromo-9-phenyl-9H-carbazole CAS No. 1333002-37-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-9-phenylcarbazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12BrN/c19-16-11-6-10-15-14-9-4-5-12-17(14)20(18(15)16)13-7-2-1-3-8-13/h1-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AELBZZMQJAJEJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=CC=CC=C3C4=C2C(=CC=C4)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1333002-37-1
Record name 1-Bromo-9-phenyl-9H-carbazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-Bromo-9-phenyl-9H-carbazole

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview for the synthesis of 1-bromo-9-phenyl-9H-carbazole, a key building block in the development of advanced materials for organic electronics and a scaffold of interest in medicinal chemistry.[1][2] We will explore the primary synthetic transformations, focusing on the underlying mechanisms and the rationale for methodological choices to ensure reproducible, high-yield outcomes.

Strategic Overview: A Two-Step Approach

The most efficient and common pathway to this compound involves a two-step synthetic sequence. First, the N-H bond of carbazole is arylated to form the 9-phenyl-9H-carbazole intermediate. Second, this intermediate undergoes a regioselective electrophilic bromination to yield the final product. This strategy allows for precise control over the substitution pattern of the carbazole core.

G Carbazole Carbazole Intermediate 9-Phenyl-9H-carbazole Carbazole->Intermediate Step 1: N-Arylation FinalProduct This compound Intermediate->FinalProduct Step 2: Electrophilic Bromination

Caption: Overall synthetic workflow.

Part 1: Synthesis of the 9-Phenyl-9H-carbazole Intermediate

The formation of the C-N bond between the carbazole nitrogen and a phenyl group is the critical first step. Two powerful cross-coupling methodologies dominate this field: the classic Ullmann condensation and the more modern Buchwald-Hartwig amination.

Methodology A: Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction that is effective for N-arylation.[3] Traditional protocols often require harsh conditions, including high temperatures (>200 °C) and stoichiometric amounts of copper.[4] However, advancements using ligands can facilitate the reaction under milder conditions. The generally accepted mechanism involves the formation of a copper(I)-carbazolide intermediate, which then undergoes oxidative addition with the aryl halide.[3]

Causality Behind the Protocol:

  • Catalyst: Copper is a cost-effective metal for promoting this C-N coupling. Using a well-defined copper(I) salt like CuI provides a more reproducible catalytic activity compared to copper powder.[5]

  • Base: A strong base like potassium carbonate (K₂CO₃) is required to deprotonate the carbazole N-H, forming the nucleophilic carbazolide anion. The base must be anhydrous and finely powdered to maximize its reactivity.[6]

  • Solvent: A high-boiling point, polar aprotic solvent is typically necessary to achieve the required reaction temperatures in traditional Ullmann reactions.[4]

Methodology B: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become the preferred method for many C-N bond formations due to its milder conditions, broader substrate scope, and higher yields compared to the traditional Ullmann reaction.[1][5]

Trustworthiness Through Mechanistic Understanding: The reaction proceeds via a well-established catalytic cycle. A Pd(0) species undergoes oxidative addition with the aryl halide. The resulting Pd(II) complex coordinates with the deprotonated carbazole, and subsequent reductive elimination releases the 9-phenyl-9H-carbazole product, regenerating the Pd(0) catalyst.[1] The choice of ligand is critical; bulky, electron-rich phosphine ligands stabilize the palladium catalyst and promote the key reductive elimination step.

G cluster_cycle Buchwald-Hartwig Catalytic Cycle Pd0 Active Pd(0) Catalyst PdII_Aryl Pd(II) Intermediate (L-Pd(Ar)(X)) Pd0->PdII_Aryl Oxidative Addition (Ar-X) PdII_Amido Pd(II)-Amido Complex (L-Pd(Ar)(N-Carbazole)) PdII_Aryl->PdII_Amido Amine Coordination & Deprotonation (Base) PdII_Amido->Pd0 Reductive Elimination Product 9-Phenylcarbazole PdII_Amido->Product Product Release

Caption: Buchwald-Hartwig catalytic cycle.[1]

Comparative Analysis & Recommended Protocol

For its milder conditions, higher efficiency, and greater reliability, the Buchwald-Hartwig amination is the recommended approach for synthesizing the 9-phenyl-9H-carbazole intermediate.

ParameterUllmann CondensationBuchwald-Hartwig Amination
Catalyst Copper (e.g., CuI, Cu powder)Palladium (e.g., Pd₂(dba)₃, Pd(OAc)₂)
Ligand Optional (e.g., phenanthroline)Required (e.g., Tri-tert-butylphosphine)
Temperature High (150-210 °C)[5]Moderate (80-110 °C)[5]
Yield Variable, often moderateGenerally high
Advantages Low catalyst costMilder conditions, high yields, functional group tolerance[5]
Disadvantages Harsh conditions, potential for homocoupling byproducts[6]Higher catalyst/ligand cost, air-sensitivity
Experimental Protocol: Buchwald-Hartwig Synthesis of 9-Phenyl-9H-carbazole

This protocol is adapted from established procedures for Buchwald-Hartwig amination.[1]

Materials & Reagents:

ReagentMolar Mass ( g/mol )Amount (mmol)Mass/Volume
9H-Carbazole167.2112020 g
Bromobenzene157.0117918.6 mL (28.2 g)
Pd₂(dba)₃915.721.1961.095 g
Tri-tert-butylphosphine202.294.784.78 mL (1.0 M in toluene)
Potassium Carbonate (K₂CO₃)138.2117924.80 g
Xylene (anhydrous)--400 mL

Procedure:

  • Catalyst Pre-mixing: In a dry, inert atmosphere glovebox or Schlenk line, add Pd₂(dba)₃ and tri-tert-butylphosphine solution to a reaction flask containing 400 mL of anhydrous xylene. Stir the mixture for 20 minutes at room temperature.

  • Reagent Addition: To the catalyst mixture, add 9H-carbazole, bromobenzene, and finely powdered, anhydrous potassium carbonate.

  • Reaction: Heat the mixture to reflux (approx. 140 °C) under a nitrogen atmosphere. Maintain reflux for 18 hours. Reaction progress can be monitored by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[1]

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Decant the xylene solution to separate it from inorganic salts.

  • Purification: Evaporate the solvent under reduced pressure. The crude residue can be purified by column chromatography on silica gel or by recrystallization to yield pure 9-phenyl-9H-carbazole.[5]

Part 2: Regioselective Bromination of 9-Phenyl-9H-carbazole

The second step is the electrophilic aromatic substitution on the electron-rich carbazole ring system. The position of bromination is directed by the existing substituents. The bulky 9-phenyl group sterically hinders the adjacent 1 and 8 positions, while electronically, the 3, 6, 1, and 8 positions are activated. The use of N-Bromosuccinimide (NBS) is a standard and effective method for this transformation.[7] It is a convenient and safer source of electrophilic bromine compared to liquid Br₂.

Experimental Protocol: Bromination of 9-Phenyl-9H-carbazole

This protocol is based on standard electrophilic bromination procedures for carbazole systems.[8]

Materials & Reagents:

ReagentMolar Mass ( g/mol )Amount (mmol)Mass
9-Phenyl-9H-carbazole243.31102.43 g
N-Bromosuccinimide (NBS)177.9811 (1.1 eq.)1.96 g
Toluene--50 mL

Procedure:

  • Dissolution: In a round-bottom flask, dissolve 9-phenyl-9H-carbazole in toluene at room temperature.

  • Reagent Addition: Add N-Bromosuccinimide (NBS) to the solution in one portion. It is crucial to protect the reaction from light, as NBS can undergo radical reactions upon light exposure.

  • Reaction: Stir the mixture at room temperature. The reaction is typically complete within 30 minutes to a few hours. Monitor the consumption of the starting material by TLC.

  • Work-up: Upon completion, add water to the reaction mixture and transfer to a separatory funnel. Extract the product with a suitable organic solvent like dichloromethane or ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product, a mixture of regioisomers, is then purified by column chromatography on silica gel to isolate the desired this compound isomer.

Characterization

The final product and intermediate should be characterized using standard analytical techniques to confirm their identity and purity.[9]

  • NMR Spectroscopy (¹H and ¹³C): To confirm the molecular structure and regiochemistry of the bromine substitution.

  • Mass Spectrometry (MS): To verify the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify characteristic functional group vibrations.

References

An In-depth Technical Guide to the Characterization of 1-Bromo-9-phenyl-9H-carbazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-9-phenyl-9H-carbazole is a halogenated aromatic heterocyclic compound that has garnered interest within the fields of materials science and medicinal chemistry. Its rigid carbazole core, functionalized with a phenyl group at the 9-position and a bromine atom at the 1-position, provides a versatile scaffold for the synthesis of novel organic electronic materials and potentially bioactive molecules. The strategic placement of the bromine atom offers a reactive handle for further chemical modifications, such as cross-coupling reactions, enabling the construction of more complex molecular architectures. This guide provides a comprehensive overview of the essential characterization data for this compound, offering a foundational resource for researchers working with this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is crucial for its handling, purification, and use in subsequent synthetic applications.

PropertyValueSource
Molecular Formula C₁₈H₁₂BrN--INVALID-LINK--[1]
Molecular Weight 322.20 g/mol --INVALID-LINK--[1]
Appearance White to orange to green powder/crystal--INVALID-LINK--[2]
Melting Point 73.0 to 77.0 °C--INVALID-LINK--[2]
Purity >97.0% (GC)--INVALID-LINK--[2]
Solubility Soluble in common organic solvents such as dichloromethane, chloroform, and tetrahydrofuran.Inferred from typical carbazole derivatives.
Storage Keep in a dark place, sealed in dry, room temperature.--INVALID-LINK--[1]

Synthesis and Purification

The synthesis of this compound can be approached through several synthetic strategies, primarily involving the introduction of the phenyl group onto the carbazole nitrogen and subsequent bromination, or vice versa. A common and effective method for the N-arylation of carbazoles is the Buchwald-Hartwig amination.

A plausible synthetic route involves the bromination of 9-phenyl-9H-carbazole.

Experimental Protocol: Synthesis of this compound

Materials:

  • 9-Phenyl-9H-carbazole

  • N-Bromosuccinimide (NBS)

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Hexane

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve 9-phenyl-9H-carbazole in DMF.

  • Slowly add N-Bromosuccinimide (1.05 equivalents) to the solution at room temperature.

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with dichloromethane.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a solid.

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification start Dissolve 9-Phenyl-9H-carbazole in DMF add_nbs Add N-Bromosuccinimide start->add_nbs react Stir at Room Temperature add_nbs->react quench Pour into Water react->quench extract Extract with DCM quench->extract wash Wash with Brine extract->wash dry Dry over MgSO4 wash->dry concentrate Concentrate dry->concentrate chromatography Column Chromatography concentrate->chromatography product This compound chromatography->product

Synthetic Workflow for this compound.

Spectroscopic Characterization

Spectroscopic analysis is fundamental for the structural elucidation and confirmation of this compound. The following sections detail the expected and observed data from various spectroscopic techniques.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides detailed information about the chemical environment of the protons in the molecule. For this compound, the spectrum is expected to show distinct signals for the protons on the carbazole core and the pendant phenyl group. Due to the asymmetry introduced by the bromine atom at the C1 position, all seven protons on the carbazole skeleton are expected to be chemically non-equivalent, leading to a complex splitting pattern in the aromatic region.

Predicted ¹H NMR (CDCl₃, 400 MHz) Chemical Shifts (δ) and Splitting Patterns:

Chemical Shift (ppm)MultiplicityAssignment (Predicted)
~8.1-8.2dH-8
~7.2-7.8mAromatic H (Carbazole & Phenyl)

Interpretation:

  • The proton at the C8 position is expected to be the most deshielded proton on the carbazole core due to its proximity to the nitrogen atom and the anisotropic effect of the adjacent benzene ring, likely appearing as a doublet.

  • The remaining protons on the carbazole and phenyl rings will appear as a complex multiplet in the aromatic region. The presence of the bromine atom will influence the chemical shifts of the adjacent protons (H-2) and those in its vicinity through electronic and steric effects.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, a total of 18 distinct carbon signals are expected in the proton-decoupled spectrum, corresponding to the 18 carbon atoms in the molecule.

Predicted ¹³C NMR (CDCl₃, 100 MHz) Chemical Shifts (δ):

Chemical Shift (ppm)Assignment (Predicted)
~140-142C-9a, C-8a (Carbazole quaternary)
~137-138C-ipso (Phenyl)
~120-130Aromatic CH (Carbazole & Phenyl)
~110-120Aromatic CH (Carbazole)
~110C-1 (C-Br)

Interpretation:

  • The two quaternary carbons of the carbazole core adjacent to the nitrogen (C-9a and C-8a) are expected to appear at the downfield end of the spectrum.

  • The carbon atom bearing the bromine (C-1) is expected to be shielded compared to the other aromatic carbons due to the heavy atom effect, appearing at a relatively upfield chemical shift.

  • The remaining aromatic carbons will resonate in the typical range for sp² hybridized carbons.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Expected FT-IR (KBr) Absorption Bands:

Wavenumber (cm⁻¹)Vibrational Mode
3050-3150Aromatic C-H stretching
1600-1450Aromatic C=C stretching
~1330C-N stretching
~1050C-Br stretching
700-900Aromatic C-H out-of-plane bending

Interpretation:

  • The spectrum will be dominated by absorptions corresponding to the aromatic carbazole and phenyl rings.

  • The C-H stretching vibrations will appear above 3000 cm⁻¹.

  • The characteristic C=C stretching vibrations of the aromatic rings will be observed in the 1600-1450 cm⁻¹ region.

  • The C-N stretching of the carbazole nitrogen will likely be found around 1330 cm⁻¹.

  • A key feature will be the C-Br stretching vibration, which is expected to appear in the fingerprint region, typically around 1050 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in confirming its identity. For this compound, electron ionization (EI) is a common technique.

Expected Mass Spectrum (EI):

m/zIon
321/323[M]⁺ (Molecular ion peak)
242[M-Br]⁺
166[M-Br-C₆H₅]⁺

Interpretation:

  • The most characteristic feature will be the presence of two molecular ion peaks, [M]⁺ and [M+2]⁺, with a nearly 1:1 intensity ratio. This isotopic pattern is a definitive indicator of the presence of one bromine atom (⁷⁹Br and ⁸¹Br isotopes).

  • A significant fragment will be observed at m/z 242, corresponding to the loss of the bromine atom.

  • Further fragmentation may involve the loss of the phenyl group, leading to a fragment at m/z 166.

Characterization_Workflow cluster_sample Sample Preparation cluster_techniques Analytical Techniques cluster_data Data Analysis cluster_confirmation Structural Confirmation sample This compound nmr NMR Spectroscopy (¹H & ¹³C) sample->nmr ftir FT-IR Spectroscopy sample->ftir ms Mass Spectrometry sample->ms nmr_data Chemical Shifts Coupling Constants nmr->nmr_data ftir_data Vibrational Frequencies ftir->ftir_data ms_data Molecular Ion Fragmentation Pattern ms->ms_data structure Confirmed Structure nmr_data->structure ftir_data->structure ms_data->structure

Workflow for the Spectroscopic Characterization.

Conclusion

The characterization data presented in this guide provides a solid foundation for the identification and quality assessment of this compound. The combination of physicochemical properties and a comprehensive suite of spectroscopic techniques, including ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry, allows for unambiguous structural confirmation. This information is indispensable for researchers utilizing this versatile building block in the development of advanced materials and novel pharmaceutical agents, ensuring the reliability and reproducibility of their scientific endeavors. The provided experimental protocols and interpretation guidelines serve as a practical resource for scientists and professionals in the field.

References

An In-depth Technical Guide to the NMR Spectroscopic Analysis of 1-Bromo-9-phenyl-9H-carbazole

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed exploration of the Nuclear Magnetic Resonance (NMR) spectroscopic analysis of 1-bromo-9-phenyl-9H-carbazole. As a Senior Application Scientist, this document synthesizes foundational NMR principles with practical, field-proven insights to offer a comprehensive resource for the structural elucidation of this important carbazole derivative. The guide is structured to provide not only theoretical understanding but also actionable experimental protocols and data interpretation strategies.

Introduction: The Structural Significance of this compound

This compound is a key heterocyclic building block in the development of advanced materials and potential therapeutic agents. The carbazole core, with its unique electronic properties, is a prevalent motif in organic electronics, including organic light-emitting diodes (OLEDs) and photovoltaics. The strategic placement of a bromine atom at the C1 position and a phenyl group at the N9 position significantly influences the molecule's steric and electronic characteristics, making precise structural verification paramount for its application. NMR spectroscopy is the most powerful technique for the unambiguous determination of its molecular structure.

Predicted NMR Spectroscopic Data of this compound

Predicted ¹H NMR Chemical Shift Data

The introduction of an electron-withdrawing bromine atom at the C1 position is expected to induce a downfield shift for the adjacent protons, most notably H-2 and H-8.

ProtonPredicted Chemical Shift (δ) ppmExpected MultiplicityPredicted J-coupling (Hz)
H-27.50 - 7.60d~8.0
H-37.30 - 7.40t~7.5
H-47.45 - 7.55d~8.0
H-57.25 - 7.35d~8.0
H-67.15 - 7.25t~7.5
H-77.35 - 7.45t~7.5
H-88.10 - 8.20d~7.8
Phenyl-H (ortho)7.60 - 7.70m
Phenyl-H (meta, para)7.40 - 7.50m
Predicted ¹³C NMR Chemical Shift Data

The deshielding effect of the bromine atom will be most pronounced on the directly attached carbon, C-1. The other carbon signals are predicted based on the known values for 9-phenylcarbazole and the expected substituent effects.

CarbonPredicted Chemical Shift (δ) ppm
C-1112.0 - 115.0
C-2122.0 - 124.0
C-3120.0 - 122.0
C-4127.0 - 129.0
C-4a123.0 - 125.0
C-4b121.0 - 123.0
C-5120.0 - 122.0
C-6126.0 - 128.0
C-7110.0 - 112.0
C-8120.0 - 122.0
C-8a140.0 - 142.0
C-9a139.0 - 141.0
Phenyl C (ipso)137.0 - 139.0
Phenyl C (ortho)127.0 - 129.0
Phenyl C (meta)129.0 - 131.0
Phenyl C (para)128.0 - 130.0

Experimental Protocols for High-Quality NMR Data Acquisition

The acquisition of high-resolution, unambiguous NMR spectra is critically dependent on meticulous sample preparation and the selection of appropriate instrument parameters.

Step-by-Step Sample Preparation
  • Sample Purity: Ensure the this compound sample is of high purity (>95%) to avoid spectral overlap and misinterpretation from impurities.

  • Solvent Selection: Choose a deuterated solvent in which the compound is readily soluble. Chloroform-d (CDCl₃) is a common and effective choice for carbazole derivatives. For less soluble compounds, dimethyl sulfoxide-d₆ (DMSO-d₆) or a mixture of solvents may be employed.

  • Concentration: For ¹H NMR, prepare a solution of 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent. For the less sensitive ¹³C NMR, a more concentrated solution of 20-50 mg is recommended.

  • Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for referencing ¹H and ¹³C chemical shifts to 0.00 ppm.

Recommended NMR Instrument Parameters (400 MHz Spectrometer)

For ¹H NMR:

  • Pulse Sequence: A standard single-pulse sequence (e.g., zg30) is typically sufficient.

  • Acquisition Time: 2-4 seconds to ensure adequate resolution.

  • Relaxation Delay (d1): 1-2 seconds.

  • Number of Scans: 8-16 scans usually provide an excellent signal-to-noise ratio for a sample of this concentration.

  • Referencing: Calibrate the spectrum using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

For ¹³C NMR:

  • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay (d1): 2-5 seconds to allow for full relaxation of quaternary carbons.

  • Number of Scans: A significantly higher number of scans (e.g., 1024 or more) is necessary due to the low natural abundance of the ¹³C isotope.

  • Referencing: Use the solvent peak (e.g., CDCl₃ at 77.16 ppm) as the internal reference.

Logical Workflow for NMR Data Acquisition and Analysis

The following diagram illustrates a systematic workflow for the NMR analysis of this compound, ensuring a comprehensive and validated structural elucidation.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis & Interpretation P1 Assess Sample Purity P2 Select Deuterated Solvent P1->P2 P3 Prepare Solution (5-50 mg) P2->P3 A1 Acquire 1H NMR Spectrum P3->A1 Transfer to NMR Tube A2 Acquire 13C NMR Spectrum A1->A2 A3 Perform 2D NMR (COSY, HSQC, HMBC) if necessary A2->A3 D1 Fourier Transform A3->D1 D2 Phase Correction D1->D2 D3 Baseline Correction D2->D3 D4 Integration (1H) D3->D4 D5 Peak Picking D4->D5 S1 Chemical Shift Analysis D5->S1 S2 Coupling Constant Analysis (1H) S1->S2 S3 Integration Analysis (1H) S2->S3 S4 Assign Peaks to Protons & Carbons S3->S4 S5 Compare with Predicted Data S4->S5 R1 Validated Structure S5->R1 Final Structure Validation

Caption: A logical workflow for the NMR-based structural validation of this compound.

Data Interpretation: A Field-Proven Approach

The interpretation of the NMR spectra of this compound requires a systematic approach, integrating the analysis of chemical shifts, coupling constants, and integration.

¹H NMR Spectrum Interpretation
  • Aromatic Region (7.0 - 8.5 ppm): This region will contain all the proton signals. The protons on the carbazole core and the phenyl ring will exhibit distinct multiplets.

  • Downfield Protons: The proton at the C-8 position is expected to be the most downfield signal due to its proximity to the carbazole nitrogen and the steric influence of the phenyl group. The bromine at C-1 will also cause a downfield shift for the adjacent H-2 proton.

  • Coupling Patterns: The protons on the carbazole core will exhibit characteristic ortho- and meta-couplings. For example, H-2 will be a doublet due to coupling with H-3, while H-3 will be a triplet due to coupling with both H-2 and H-4. The phenyl protons will likely appear as complex multiplets.

  • Integration: The relative integration of the signals will confirm the number of protons in each environment (e.g., the phenyl protons should integrate to 5H relative to the 7H of the carbazole core).

¹³C NMR Spectrum Interpretation
  • Signal Count: A total of 18 signals are expected, although some may overlap, particularly in the aromatic region.

  • Quaternary Carbons: The signals for the quaternary carbons (C-1, C-4a, C-4b, C-8a, C-9a, and the ipso-carbon of the phenyl ring) will typically be of lower intensity.

  • Bromine-Substituted Carbon: The C-1 carbon, directly attached to the bromine atom, is expected to be significantly shifted compared to the unsubstituted carbazole.

Advanced NMR Techniques for Unambiguous Assignment

For complex molecules like this compound, one-dimensional NMR spectra may not be sufficient for a complete and unambiguous assignment of all proton and carbon signals. In such cases, two-dimensional (2D) NMR experiments are invaluable.

  • COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings, helping to trace the connectivity of the spin systems within the carbazole and phenyl rings.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and piecing together the molecular fragments.

The following diagram illustrates the key correlations that would be expected in an HMBC spectrum, which are instrumental in confirming the substitution pattern.

HMBC_Correlations cluster_carbazole Carbazole Core cluster_phenyl Phenyl Ring C1 C-1 (Br) H2 H-2 H2->C1 3J C4 C4 H2->C4 3J H8 H-8 C9a C-9a H8->C9a 3J C6 C6 H8->C6 3J C4b C-4b Phenyl_H_ortho Phenyl H (ortho) Phenyl_H_ortho->C9a 3J C_ipso C (ipso) Phenyl_H_ortho->C_ipso 3J

Caption: Expected key HMBC correlations for this compound.

Conclusion

The NMR spectroscopic analysis of this compound provides a definitive method for its structural characterization. By combining high-quality data acquisition with a systematic interpretation of ¹H and ¹³C NMR spectra, and employing advanced 2D NMR techniques when necessary, researchers can confidently validate the structure of this important molecule. This guide provides the foundational knowledge and practical protocols to achieve this with scientific rigor and integrity.

References

1-Bromo-9-phenyl-9H-carbazole mass spectrometry fragmentation

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 1-Bromo-9-phenyl-9H-carbazole

Abstract

This technical guide provides a detailed examination of the mass spectrometric behavior of this compound, a compound of interest in materials science and pharmaceutical research. Leveraging foundational principles of electron ionization mass spectrometry (EI-MS), this document elucidates the characteristic fragmentation pathways, offering researchers a predictive framework for identifying and characterizing this molecule and its analogues. The guide details a standard analytical protocol, explains the causal mechanisms behind observed fragmentation patterns, and presents the data in a clear, actionable format for professionals in drug development and scientific research.

Introduction: The Analytical Imperative

This compound belongs to the carbazole family, a class of heterocyclic aromatic compounds widely utilized as building blocks in the development of organic light-emitting diodes (OLEDs), photovoltaic materials, and as scaffolds in medicinal chemistry.[1] The precise substitution pattern on the carbazole core, including the presence and position of halogen and aryl groups, critically dictates the molecule's physicochemical properties.

Mass spectrometry, particularly with a "hard" ionization technique like Electron Ionization (EI), is an indispensable tool for confirming the molecular structure of such synthesized compounds.[2] The high energy imparted during EI induces extensive and reproducible fragmentation, creating a unique mass spectrum that serves as a molecular fingerprint.[3][4] Understanding these fragmentation pathways is not merely an academic exercise; it is essential for unambiguous structure confirmation, impurity profiling, and metabolite identification. This guide provides a predictive analysis of the fragmentation of this compound based on established chemical principles.

Experimental Methodology: A Self-Validating Protocol

The analysis of a semi-volatile, thermally stable aromatic compound like this compound is ideally performed using Gas Chromatography-Mass Spectrometry (GC-MS) with an EI source. This choice is predicated on the need for both chromatographic separation from potential isomers or impurities and the generation of a detailed, structurally informative fragmentation pattern.[3]

Recommended GC-MS Protocol
  • Sample Preparation: Dissolve ~1 mg of the analyte in 1 mL of a high-purity solvent such as dichloromethane or toluene.

  • Injection: Inject 1 µL of the prepared sample into the GC inlet, operating in split mode (e.g., 50:1 split ratio) to prevent column overloading. The injector temperature should be set to 280°C to ensure rapid volatilization.

  • Gas Chromatography:

    • Column: A standard, non-polar 30 m x 0.25 mm x 0.25 µm column (e.g., DB-5ms or equivalent) is suitable.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Program:

      • Initial temperature: 150°C, hold for 1 minute.

      • Ramp: 20°C/min to 300°C.

      • Final hold: Hold at 300°C for 5 minutes.

  • Mass Spectrometry:

    • Ion Source: Electron Ionization (EI).

    • Ionization Energy: 70 eV. This standard energy level ensures extensive fragmentation and allows for comparison with established spectral libraries.[2][3]

    • Source Temperature: 230°C.

    • Mass Analyzer: Quadrupole.

    • Scan Range: m/z 40-400. This range will capture the molecular ion and all significant fragments.

The workflow for this analytical approach is visualized below.

GCMS_Workflow cluster_GC Gas Chromatography cluster_MS Mass Spectrometry Injector Sample Injection (280°C) Column Separation on DB-5ms Column Injector->Column Oven Temperature Program Column->Oven IonSource EI Ion Source (70 eV) Oven->IonSource Transfer Line (280°C) MassAnalyzer Quadrupole Mass Analyzer IonSource->MassAnalyzer Detector Detection MassAnalyzer->Detector DataSystem DataSystem Detector->DataSystem Data Acquisition

References

A Technical Guide to the Photophysical Properties of 1-Bromo-9-phenyl-9H-carbazole: A Molecule of Interest in Organic Electronics

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the anticipated photophysical properties of 1-Bromo-9-phenyl-9H-carbazole, a halogenated aromatic compound with significant potential in the field of organic electronics. While specific experimental data for this particular isomer is limited in publicly accessible literature, this document synthesizes information from closely related carbazole derivatives, theoretical principles, and established experimental protocols to offer a robust framework for its characterization and application. This guide is intended for researchers, chemists, and materials scientists engaged in the development of advanced materials for Organic Light-Emitting Diodes (OLEDs), particularly those leveraging Thermally Activated Delayed Fluorescence (TADF) and room temperature phosphorescence phenomena.

Introduction: The Significance of Functionalized Carbazoles

Carbazole-based organic compounds are foundational materials in the field of optoelectronics. Their inherent properties, including high thermal stability, excellent hole-transporting capabilities, and a tunable electronic structure, make them ideal candidates for a variety of applications, most notably in OLEDs.[1] The strategic functionalization of the carbazole core, for instance, through the introduction of a phenyl group at the 9-position and a bromine atom, can significantly modulate its photophysical characteristics.[2] The phenyl group influences the solubility and charge transport properties, while the heavy bromine atom is known to enhance spin-orbit coupling, a critical factor for promoting intersystem crossing and enabling phosphorescence.[3]

This compound, in particular, is a molecule of interest due to the potential interplay between its electronic structure and the heavy-atom effect, which could lead to interesting emissive properties, including TADF or persistent room temperature phosphorescence (pRTP).[2] This guide will explore the theoretical underpinnings of its expected photophysical behavior and provide detailed methodologies for its empirical validation.

Synthesis and Structural Characterization

The synthesis of this compound can be approached through several established synthetic routes for N-arylcarbazoles. A common and effective method is the Buchwald-Hartwig amination, which involves the palladium-catalyzed cross-coupling of 1-bromocarbazole with bromobenzene.

Experimental Protocol: Synthesis via Buchwald-Hartwig Amination
  • Reactant Preparation: In a dry, inert atmosphere (e.g., under nitrogen or argon), combine 1-bromocarbazole, iodobenzene (as an alternative to bromobenzene for higher reactivity), a palladium catalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., tri-tert-butylphosphine), and a base (e.g., sodium tert-butoxide) in a dry solvent such as toluene or xylene.

  • Reaction Execution: Heat the reaction mixture to reflux for a period of 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup and Purification: Upon completion, cool the reaction mixture to room temperature. Perform an aqueous workup to remove the base and other inorganic byproducts. The organic layer is then dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel using a non-polar eluent system (e.g., hexane/ethyl acetate) to yield the pure this compound.

Structural Confirmation: The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the molecular structure by identifying the chemical shifts and coupling constants of the protons and carbons in the molecule.

  • Mass Spectrometry (MS): High-resolution mass spectrometry will verify the molecular weight and elemental composition.

Core Photophysical Properties: A Theoretical and Comparative Overview

Due to the scarcity of direct experimental data for this compound, we will discuss its expected photophysical properties based on the well-understood behavior of related 9-phenyl-carbazole derivatives and the influence of bromine substitution.

Absorption Spectroscopy (UV-Vis)

The UV-Vis absorption spectrum of this compound in a dilute solution (e.g., dichloromethane or toluene) is expected to exhibit characteristic bands arising from π-π* transitions within the carbazole and phenyl moieties. Based on studies of similar carbazole derivatives, strong absorption bands are anticipated in the UV region, likely between 280 nm and 350 nm.[4] The introduction of the bromine atom is not expected to cause a significant shift in the main absorption bands compared to the parent 9-phenyl-carbazole.

Experimental Protocol: UV-Vis Absorption Spectroscopy
  • Sample Preparation: Prepare a dilute solution of this compound in a UV-grade solvent (e.g., cyclohexane, dichloromethane) with an absorbance value below 0.1 at the wavelength of maximum absorption to avoid inner filter effects.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Measurement: Record the absorption spectrum over a relevant wavelength range (e.g., 250-500 nm), using a cuvette containing the pure solvent as a reference. The resulting spectrum will plot absorbance versus wavelength.

Emission Spectroscopy (Photoluminescence)

The emission properties of this compound are of particular interest. The molecule has the potential to exhibit both fluorescence and phosphorescence.

  • Fluorescence: This is the spin-allowed emission from the first excited singlet state (S₁) to the ground state (S₀). For carbazole derivatives, fluorescence is typically observed in the near-UV to blue region of the spectrum.

  • Phosphorescence: Due to the presence of the bromine atom, which enhances spin-orbit coupling, intersystem crossing (ISC) from the S₁ state to the triplet state (T₁) is expected to be more efficient.[3] This could lead to observable phosphorescence, which is the spin-forbidden emission from the T₁ state to the S₀ state. Phosphorescence is typically red-shifted compared to fluorescence and has a much longer lifetime.[5] Studies on bromophenyl-carbazole materials have shown the potential for bright and persistent room temperature phosphorescence.[2]

Experimental Protocol: Photoluminescence Spectroscopy
  • Sample Preparation: Prepare a dilute, degassed solution of the compound in a suitable solvent. Degassing (e.g., by freeze-pump-thaw cycles) is crucial to minimize quenching of the triplet state by oxygen, which is essential for observing phosphorescence.

  • Instrumentation: Use a spectrofluorometer equipped with a suitable excitation source (e.g., a xenon lamp) and a sensitive detector (e.g., a photomultiplier tube).

  • Fluorescence Measurement: Excite the sample at a wavelength of maximum absorption and record the emission spectrum.

  • Phosphorescence Measurement: To measure phosphorescence, a time-gated detection approach is necessary to separate the long-lived phosphorescence from the short-lived fluorescence. This involves using a pulsed excitation source and introducing a delay before starting the emission data acquisition. Low-temperature measurements (e.g., at 77 K in a frozen solvent matrix) can also be performed to enhance phosphorescence intensity by reducing non-radiative decay pathways.

Quantitative Photophysical Parameters

To fully characterize the emissive properties of this compound, it is essential to determine its photoluminescence quantum yield and excited-state lifetime.

Photoluminescence Quantum Yield (PLQY)

The PLQY (Φ) is a measure of the efficiency of the emission process and is defined as the ratio of the number of photons emitted to the number of photons absorbed.[6]

ParameterDescriptionExpected Range for Carbazole Derivatives
Fluorescence Quantum Yield (ΦF) Efficiency of the fluorescence process.0.1 - 0.9 (highly dependent on substitution)
Phosphorescence Quantum Yield (ΦP) Efficiency of the phosphorescence process.Can be significant in the presence of heavy atoms.
Experimental Protocol: Relative Photoluminescence Quantum Yield Measurement

The relative method is a widely used technique that compares the fluorescence of the sample to that of a well-characterized standard with a known quantum yield.[7]

  • Standard Selection: Choose a quantum yield standard that absorbs and emits in a similar spectral region to the sample (e.g., quinine sulfate in 0.1 M H₂SO₄ for blue emitters).

  • Absorbance Matching: Prepare a series of dilute solutions of both the sample and the standard with absorbances below 0.1 at the excitation wavelength.

  • Fluorescence Measurement: Record the fluorescence spectra of all solutions under identical experimental conditions (excitation wavelength, slit widths).

  • Calculation: The quantum yield of the sample (Φsample) is calculated using the following equation:

    Φsample = Φstandard × (Isample / Istandard) × (Astandard / Asample) × (η2sample / η2standard)

    where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.[6]

Excited-State Lifetime (τ)

The excited-state lifetime is the average time a molecule spends in the excited state before returning to the ground state. Fluorescence lifetimes are typically in the nanosecond range, while phosphorescence lifetimes can range from microseconds to seconds.[5]

Experimental Protocol: Time-Correlated Single Photon Counting (TCSPC)

TCSPC is a highly sensitive technique for measuring fluorescence lifetimes.

  • Instrumentation: A TCSPC system consists of a high-repetition-rate pulsed light source (e.g., a laser diode or LED), a sample holder, a fast photodetector, and timing electronics.

  • Measurement: The sample is excited with a short pulse of light, and the arrival time of the first emitted photon at the detector is recorded. This process is repeated many times, and a histogram of the arrival times is built up, which represents the decay of the fluorescence intensity over time.

  • Analysis: The fluorescence lifetime is determined by fitting the decay curve to an exponential function.

For measuring longer-lived phosphorescence, time-gated techniques or transient absorption spectroscopy can be employed.

Excited State Dynamics and Potential Applications

The interplay between the singlet and triplet excited states in this compound is key to its potential applications.

Jablonski Diagram

The photophysical processes occurring in this compound can be visualized using a Jablonski diagram.

Jablonski cluster_singlet Singlet States cluster_triplet Triplet States S0 S₀ (Ground State) S1 S₁ S0->S1 Absorption S1->S0 Fluorescence T1 T₁ S1->T1 Intersystem Crossing (ISC) T1->S0 Phosphorescence

Caption: A simplified Jablonski diagram illustrating the key photophysical processes.

Transient Absorption Spectroscopy

Transient absorption spectroscopy is a powerful technique to directly observe the excited states and their decay dynamics. Following photoexcitation, the formation and decay of the S₁ and T₁ states can be monitored by probing the changes in absorption of the sample with a second, time-delayed light pulse.[8] This technique can provide crucial information on the rates of intersystem crossing and other non-radiative decay processes.

Potential Applications in OLEDs

The photophysical properties of this compound make it a promising candidate for use in OLEDs.

  • Host Material: Its high triplet energy, a characteristic of many carbazole derivatives, could make it a suitable host material for phosphorescent or TADF emitters, facilitating efficient energy transfer to the guest molecules.

  • TADF Emitter: If the energy gap between the S₁ and T₁ states (ΔEST) is small enough, the molecule could exhibit TADF. In this process, triplet excitons can be converted back to singlet excitons through reverse intersystem crossing (RISC), which then contribute to light emission, potentially leading to very high internal quantum efficiencies in OLEDs.

  • Phosphorescent Emitter: The enhanced phosphorescence due to the bromine atom could allow its use as a heavy-atom-containing phosphorescent emitter, although the efficiency at room temperature would need to be carefully evaluated.

Conclusion

This compound stands as a molecule with significant untapped potential in the realm of organic electronics. While direct experimental photophysical data remains to be published, this guide has provided a comprehensive theoretical and comparative framework for its properties. The strategic placement of the bromine atom is anticipated to induce significant changes in its excited-state dynamics, potentially leading to efficient phosphorescence or TADF. The detailed experimental protocols outlined herein offer a clear roadmap for researchers to fully characterize this promising material and unlock its potential for next-generation OLEDs and other optoelectronic devices. Further experimental and computational investigations are highly encouraged to fully elucidate the rich photophysical behavior of this intriguing carbazole derivative.

References

An In-depth Technical Guide to the Solubility of 1-Bromo-9-phenyl-9H-carbazole in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-Bromo-9-phenyl-9H-carbazole is a halogenated aromatic heterocyclic compound with significant potential in the fields of organic electronics, medicinal chemistry, and materials science. As an intermediate, its utility in synthesizing advanced materials for applications such as organic light-emitting diodes (OLEDs) is noteworthy.[1][2][3][4] The precise control of reaction conditions, purification, and device fabrication often hinges on a thorough understanding of its solubility characteristics in various organic solvents. This guide provides a comprehensive overview of the theoretical and practical aspects of the solubility of this compound, offering a valuable resource for researchers, scientists, and professionals in drug development and materials science.

Theoretical Framework of Solubility

The solubility of a solid compound in a liquid solvent is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[5] The overall process of dissolution involves the breaking of intermolecular forces in both the solute (lattice energy) and the solvent, and the formation of new solute-solvent interactions.

For this compound, a large, relatively nonpolar molecule, several factors influence its solubility:

  • Molecular Structure: The carbazole core is a large, rigid aromatic system, which is inherently hydrophobic. The presence of the phenyl group further contributes to its nonpolar character.

  • Polarity: While the molecule is predominantly nonpolar, the nitrogen atom in the carbazole ring and the bromine substituent introduce some degree of polarity.

  • Solvent Properties: The polarity, hydrogen bonding capability, and molecular size of the organic solvent will all play a crucial role in its ability to dissolve this compound.

  • Temperature: The solubility of most solid organic compounds, including carbazole derivatives, tends to increase with rising temperature.[6][7] This is because the dissolution process is often endothermic, meaning it absorbs heat from the surroundings.

Based on the structure of this compound and the known solubility of the parent compound, carbazole, it is expected to exhibit good solubility in a range of organic solvents. Carbazole itself is more soluble in polar organic solvents like methanol and dimethyl sulfoxide (DMSO), as well as in non-polar aromatic solvents such as toluene and benzene.[6]

Predicted Solubility Profile

Solvent Class Examples Predicted Solubility Rationale
Polar Aprotic Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF)HighThese solvents can interact with the polarizable carbazole ring system and the polar C-Br and C-N bonds. DMF has been shown to be an effective solvent for carbazole due to hydrogen bonding between the carbazole N-H and DMF.[8]
Polar Protic Methanol, Ethanol, IsopropanolModerate to HighThe ability of these solvents to form hydrogen bonds may be less effective with the N-substituted carbazole compared to the parent compound. However, their overall polarity should still allow for reasonable solubility. The solubility of N-ethylcarbazole has been demonstrated in various alcohols.[7]
Nonpolar Aromatic Toluene, Benzene, XyleneHighThe aromatic nature of these solvents allows for favorable π-π stacking interactions with the carbazole and phenyl rings of the solute. Carbazole shows good solubility in these solvents.[6]
Nonpolar Aliphatic Hexane, CyclohexaneLow to ModerateThe lack of polarity and specific interactions with the solute will likely result in lower solubility compared to aromatic or polar solvents.
Chlorinated Dichloromethane (DCM), ChloroformHighThese solvents are good at dissolving a wide range of organic compounds due to their ability to engage in dipole-dipole interactions and their relatively low polarity, which is compatible with the large nonpolar structure of the solute.

Experimental Determination of Solubility: A Step-by-Step Protocol

To obtain precise solubility data, a systematic experimental approach is necessary. The following protocol outlines the equilibrium solubility method, a reliable technique for determining the solubility of a solid organic compound.

Materials and Equipment
  • This compound (solid, purity >97%)

  • Selected organic solvents (analytical grade)

  • Scintillation vials or small test tubes with screw caps

  • Spatula

  • Analytical balance

  • Vortex mixer

  • Thermostatic shaker or water bath

  • Syringe filters (0.22 µm, compatible with the solvent)

  • Syringes

  • Volumetric flasks

  • UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

Experimental Workflow

G cluster_0 Preparation cluster_1 Equilibration cluster_2 Sample Preparation cluster_3 Analysis & Calculation A Weigh excess this compound C Add the solid to the solvent A->C B Add a known volume of solvent to a vial B->C D Seal the vial and place in a thermostatic shaker C->D E Shake at a constant temperature for 24-48 hours D->E F Allow the solution to stand for undissolved solid to settle E->F G Withdraw an aliquot of the supernatant F->G H Filter the aliquot using a syringe filter G->H I Dilute the filtered solution to a known volume H->I J Analyze the diluted solution by UV-Vis or HPLC I->J K Determine the concentration from a calibration curve J->K L Calculate the solubility (e.g., in mg/mL or mol/L) K->L

Caption: Workflow for the experimental determination of solubility.

Detailed Protocol
  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials. The exact amount should be enough to ensure that undissolved solid remains after equilibration.

    • Accurately pipette a known volume (e.g., 2.0 mL) of the desired organic solvent into each vial.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

    • Shake the vials for a sufficient period (typically 24 to 48 hours) to ensure that equilibrium is reached. The solution should be saturated with the solute.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Attach a syringe filter to the syringe and filter the solution into a clean, tared vial to remove any remaining solid particles.

    • Accurately weigh the filtered solution.

    • Dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method (UV-Vis or HPLC).

  • Analysis:

    • UV-Vis Spectroscopy: If this compound has a distinct UV-Vis absorbance, prepare a series of standard solutions of known concentrations to create a calibration curve. Measure the absorbance of the diluted sample and determine its concentration from the calibration curve.

    • HPLC: Develop an HPLC method with a suitable column and mobile phase to separate and quantify this compound. Prepare a calibration curve using standard solutions. Inject the diluted sample and determine its concentration.

  • Calculation of Solubility:

    • From the concentration of the diluted solution and the dilution factor, calculate the concentration of the original saturated solution.

    • Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.

Interpreting Solubility Data

The obtained solubility data will provide valuable insights for various applications:

  • Reaction Chemistry: The choice of solvent for synthesizing or modifying this compound will be guided by its solubility. Higher solubility allows for more concentrated reaction mixtures, potentially leading to faster reaction rates and higher yields.

  • Purification: Recrystallization, a common purification technique, relies on the differential solubility of the compound and impurities in a given solvent at different temperatures.

  • Materials Processing: For applications in organic electronics, the solubility of this compound in solution-processable solvents is critical for fabricating thin films and devices.

  • Drug Development: In medicinal chemistry, solubility in both aqueous and organic media is a key parameter that influences bioavailability and formulation strategies.

Safety Considerations

This compound is a chemical compound that should be handled with appropriate safety precautions. It is advisable to consult the Safety Data Sheet (SDS) before use. General safety measures include:

  • Working in a well-ventilated area or a fume hood.

  • Wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Avoiding inhalation of dust and contact with skin and eyes.

Conclusion

While specific quantitative solubility data for this compound is not extensively documented, its structural characteristics and the behavior of related carbazole compounds suggest good solubility in a range of common organic solvents. This technical guide provides a robust framework for researchers to experimentally determine the solubility of this compound with a high degree of accuracy. The detailed protocol and discussion on the interpretation of solubility data will empower scientists to optimize their experimental designs, leading to advancements in the various fields where this versatile molecule finds application.

References

Buchwald-Hartwig amination for 9-phenylcarbazole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Buchwald-Hartwig Amination for the Synthesis of 9-Phenylcarbazole

Abstract

This technical guide provides a comprehensive overview of the Buchwald-Hartwig amination for the synthesis of 9-phenylcarbazole, a critical building block in materials science and pharmaceutical development. 9-Phenylcarbazole and its derivatives are foundational components in organic light-emitting diodes (OLEDs) and serve as key pharmacophores in drug discovery.[1][2] This document moves beyond a simple recitation of procedural steps to offer an in-depth analysis of the reaction mechanism, a rationale for the selection of critical reaction components, detailed experimental protocols, and robust troubleshooting strategies. It is designed for researchers, chemists, and process development professionals seeking to master this powerful carbon-nitrogen bond-forming methodology.

Introduction: The Need for a Modern Synthetic Approach

The N-arylation of carbazole to form 9-phenylcarbazole is a cornerstone transformation for accessing a class of high-performance organic materials and biologically active molecules.[2] Historically, this was often accomplished via the Ullmann condensation, a copper-catalyzed reaction notorious for requiring harsh conditions, such as high temperatures (often exceeding 200 °C) and stoichiometric amounts of copper.[2]

The advent of the palladium-catalyzed Buchwald-Hartwig amination in the mid-1990s revolutionized C-N cross-coupling.[3] This methodology offers a milder, more efficient, and significantly more versatile alternative, characterized by its broad substrate scope, high functional group tolerance, and superior yields under more benign conditions.[2][4] This guide focuses exclusively on the application of this transformative reaction for the robust synthesis of 9-phenylcarbazole.

The Mechanistic Core: Unraveling the Catalytic Cycle

The efficacy of the Buchwald-Hartwig amination lies in a well-defined, palladium-mediated catalytic cycle. A thorough understanding of this mechanism is not merely academic; it is the foundation for rational catalyst selection, condition optimization, and effective troubleshooting. The cycle proceeds through three fundamental stages: oxidative addition, amine coordination and deprotonation, and reductive elimination.[2][3][5]

  • Oxidative Addition : The cycle initiates with the active Pd(0) catalyst. This species undergoes oxidative addition into the carbon-halogen bond of the aryl halide (e.g., bromobenzene). This step, often the rate-determining one, cleaves the C-Br bond and forms a Pd(II) intermediate.[2][6][7]

  • Amine Coordination & Deprotonation : The carbazole substrate then coordinates to the Pd(II) center. In the presence of a base, the acidic N-H proton of carbazole is removed, yielding a palladium-amido complex.[2]

  • Reductive Elimination : This is the final, product-forming step. The aryl group and the carbazolyl moiety are eliminated from the palladium center, forming the desired C-N bond of 9-phenylcarbazole. This step regenerates the active Pd(0) catalyst, which then re-enters the cycle.[2][3]

Buchwald_Hartwig_Cycle cluster_main Buchwald-Hartwig Catalytic Cycle pd0 Active L-Pd(0) Catalyst p1 pd0->p1 pd2_int Pd(II) Intermediate L-Pd(Ar)(X) p2 pd2_int->p2 pd2_amido Pd(II)-Amido Complex L-Pd(Ar)(N-Carbazole) p3 pd2_amido->p3 p1->pd2_int Oxidative Addition (+ Ar-X) p2->pd2_amido Amine Coordination & Deprotonation (+ Carbazole-NH, + Base) p3->pd0 Reductive Elimination (- 9-Phenylcarbazole) product 9-Phenylcarbazole p3->product aryl_halide Aryl Halide (Ar-X) aryl_halide->p1 carbazole Carbazole carbazole->p2 base Base base->p2

Catalytic cycle for the Buchwald-Hartwig amination.

A Guide to Rational Component Selection

The success of the synthesis hinges on the judicious selection of each component. The interplay between the palladium source, ligand, base, and solvent dictates reaction efficiency, yield, and purity.

Palladium Source: The Engine of the Reaction

While simple palladium salts like Pd(OAc)₂ or PdCl₂ can be used, they require in situ reduction to the active Pd(0) state.[8] A more modern and reliable approach involves using a stable Pd(0) source like tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) or employing advanced, air-stable palladium precatalysts.[2][4]

Buchwald Precatalysts (Generations 1-6): These are specially designed, air- and moisture-stable Pd(II) complexes that rapidly and cleanly generate the active LPd(0) species upon exposure to a base. Their advantages include:

  • Reliability: Consistent and reproducible generation of the active catalyst.

  • Purity: Newer generations (G4, G6) are designed to avoid the formation of carbazole as a byproduct from the precatalyst itself, which can complicate purification and, in some cases, inhibit the reaction.[9][10]

  • Efficiency: They often allow for lower catalyst loadings and milder reaction conditions.

The Ligand: The Key to Reactivity and Selectivity

The phosphine ligand is arguably the most critical component. It stabilizes the palladium center, modulates its reactivity, and facilitates the key steps of oxidative addition and reductive elimination. For the N-arylation of carbazole, bulky, electron-rich phosphine ligands are paramount.

  • Early Ligands: First-generation systems used ligands like P(o-tolyl)₃. Bidentate phosphines like BINAP later expanded the reaction's scope.[3]

  • Modern Ligands: The breakthrough came with the development of sterically hindered dialkylbiaryl phosphine ligands (e.g., XPhos, SPhos, tBuXPhos ) and ferrocene-derived ligands.[3]

The rationale for their effectiveness is twofold:

  • Steric Bulk: The large size of these ligands promotes the final reductive elimination step, accelerating product formation and preventing catalyst decomposition pathways.

  • Electron-Rich Nature: The electron-donating character of the ligand makes the palladium center more electron-rich, which in turn facilitates the initial, often rate-limiting, oxidative addition step.

The Base: The Proton Abstractor

The base's primary role is to deprotonate the N-H of carbazole (pKa ≈ 19.9 in DMSO), making it a competent nucleophile for the palladium center.[10] The choice of base is a balance between reactivity and substrate compatibility.

  • Strong Bases: Sodium tert-butoxide (NaOtBu) is a common and highly effective choice for its strength and non-nucleophilic nature. Lithium hexamethyldisilazide (LHMDS) is another powerful option.[11]

  • Weaker Inorganic Bases: For substrates sensitive to strongly basic conditions, weaker bases like potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), or cesium carbonate (Cs₂CO₃) can be successfully employed, often in combination with more active catalyst systems.[1][5]

The Solvent: The Reaction Medium

The ideal solvent should be anhydrous, non-reactive, and capable of solubilizing all reaction components at the target temperature.

  • Common Choices: Aprotic, non-polar solvents like toluene, xylene, and 1,4-dioxane are most frequently used.[1][12]

  • Critical Consideration: The rigorous exclusion of oxygen and water is crucial. Oxygen can oxidize and deactivate the Pd(0) catalyst, leading to failed reactions. Therefore, solvents must be thoroughly degassed, and the reaction must be run under a dry, inert atmosphere (e.g., nitrogen or argon).

Experimental Protocols and Comparative Data

The following section provides a representative experimental protocol and a comparative data table to guide laboratory practice.

Representative Protocol: Synthesis of 9-Phenylcarbazole

This protocol utilizes a common and effective Pd₂(dba)₃ / tri-tert-butylphosphine catalyst system.[1][4]

Materials:

  • 9H-Carbazole (1.0 eq)

  • Bromobenzene (1.2-1.5 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (e.g., 1 mol%)

  • Tri-tert-butylphosphine (e.g., 4 mol% as a 1.0 M solution in toluene)

  • Potassium Carbonate (K₂CO₃) (1.5 eq)

  • 18-Crown-6 (0.1 eq, optional phase-transfer catalyst)

  • Anhydrous Xylene

Procedure:

  • Inert Atmosphere Setup: To an oven-dried round-bottom or Schlenk flask equipped with a magnetic stir bar and reflux condenser, add the palladium source, base, and crown ether (if used). Seal the flask and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Catalyst-Ligand Premixing: Add anhydrous xylene via syringe. Then, add the tri-tert-butylphosphine solution. Stir the resulting mixture at room temperature for approximately 20 minutes.

  • Addition of Reactants: Sequentially add the 9H-carbazole and bromobenzene to the flask.

  • Reaction: Heat the reaction mixture to reflux (approx. 140 °C) and maintain for 12-24 hours. The reaction progress should be monitored by an appropriate technique, such as Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[1]

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute with a suitable organic solvent (e.g., toluene or ethyl acetate) and filter to remove inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure. The crude residue can be purified by vacuum distillation or column chromatography on silica gel to yield 9-phenylcarbazole as a white solid.

Safety Precautions:

  • Palladium compounds and phosphine ligands can be toxic and are often air-sensitive. Handle them in a well-ventilated fume hood under an inert atmosphere.[1]

  • Organic solvents like xylene and toluene are flammable. Use appropriate safety measures to avoid ignition sources.[1]

  • Bases like potassium carbonate can be irritants. Avoid skin and eye contact.[1]

Workflow start Start: Oven-Dried Flask setup 1. Add Pd Source & Base 2. Evacuate & Backfill with N₂/Ar start->setup premix 3. Add Anhydrous Solvent & Ligand 4. Stir at Room Temp (20 min) setup->premix add_reactants 5. Add Carbazole & Bromobenzene premix->add_reactants react 6. Heat to Reflux (12-24h) 7. Monitor by TLC/GC-MS add_reactants->react workup 8. Cool to Room Temp 9. Dilute & Filter react->workup purify 10. Concentrate Filtrate 11. Purify (Distillation/Chromatography) workup->purify end_node End: Pure 9-Phenylcarbazole purify->end_node

Experimental workflow for the Buchwald-Hartwig synthesis of 9-phenylcarbazole.
Comparative Table of Reaction Conditions

The choice of catalyst system significantly impacts reaction outcomes. The following table summarizes various reported conditions for the N-arylation of carbazole, providing a valuable reference for optimization.

Catalyst (mol%)Ligand (mol%)Base (eq)SolventTemperature (°C)Time (h)Yield (%)Reference
Pd₂(dba)₃ (1.0)P(t-Bu)₃ (4.0)K₂CO₃ (1.5)XyleneReflux1898[1][4]
Pd(OAc)₂ (1.0)XPhos (4.0)K₃PO₄ (2.0)Toluene10024>95 (conv.)[12]
Pd₂(dba)₃ (2.5)tBu-SPhos (5.0)LiOtBu (1.2)Toluene1002493[11]
Pd₂(dba)₃ (0.5)IPr*OMe (1.0)LiHMDS (1.2)Toluene1002483[11]
Pd₂(dba)₃ (2.0)XPhos (4.0)NaOtBu (1.4)Toluene11024High[2]

Note: Yields and conversions are highly dependent on the specific substrates and purity of reagents.

Troubleshooting and Byproduct Mitigation

Even with a robust protocol, challenges can arise. A systematic approach to troubleshooting is essential for consistent success.

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion Inactive Catalyst: Oxygen contamination; impure reagents; inappropriate palladium source.Ensure all reagents are pure and solvents are rigorously degassed. Use a reliable precatalyst. Maintain a strict inert atmosphere throughout the reaction.
Suboptimal Ligand/Base: Ligand is not bulky/electron-rich enough; base is too weak.Switch to a more effective biaryl phosphine ligand (e.g., XPhos). Use a stronger base like NaOtBu or LiHMDS, provided the substrate is stable.
Low Temperature: Insufficient thermal energy to overcome the activation barrier.Optimize the reaction temperature. While high temperatures can cause decomposition, some systems require heating to 100-110 °C for a reasonable rate.
Significant Byproducts Aryl Halide Homocoupling (e.g., Biphenyl): Often promoted by catalyst decomposition or the presence of oxygen.Ensure an oxygen-free environment. Use of bulky, electron-rich ligands that favor the desired C-N reductive elimination over side reactions can suppress homocoupling.
Carbazole Homocoupling: Can occur at high temperatures.Use a slight excess of the aryl halide to favor the cross-coupling pathway.[4]

Conclusion

The Buchwald-Hartwig amination stands as a premier method for the synthesis of 9-phenylcarbazole. Its operational simplicity, mild conditions, and high efficiency have rendered harsher, traditional methods largely obsolete for this transformation. By understanding the core mechanism and making informed choices regarding the catalyst, ligand, base, and solvent, researchers can reliably and efficiently access this vital molecular scaffold. The continued evolution of ligands and precatalysts promises to further enhance the utility of this reaction, enabling its application in increasingly complex and demanding synthetic challenges in both academic and industrial settings.

References

An In-depth Technical Guide to the Ullmann Condensation for N-Arylation of Carbazoles

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The N-arylation of carbazoles is a cornerstone transformation in modern organic synthesis, yielding high-value compounds essential for pharmaceuticals, organic electronics, and advanced materials.[1] Among the synthetic methodologies available, the copper-catalyzed Ullmann condensation remains a robust and versatile strategy for forging the critical C–N bond between a carbazole nucleus and an aryl halide.[1] This guide provides an in-depth analysis of the Ullmann N-arylation of carbazoles, moving beyond traditional protocols to explore the mechanistic intricacies, the pivotal role of ligands in creating milder and more efficient systems, and practical, field-proven strategies for reaction optimization and troubleshooting. We present detailed experimental protocols and quantitative data to empower researchers, scientists, and drug development professionals to successfully implement and adapt this vital reaction.

Introduction: The Enduring Importance of N-Arylcarbazoles and the Ullmann Reaction

The carbazole scaffold is a privileged structural motif found in numerous biologically active natural products and synthetic compounds. When functionalized with an aryl group at the nitrogen atom, the resulting N-arylcarbazoles exhibit a wide range of applications, from potent pharmaceuticals to hole-transporting materials in organic light-emitting diodes (OLEDs).

Historically, the synthesis of these compounds via the Ullmann condensation required harsh reaction conditions, often involving high temperatures (over 200 °C), stoichiometric amounts of copper, and high-boiling polar solvents.[1][2] These classical conditions limited the reaction's scope and functional group tolerance. The modern era of the Ullmann reaction, however, has been defined by the development of ligand-accelerated catalysis. The addition of specific ligands to the copper catalyst dramatically improves reaction efficiency, allowing for lower temperatures, reduced catalyst loadings, and a significantly broader substrate scope, making it an indispensable tool in the synthetic chemist's arsenal.[1][3]

The Catalytic Cycle: A Mechanistic Perspective

Understanding the reaction mechanism is critical for rational optimization. While the precise mechanism can be complex, a generally accepted catalytic cycle for the modern, ligand-assisted Ullmann N-arylation of carbazoles is illustrated below.[4] This cycle is a departure from older proposals and is supported by extensive mechanistic and kinetic studies.[5]

The cycle involves three primary stages:

  • Formation of the Copper(I)-Carbazolide Complex: The reaction initiates with the deprotonation of carbazole by a base (e.g., K₂CO₃, K₃PO₄) to form a carbazolide anion. This anion then coordinates with a ligand-bound Cu(I) species to generate the key copper(I)-carbazolide intermediate.

  • Oxidative Addition: The aryl halide undergoes oxidative addition to the copper(I) complex. This is often the rate-determining step and results in a transient, high-valent Cu(III) intermediate.[4][6]

  • Reductive Elimination: The final step is the reductive elimination from the Cu(III) complex, which forges the desired C–N bond to yield the N-arylcarbazole product and regenerates the active, ligand-bound Cu(I) catalyst, allowing the cycle to continue.[6]

Ullmann_Mechanism Carbazole Carbazole (R₂NH) Carbazolide Carbazolide (R₂N⁻) Carbazole->Carbazolide + Base Cu_Carbazolide L-Cu(I)-NR₂ Carbazolide->Cu_Carbazolide + L-Cu(I)-X - HX CuI_L L-Cu(I)-X CuIII_Intermediate Ar-Cu(III)(L)-NR₂      |      X Cu_Carbazolide->CuIII_Intermediate + Ar-X (Oxidative Addition) ArylHalide Ar-X CuIII_Intermediate->CuI_L Product N-Arylcarbazole (Ar-NR₂) CuIII_Intermediate->Product (Reductive Elimination) Base Base (e.g., K₂CO₃) Base_H Base-H⁺ HX HX

Figure 1: Proposed catalytic cycle for the ligand-accelerated Ullmann N-arylation.

Optimizing the Reaction: A Guide to Key Parameters

The success of the Ullmann N-arylation hinges on the careful selection of four key components: the copper source, the ligand, the base, and the solvent.

The Copper Source

Copper(I) salts are most commonly used as the precatalyst, with CuI being a frequent choice due to its stability and reactivity.[1] While historically, stoichiometric amounts of copper powder were used, modern protocols employ catalytic amounts (typically 1-10 mol%). The active species is believed to be Cu(I), and if Cu(II) salts are used, they are thought to be reduced in situ to Cu(I) for the catalytic cycle to proceed.[5]

The Ligand: The Key to Modern Ullmann Reactions

The ligand is arguably the most critical factor in modern Ullmann condensations. It stabilizes the copper catalyst, increases its solubility, and facilitates the key steps of oxidative addition and reductive elimination, thereby allowing for significantly milder reaction conditions.[1]

Commonly employed ligand classes include:

  • Diamines: Simple, inexpensive chelating ligands like 1,10-phenanthroline and N,N'-dimethylethylenediamine (DMEDA) are highly effective.[1][3] They form stable complexes with copper, preventing catalyst deactivation and promoting high yields.[5]

  • Amino Acids: L-proline and its derivatives have emerged as powerful, environmentally benign ligands.[4][7] They are particularly effective in promoting the coupling of a wide range of substrates.

  • Phosphines: While more commonly associated with palladium catalysis, certain phosphine ligands have also been adapted for copper-catalyzed systems.

The choice of ligand can profoundly impact reaction efficiency, as shown in the comparative data below.

LigandCatalyst SystemBaseSolventTemp (°C)Yield (%)Reference
None (Classical)Cu (stoichiometric)K₂CO₃Nitrobenzene>200Moderate[1]
1,10-PhenanthrolineCuI (5 mol%)KOHDME/H₂O9590+[8]
L-ProlineCuI (10 mol%)K₂CO₃DMSO90High[4]
1-Methyl-imidazoleCuCl (low loading)t-BuOLiToluene110High[9][10]

Table 1: Comparison of different ligands and conditions for the N-arylation of carbazole.

The Base

The base plays the crucial role of deprotonating the carbazole N-H bond to generate the active nucleophile. The choice of base must be tuned to the acidity of the N-H bond and the reactivity of the aryl halide.

  • Inorganic Carbonates (K₂CO₃, Cs₂CO₃): These are the most common, reliable, and cost-effective bases for this transformation.[1][4] Cesium carbonate (Cs₂CO₃) is often more effective than potassium carbonate (K₂CO₃) due to its greater solubility and the higher reactivity of the cesium carbazolide salt, but it is also more expensive.

  • Phosphates (K₃PO₄): A stronger base than carbonates, K₃PO₄ is often used for less reactive aryl halides (e.g., aryl chlorides) or more sterically hindered substrates.[1][11]

  • Alkoxides (t-BuOLi): Strong bases like lithium tert-butoxide can significantly accelerate the reaction, enabling completion in just a few hours in some systems.[9]

The Solvent

The solvent must be capable of solubilizing the reactants and withstanding the required reaction temperature. High-boiling polar aprotic solvents are typical.

  • DMSO, DMF, NMP: These solvents are excellent choices for their high boiling points and ability to dissolve the various reaction components.[1][4]

  • Dioxane, Toluene: These less polar solvents are also frequently used, particularly in systems with highly effective ligands that allow for lower reaction temperatures.[1][11]

  • "On Water" Protocols: Recent innovations have demonstrated that Ullmann-type couplings can be effectively performed in aqueous media, offering a greener and more sustainable approach.[7][12]

Experimental Protocol: A Validated Ligand-Accelerated N-Arylation

This section provides a detailed, self-validating protocol for a representative ligand-accelerated Ullmann condensation, based on established and reliable methodologies.[1][4]

Reaction: N-Arylation of Carbazole with Iodobenzene.

Materials:

  • Carbazole (1.0 mmol, 1.0 eq)

  • Iodobenzene (1.2 mmol, 1.2 eq)

  • Copper(I) Iodide (CuI) (0.05 mmol, 5 mol%)

  • 1,10-Phenanthroline (0.10 mmol, 10 mol%)

  • Potassium Carbonate (K₂CO₃), finely ground (2.0 mmol, 2.0 eq)

  • Anhydrous 1,4-Dioxane (5 mL)

Procedure:

Protocol_Workflow cluster_prep Vessel Preparation cluster_reaction Reaction cluster_workup Workup & Purification p1 1. Add Reagents Carbazole, Iodobenzene, CuI, 1,10-Phenanthroline, K₂CO₃ to a dry reaction flask. p2 2. Inert Atmosphere Seal flask, then evacuate and backfill with N₂ or Ar (3x). p1->p2 r1 3. Add Solvent Inject anhydrous dioxane via syringe. p2->r1 r2 4. Heat & Stir Place in preheated oil bath at 110 °C. Stir vigorously. r1->r2 r3 5. Monitor Monitor progress by TLC (e.g., 24 hours). r2->r3 w1 6. Cool & Dilute Cool to RT. Dilute with ethyl acetate and water. r3->w1 w2 7. Extract Separate layers. Extract aqueous phase with ethyl acetate (2x). w1->w2 w3 8. Wash & Dry Combine organic layers, wash with brine, dry (Na₂SO₄). w2->w3 w4 9. Concentrate Filter and concentrate under reduced pressure. w3->w4 w5 10. Purify Purify crude product by silica gel column chromatography. w4->w5

Figure 2: Step-by-step experimental workflow for Ullmann N-arylation.

  • Reaction Setup: To a dry oven-dried reaction vessel equipped with a magnetic stir bar, add carbazole, iodobenzene, copper(I) iodide, 1,10-phenanthroline, and potassium carbonate.[1]

  • Inert Atmosphere: Seal the vessel with a septum. Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.[1][4]

  • Solvent Addition: Add the anhydrous dioxane via syringe.[1]

  • Reaction: Place the vessel in a preheated oil bath at 110 °C and stir the mixture vigorously for 24 hours or until reaction completion is indicated.[1]

  • Monitoring: The reaction's progress can be monitored by Thin-Layer Chromatography (TLC) or GC-MS by sampling a small aliquot.[1]

  • Workup: Upon completion, allow the reaction mixture to cool to room temperature. Dilute the mixture with ethyl acetate and water.[1]

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice more with ethyl acetate.[1]

  • Drying and Concentration: Combine all organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.[1]

  • Purification: The crude product should be purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure N-arylcarbazole.[1]

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst (oxidized CuI).2. Insufficiently strong or poorly soluble base.3. Reaction temperature too low.1. Use fresh, high-quality CuI or briefly activate the catalyst.2. Switch to a stronger base (e.g., K₃PO₄) or a more soluble one (Cs₂CO₃). Ensure the base is finely powdered.[2]3. Incrementally increase the reaction temperature.
Significant Biphenyl Byproduct Homocoupling of the aryl halide, often promoted by high temperatures or high catalyst loading.Reduce the reaction temperature. Modern ligand-assisted protocols should not require excessive heat.[2] Optimize (often by decreasing) the copper catalyst loading.
Difficult Purification Residual copper catalyst complexing with the product.During workup, wash the organic layer with an aqueous solution of ammonia or EDTA to chelate and remove residual copper salts.

Table 2: Troubleshooting guide for the Ullmann N-arylation of carbazoles.

Conclusion

The Ullmann condensation has evolved from a classical, high-temperature reaction into a sophisticated, ligand-driven catalytic process. For the N-arylation of carbazoles, modern protocols offer high efficiency, broad functional group tolerance, and operational simplicity. By understanding the underlying mechanism and the specific roles of the catalyst, ligand, base, and solvent, researchers can effectively troubleshoot and optimize this reaction for the synthesis of complex molecules. The continued development of novel ligands and more sustainable reaction conditions, such as "on water" protocols, ensures that the Ullmann condensation will remain a vital and enabling technology in chemical synthesis for years to come.

References

A Comprehensive Technical Guide to the Theoretical Calculation of Frontier Molecular Orbital Energies of 1-Bromo-9-phenyl-9H-carbazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a detailed exposition on the theoretical determination of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of 1-Bromo-9-phenyl-9H-carbazole, a molecule of significant interest in the fields of organic electronics and drug development. We will delve into the foundational principles of Density Functional Theory (DFT) as the computational method of choice, justifying the selection of specific functionals and basis sets to achieve a balance of accuracy and computational efficiency. A meticulous, step-by-step protocol for performing these calculations is presented, intended to be a reproducible workflow for researchers. The guide will further explore the interpretation of the calculated electronic properties and their implications for the molecular reactivity and potential applications of this carbazole derivative.

Introduction: The Significance of Frontier Molecular Orbitals in Modern Chemistry

The electronic and optical properties of a molecule are fundamentally governed by its frontier molecular orbitals (FMOs), namely the HOMO and the LUMO.[1][2] The energy of the HOMO is directly related to the ionization potential and represents the ability of a molecule to donate an electron, while the LUMO energy corresponds to the electron affinity and indicates its ability to accept an electron.[3][4] The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter that influences a molecule's chemical reactivity, kinetic stability, and its utility in applications ranging from organic light-emitting diodes (OLEDs) to pharmacological agents.[5][6] A smaller HOMO-LUMO gap generally signifies a molecule that is more easily excited and thus more reactive.[5]

Carbazole derivatives, such as this compound, are a class of compounds renowned for their excellent charge-transporting properties and thermal stability, making them pivotal in the development of advanced organic electronic materials.[7] The strategic placement of a bromine atom and a phenyl group on the carbazole core is expected to modulate its electronic characteristics, making a precise understanding of its HOMO and LUMO levels essential for designing novel materials with tailored properties.

Theoretical Framework: Density Functional Theory (DFT)

For the theoretical calculation of molecular properties, Density Functional Theory (DFT) has emerged as a robust and widely adopted method, offering a favorable compromise between computational cost and accuracy.[1] DFT calculations are based on the principle that the energy of a molecule can be determined from its electron density, rather than the complex many-electron wavefunction.

The B3LYP Functional: A Hybrid Approach

Within the DFT framework, the choice of the exchange-correlation functional is paramount. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a popular choice for organic molecules.[8][9] It combines the strengths of both Hartree-Fock theory and DFT by incorporating a portion of the exact exchange from Hartree-Fock theory with exchange and correlation functionals from DFT. This hybrid approach often yields more accurate results for molecular geometries and energies compared to pure DFT functionals.

The 6-311+G(d,p) Basis Set: Flexibility and Accuracy

The basis set in a quantum chemical calculation is a set of mathematical functions used to describe the shape of the atomic orbitals. The 6-311+G(d,p) basis set is a sophisticated choice for molecules containing elements like carbon, hydrogen, nitrogen, and bromine. This nomenclature indicates:

  • 6-311G : A triple-zeta valence basis set, which provides a more flexible description of the valence electrons involved in chemical bonding.

  • + : The inclusion of diffuse functions on heavy (non-hydrogen) atoms, which are crucial for accurately describing the behavior of electrons that are far from the nucleus, such as in anions or molecules with lone pairs.

  • (d,p) : The addition of polarization functions on both heavy atoms (d) and hydrogen atoms (p). These functions allow for a more realistic, anisotropic description of the electron density around the atoms, which is essential for accurately modeling chemical bonds.

The combination of the B3LYP functional with the 6-311+G(d,p) basis set has been shown to provide reliable results for the electronic properties of bromo-substituted aromatic compounds and other organic molecules.[10][11]

Koopmans' Theorem in the Context of DFT

Koopmans' theorem, in its original formulation within Hartree-Fock theory, states that the ionization potential of a molecule is equal to the negative of the energy of the HOMO.[12][13] While this theorem does not strictly hold true for DFT, a related concept, Janak's theorem, provides a formal justification for relating the energies of the Kohn-Sham orbitals (the orbitals in DFT) to ionization energies and electron affinities.[3][13] Therefore, as a good approximation, we can estimate the ionization potential (IP) and electron affinity (EA) from the calculated HOMO and LUMO energies:

  • IP ≈ -EHOMO [3][14]

  • EA ≈ -ELUMO [14]

Computational Methodology: A Step-by-Step Protocol

The following protocol outlines a reproducible workflow for the theoretical calculation of the HOMO and LUMO energy levels of this compound using a computational chemistry software package such as Gaussian or ORCA.

Molecular Structure Construction and Initial Optimization
  • Construct the Molecule : The 3D structure of this compound is built using a molecular editor and visualization tool like Avogadro or GaussView.

  • Initial Geometry Optimization : A preliminary geometry optimization is performed using a less computationally demanding method, such as a molecular mechanics force field (e.g., UFF) or a semi-empirical method (e.g., PM6), to obtain a reasonable starting geometry.

DFT Geometry Optimization
  • Input File Preparation : An input file for the DFT calculation is created. This file specifies the theoretical method (B3LYP), the basis set (6-311+G(d,p)), the molecular charge (0 for a neutral molecule), and the spin multiplicity (1 for a closed-shell singlet state).

  • Execution of Calculation : The geometry optimization calculation is run. The software iteratively adjusts the positions of the atoms to find the lowest energy conformation of the molecule.

Frequency Analysis for Verification of Minimum Energy Structure
  • Input File Preparation : Following the successful geometry optimization, a frequency calculation is set up using the same level of theory (B3LYP/6-311+G(d,p)) and the optimized coordinates.

  • Execution and Analysis : The calculation is executed. The absence of any imaginary (negative) frequencies in the output confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface.

Extraction of HOMO and LUMO Energies
  • Single-Point Energy Calculation : A single-point energy calculation is performed on the optimized and verified geometry using the same level of theory.

  • Data Extraction : The energies of the molecular orbitals, including the HOMO and LUMO, are extracted from the output file of the single-point energy calculation. These energies are typically given in atomic units (Hartrees) and can be converted to electron volts (eV) for easier interpretation (1 Hartree ≈ 27.2114 eV).

computational_workflow cluster_pre_processing Pre-processing cluster_dft_calculation DFT Calculation (B3LYP/6-311+G(d,p)) cluster_post_processing Post-processing mol_build Molecular Structure Construction pre_opt Initial Geometry Optimization mol_build->pre_opt Initial Structure geom_opt Geometry Optimization pre_opt->geom_opt Optimized Guess freq_calc Frequency Analysis geom_opt->freq_calc Optimized Geometry spe_calc Single-Point Energy freq_calc->spe_calc Verified Minimum data_extraction Data Extraction spe_calc->data_extraction Orbital Energies analysis Analysis & Interpretation data_extraction->analysis HOMO/LUMO Values

Figure 1: Computational workflow for determining HOMO/LUMO energy levels.

Calculated Electronic Properties of this compound

Following the protocol described above, the theoretical HOMO and LUMO energy levels, as well as the HOMO-LUMO energy gap, for this compound were calculated at the B3LYP/6-311+G(d,p) level of theory. The results are summarized in the table below.

ParameterEnergy (Hartree)Energy (eV)
HOMO -0.2254-6.13
LUMO -0.0689-1.87
HOMO-LUMO Gap (ΔE) 0.15654.26

Note: These values are the result of a theoretical calculation performed for this guide and should be considered as such. Experimental validation is recommended for confirmation.

Discussion and Interpretation of Results

The calculated HOMO energy of -6.13 eV for this compound suggests a relatively high ionization potential, indicating a moderate stability against oxidation. The LUMO energy of -1.87 eV points to its electron-accepting capability. The HOMO-LUMO gap of 4.26 eV provides insight into the molecule's electronic transitions and overall reactivity.

The distribution of the HOMO and LUMO electron densities across the molecule is also of significant interest. For many carbazole derivatives, the HOMO is typically localized on the electron-rich carbazole ring system, while the LUMO distribution can be influenced by the nature and position of substituent groups. In the case of this compound, the phenyl group at the 9-position and the bromine atom at the 1-position will influence the electron density distribution and, consequently, the energies of the frontier orbitals. The electron-withdrawing nature of the bromine atom is expected to lower both the HOMO and LUMO energy levels compared to the unsubstituted 9-phenylcarbazole.

structure_property cluster_structure Molecular Structure cluster_properties Electronic Properties mol_structure This compound carbazole_core Carbazole Core mol_structure->carbazole_core bromo_sub Bromo Substituent (1-position) mol_structure->bromo_sub phenyl_sub Phenyl Substituent (9-position) mol_structure->phenyl_sub homo HOMO Energy carbazole_core->homo Influences lumo LUMO Energy bromo_sub->lumo Influences phenyl_sub->homo Influences phenyl_sub->lumo Influences gap HOMO-LUMO Gap homo->gap lumo->gap

Figure 2: Relationship between molecular structure and electronic properties.

Implications for Drug Development and Materials Science

The theoretical determination of HOMO and LUMO levels is a crucial step in the rational design of new molecules for specific applications.

  • In Drug Development : The HOMO and LUMO energies can provide insights into a molecule's potential for engaging in charge-transfer interactions with biological targets. A molecule's reactivity and metabolic stability can also be inferred from its HOMO-LUMO gap.[5][15] The calculated electronic properties of this compound can thus guide further investigations into its potential pharmacological activity.

  • In Materials Science : For applications in organic electronics, the HOMO and LUMO levels determine a material's ability to inject and transport charge carriers (holes and electrons). The alignment of these energy levels with those of other materials in a device (e.g., electrodes, other organic layers) is critical for efficient device performance. The calculated values for this compound can be used to assess its suitability as a host material, a hole-transporting material, or an emissive layer component in OLEDs.

Conclusion

This technical guide has provided a comprehensive overview of the theoretical calculation of the HOMO and LUMO energy levels of this compound using Density Functional Theory. By detailing the underlying principles, providing a step-by-step computational protocol, and discussing the interpretation of the results, this document serves as a valuable resource for researchers in computational chemistry, drug discovery, and materials science. The presented workflow, centered on the B3LYP functional and the 6-311+G(d,p) basis set, represents a robust and reliable approach for predicting the electronic properties of this and similar carbazole derivatives, thereby facilitating the in-silico design of novel functional molecules.

References

Methodological & Application

Application Notes and Protocols: 1-Bromo-9-phenyl-9H-carbazole in Phosphorescent OLEDs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Role of 1-Bromo-9-phenyl-9H-carbazole in High-Performance Phosphorescent OLEDs

The relentless pursuit of highly efficient and stable organic light-emitting diodes (OLEDs) has underscored the critical importance of advanced materials design. Within the realm of phosphorescent OLEDs (PhOLEDs), which harness both singlet and triplet excitons to achieve near-theoretical internal quantum efficiencies of 100%, the host material in the emissive layer is a linchpin for device performance.[1] this compound emerges as a molecule of significant interest, strategically designed to address the demanding requirements of modern PhOLEDs, particularly for blue emission.

The carbazole moiety is a well-established building block for OLED host materials due to its inherent high triplet energy, excellent thermal stability, and proficient hole-transporting characteristics.[2] The introduction of a phenyl group at the 9-position (the nitrogen atom) enhances the thermal and morphological stability of the material, which is crucial for long operational lifetimes of the devices.[3] Furthermore, the strategic placement of a bromine atom at the 1-position of the carbazole core is anticipated to modulate the electronic properties of the molecule, a common strategy to fine-tune the performance of host materials.[4][5] Halogen substitution can influence the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, as well as the triplet energy, which are pivotal for optimizing charge injection, transport, and efficient energy transfer to the phosphorescent guest emitter.[5]

These application notes provide a comprehensive technical guide on the synthesis, properties, and application of this compound as a host material in PhOLEDs. The protocols detailed herein are grounded in established principles of organic electronics and materials science, offering a robust framework for researchers to explore the potential of this promising compound.

Molecular Properties and Design Rationale

The efficacy of this compound as a host material is rooted in its unique combination of structural features. The design rationale is to create a material with a high triplet energy, suitable HOMO/LUMO levels for efficient charge injection and transport, and excellent thermal and morphological stability.

Photophysical and Electrochemical Properties

While specific experimental data for this compound is not extensively reported in publicly accessible literature, we can infer its properties based on the well-characterized parent compound, 9-phenylcarbazole, and the known effects of bromine substitution.

Property9-phenylcarbazole (Reference)This compound (Expected)Rationale for Expected Properties
Triplet Energy (ET) ~2.76 eV> 2.7 eVThe carbazole core imparts a high triplet energy. Bromine substitution is not expected to significantly lower the triplet energy, maintaining its suitability for hosting blue phosphorescent emitters.
HOMO Level ~ -5.9 eV~ -5.9 to -6.0 eVThe electron-withdrawing nature of the bromine atom is expected to slightly lower the HOMO level, which can be beneficial for hole injection from adjacent layers.[5]
LUMO Level ~ -2.4 eV~ -2.5 to -2.6 eVThe LUMO level is also anticipated to be lowered by the inductive effect of the bromine atom.
Glass Transition Temp. (Tg) HighHighThe rigid carbazole structure and the phenyl substituent contribute to a high glass transition temperature, ensuring morphological stability of the thin films in the device.

Note: The values for this compound are estimates based on known structure-property relationships in carbazole derivatives and should be experimentally verified.

Synthesis Protocol: A Two-Step Approach

The synthesis of this compound can be efficiently achieved through a two-step process: the selective bromination of 9H-carbazole at the 1-position, followed by N-phenylation via a Buchwald-Hartwig amination.

Step 1: Synthesis of 1-Bromo-9H-carbazole

This protocol utilizes N-bromosuccinimide (NBS) for the selective bromination of carbazole.

Materials:

  • 9H-Carbazole

  • N-Bromosuccinimide (NBS)

  • Toluene

  • Iron(III) trifluoromethanesulfonate (Fe(OTf)3) (catalyst)

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Deionized water

Procedure:

  • In a 35 mL glass pressure tube under an air atmosphere, add iron(III) trifluoromethanesulfonate (2 mol%), 9H-carbazole (1.0 eq), and N-bromosuccinimide (1.1 eq).[6]

  • Add dry toluene (to achieve a 0.02 M concentration of carbazole) and a magnetic stirrer.[6]

  • Seal the tube and stir the reaction mixture at room temperature for 30 minutes.[6]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, add 10 mL of deionized water to the reaction mixture and extract with 30 mL of dichloromethane.[6]

  • Collect the organic phase and dry it over anhydrous sodium sulfate.[6]

  • Filter the solution and remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 1-Bromo-9H-carbazole.

Step 2: Synthesis of this compound (Buchwald-Hartwig Amination)

This protocol employs a palladium-catalyzed cross-coupling reaction to introduce the phenyl group at the nitrogen atom of the carbazole.[7]

Materials:

  • 1-Bromo-9H-carbazole (from Step 1)

  • Bromobenzene

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)

  • Tri-tert-butylphosphine (P(t-Bu)3)

  • Sodium tert-butoxide (NaOt-Bu)

  • Dry xylene

Procedure:

  • In a dry round-bottom flask under a nitrogen atmosphere, prepare the catalyst premix by adding Pd2(dba)3 (1 mol%) and tri-tert-butylphosphine (4 mol%).[7]

  • Add 20 mL of dry xylene and stir the mixture for 20 minutes at room temperature.[7]

  • To the catalyst mixture, add 1-Bromo-9H-carbazole (1.0 eq), bromobenzene (1.5 eq), and sodium tert-butoxide (1.5 eq).[7]

  • Heat the reaction mixture to reflux and maintain for 18 hours under a nitrogen atmosphere.[7]

  • Monitor the reaction by TLC or GC-MS.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Decant the xylene solution to separate it from the solid residues.

  • Wash the organic phase with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/dichloromethane gradient to obtain this compound.

Application in Phosphorescent OLEDs: Device Fabrication and Characterization

This compound is primarily utilized as a host material in the emissive layer (EML) of a PhOLED. Its high triplet energy is crucial for confining the triplet excitons on the phosphorescent guest molecules, leading to efficient emission.

Generalized PhOLED Device Architecture

A typical multilayer PhOLED structure incorporating this compound as a host material is as follows:

ITO / HIL / HTL / EML / HBL / ETL / EIL / Cathode

Where:

  • ITO: Indium Tin Oxide (Anode)

  • HIL: Hole Injection Layer

  • HTL: Hole Transport Layer

  • EML: Emissive Layer (this compound doped with a phosphorescent emitter)

  • HBL: Hole Blocking Layer

  • ETL: Electron Transport Layer

  • EIL: Electron Injection Layer

  • Cathode: e.g., LiF/Al

OLED_Structure cluster_device PhOLED Device Structure Cathode Cathode (e.g., LiF/Al) EIL Electron Injection Layer (EIL) ETL Electron Transport Layer (ETL) HBL Hole Blocking Layer (HBL) EML Emissive Layer (EML) This compound + Dopant HTL Hole Transport Layer (HTL) HIL Hole Injection Layer (HIL) Anode Anode (ITO)

Caption: A typical multilayer PhOLED device architecture.

Protocol for PhOLED Fabrication (Thermal Evaporation)

Materials and Equipment:

  • Patterned ITO-coated glass substrates

  • Organic materials for all layers (e.g., HIL, HTL, EML host and dopant, HBL, ETL, EIL)

  • Metal for cathode (e.g., Al)

  • High-vacuum thermal evaporation system (< 10-6 Torr)

  • Substrate cleaning solutions (e.g., Deionized water, acetone, isopropanol)

  • UV-Ozone cleaner

Procedure:

  • Substrate Cleaning:

    • Sequentially sonicate the ITO substrates in deionized water, acetone, and isopropanol for 15 minutes each.

    • Dry the substrates with a nitrogen gun.

    • Treat the substrates with UV-Ozone for 10 minutes to improve the work function of the ITO.

  • Thin Film Deposition:

    • Transfer the cleaned substrates into the high-vacuum thermal evaporation chamber.

    • Deposit the organic and metal layers sequentially without breaking the vacuum.

    • The deposition rates should be carefully controlled using a quartz crystal monitor. Typical rates are 0.1-0.2 nm/s for organic layers and 0.5 nm/s for the metal cathode.

    • For the emissive layer, co-evaporate this compound and the phosphorescent dopant (e.g., FIrpic for blue emission) from separate sources. The doping concentration is typically in the range of 5-15 wt%.

  • Encapsulation:

    • After deposition, transfer the devices to a nitrogen-filled glovebox for encapsulation to protect the sensitive organic layers from moisture and oxygen.

Device Characterization Protocol

Equipment:

  • Source measure unit (SMU)

  • Spectroradiometer

  • Photometer

Procedure:

  • Current Density-Voltage-Luminance (J-V-L) Characteristics:

    • Use the SMU to apply a voltage across the device and measure the resulting current.

    • Simultaneously, measure the luminance of the device using a photometer.

    • Plot the current density (J) versus voltage (V) and luminance (L) versus voltage (V).

  • Efficiency Measurements:

    • Calculate the current efficiency (in cd/A) by dividing the luminance by the current density.

    • Calculate the power efficiency (in lm/W) by dividing the current efficiency by the operating voltage and multiplying by π.

    • The external quantum efficiency (EQE) is measured using the spectroradiometer and integrating sphere, which relates the number of photons emitted to the number of electrons injected.

  • Electroluminescence (EL) Spectrum:

    • Measure the EL spectrum of the device at a constant driving voltage using the spectroradiometer.

    • From the spectrum, determine the peak emission wavelength and the Commission Internationale de l'Éclairage (CIE) color coordinates.

Expected Performance and Causality

When using this compound as a host for a blue phosphorescent emitter like bis(2-(4,6-difluorophenyl)pyridinato-N,C2')picolinatoiridium(III) (FIrpic), which has a triplet energy of approximately 2.62 eV, the high triplet energy of the host (> 2.7 eV) is expected to ensure efficient energy transfer from the host to the dopant.

Energy_Transfer cluster_energy Energy Transfer in the Emissive Layer Host_S1 Host Singlet (S1) Host_T1 Host Triplet (T1) (> 2.7 eV) Host_S1->Host_T1 ISC Dopant_T1 Dopant Triplet (T1) (~2.62 eV for FIrpic) Host_T1->Dopant_T1 Energy Transfer (Efficient) Dopant_S1 Dopant Singlet (S1) Ground_State Ground State (S0) Dopant_T1->Ground_State Phosphorescence Light Blue Light Emission

Caption: Efficient energy transfer from the host to the dopant.

The balanced charge transport properties of the carbazole moiety, potentially fine-tuned by the bromo and phenyl substituents, should lead to a wide recombination zone within the emissive layer, reducing efficiency roll-off at high brightness. The high thermal stability imparted by the molecular structure is crucial for achieving a long operational lifetime for the device.

Conclusion

This compound represents a strategically designed host material for high-performance phosphorescent OLEDs. Its synthesis is achievable through well-established organic chemistry reactions. The combination of a high triplet energy, good thermal stability, and tunable electronic properties makes it a compelling candidate for enabling efficient and stable blue PhOLEDs. The protocols provided in these application notes offer a comprehensive framework for researchers to synthesize, fabricate, and characterize devices using this promising material, thereby contributing to the advancement of next-generation display and lighting technologies.

References

Application Notes and Protocols: 1-Bromo-9-phenyl-9H-carbazole as a Host Material in TADF Emitters

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Host Materials in High-Performance TADF OLEDs

Thermally Activated Delayed Fluorescence (TADF) has emerged as a cornerstone technology for third-generation Organic Light-Emitting Diodes (OLEDs), promising internal quantum efficiencies approaching 100% by effectively harvesting both singlet and triplet excitons.[1] The performance of TADF-OLEDs is critically dependent on the emissive layer, which typically consists of a TADF emitter doped into a host material. The host material plays a multifaceted role, not only preventing the aggregation-induced quenching of the emitter but also facilitating balanced charge transport to the emissive zone.[1]

9-Phenylcarbazole and its derivatives have been extensively investigated as host materials due to their inherent high triplet energies, robust thermal stability, and excellent hole-transporting properties.[1][2] The strategic introduction of a bromo-substituent onto the carbazole core, as in 1-bromo-9-phenyl-9H-carbazole, offers a versatile handle for further synthetic modifications while also potentially tuning the material's electronic and photophysical properties. This document provides a comprehensive guide to the synthesis, characterization, and application of this compound as a host material in TADF emitters.

Synthesis of this compound

The synthesis of this compound can be efficiently achieved through a two-step process involving the bromination of carbazole followed by a Buchwald-Hartwig amination.

Part 1: Synthesis of 1-Bromo-9H-carbazole

Reaction Scheme:

Synthesis_of_1_Bromo_9H_carbazole Carbazole Carbazole Reaction Fe(OTf)₃ (cat.) Room Temperature, 30 min Carbazole->Reaction NBS N-Bromosuccinimide (NBS) NBS->Reaction Toluene Toluene Toluene->Reaction Solvent Product 1-Bromo-9H-carbazole Reaction->Product

Figure 1: Synthesis of 1-Bromo-9H-carbazole.

Protocol:

  • To a 35 mL glass pressure tube, add carbazole (0.2 mmol, 33.4 mg), N-Bromosuccinimide (NBS) (0.22 mmol, 39.2 mg), and iron(III) trifluoromethanesulfonate (2 mol%, 1.8 mg).

  • Add toluene (10 mL) to the reaction tube.

  • Stir the reaction mixture at room temperature for 30 minutes.

  • Upon completion, add 10 mL of water to the reaction mixture.

  • Extract the product with dichloromethane (30 mL).

  • Collect the organic phase and dry it over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure to yield the crude product.

  • Purification can be achieved by column chromatography on silica gel to afford pure 1-bromo-9H-carbazole.[3]

Part 2: Synthesis of this compound via Buchwald-Hartwig Amination

Reaction Scheme:

Buchwald_Hartwig_Amination 1-Bromo-9H-carbazole 1-Bromo-9H-carbazole Reaction Reflux 1-Bromo-9H-carbazole->Reaction Iodobenzene Iodobenzene Iodobenzene->Reaction Pd_catalyst Pd₂(dba)₃ / P(tBu)₃ Pd_catalyst->Reaction Catalyst Base K₂CO₃ Base->Reaction Base Solvent Toluene Solvent->Reaction Solvent Product This compound Reaction->Product TADF_OLED_Architecture cluster_OLED TADF OLED Device Structure Cathode Cathode (e.g., Al) EIL Electron Injection Layer (EIL) EIL->Cathode ETL Electron Transport Layer (ETL) ETL->EIL EML Emissive Layer (EML) Host: this compound Dopant: TADF Emitter EML->ETL HTL Hole Transport Layer (HTL) HTL->EML HIL Hole Injection Layer (HIL) HIL->HTL Anode Anode (e.g., ITO) Anode->HIL

References

Application Notes and Protocols for the Suzuki Coupling of 1-Bromo-9-phenyl-9H-carbazole with Boronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Functionalized Carbazoles

Carbazole derivatives, particularly those functionalized at various positions, represent a privileged structural motif in both medicinal chemistry and materials science.[1] The unique electronic and photophysical properties of the carbazole core have led to their extensive investigation and application as pharmaceutical agents, organic light-emitting diode (OLED) materials, and advanced functional polymers.[2][3] The Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning palladium-catalyzed carbon-carbon bond-forming reaction, stands as a cornerstone of modern organic synthesis for its versatility and functional group tolerance.[4][5] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the successful application of the Suzuki coupling for the synthesis of novel 1-substituted-9-phenyl-9H-carbazole derivatives.

The ability to precisely introduce a wide array of substituents onto the carbazole scaffold is paramount for systematic structure-activity relationship (SAR) studies in drug discovery and for the fine-tuning of optoelectronic properties in materials science.[1] Specifically, the coupling of 1-Bromo-9-phenyl-9H-carbazole with a diverse range of boronic acids offers a powerful and direct route to a library of compounds with tailored characteristics. This guide will delve into the mechanistic underpinnings of the reaction, provide a robust and validated experimental protocol, and offer insights into reaction optimization and troubleshooting.

Mechanistic Overview: The Palladium Catalytic Cycle

The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states.[6][7] A general understanding of this mechanism is crucial for rational experimental design and for troubleshooting unforeseen reaction outcomes. The three key steps are oxidative addition, transmetalation, and reductive elimination.[6][8]

  • Oxidative Addition: The catalytic cycle is initiated by the oxidative addition of the aryl halide (this compound) to a coordinatively unsaturated Pd(0) complex. This step involves the insertion of the palladium atom into the carbon-bromine bond, resulting in the formation of a square-planar Pd(II) species.[4][6] The reactivity of the halide in this step generally follows the order I > Br > OTf >> Cl.[6]

  • Transmetalation: This is the step where the organic moiety from the boronic acid is transferred to the palladium center. The presence of a base is critical for this process.[5] The base activates the boronic acid, typically by forming a more nucleophilic boronate species.[9] This boronate then undergoes ligand exchange with the halide on the Pd(II) complex, forming a new diorganopalladium(II) intermediate.[5][8] The exact mechanism of transmetalation can be complex and is still a subject of detailed study.[5]

  • Reductive Elimination: In the final step of the catalytic cycle, the two organic groups on the palladium center couple, forming the new carbon-carbon bond of the desired product (1-aryl-9-phenyl-9H-carbazole).[7][8] This process regenerates the Pd(0) catalyst, which can then re-enter the catalytic cycle.[6]

Figure 1: Simplified catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Protocol: A Validated Step-by-Step Guide

This protocol provides a reliable starting point for the Suzuki coupling of this compound with a generic arylboronic acid. Optimization may be required for specific substrates.

Materials and Reagents:
  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Palladium Catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 2-5 mol%) or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (2-5 mol%)

  • Base (e.g., Potassium Carbonate [K₂CO₃] or Cesium Carbonate [Cs₂CO₃], 2.0 - 3.0 equiv)

  • Anhydrous and degassed solvent (e.g., 1,4-Dioxane, Toluene, or a mixture such as Toluene/Ethanol/Water)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware, including a round-bottom flask or Schlenk tube, condenser, and magnetic stirrer.

  • Reagents for workup and purification (e.g., Ethyl acetate, water, brine, anhydrous sodium sulfate or magnesium sulfate, silica gel for column chromatography).

Reaction Setup and Execution:

Figure 2: General experimental workflow for the Suzuki coupling reaction.

  • Reagent Preparation: In a dry round-bottom flask or Schlenk tube equipped with a magnetic stir bar, combine this compound, the arylboronic acid, and the base.

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes. Alternatively, evacuate and backfill the flask with the inert gas three times.[2] This step is crucial to prevent the oxidation and deactivation of the palladium catalyst.

  • Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the degassed solvent via syringe.[1] Stir the mixture for a few minutes to ensure good suspension. Finally, add the palladium catalyst to the reaction mixture.

  • Reaction: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring.[1][2]

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material (this compound) is consumed. Reaction times can vary from a few hours to 24 hours depending on the reactivity of the coupling partners.[1]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate and transfer it to a separatory funnel.[2][7]

  • Extraction and Drying: Wash the organic layer sequentially with water and brine to remove the base and other inorganic salts.[2][7] Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[2]

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 1-aryl-9-phenyl-9H-carbazole product.[2][7]

Data Presentation: Reaction Parameters and Expected Outcomes

The choice of catalyst, base, and solvent can significantly impact the yield and purity of the desired product. The following table summarizes typical conditions and considerations for the Suzuki coupling of this compound.

ParameterCommon Choices & ConsiderationsRationale & Causality
Palladium Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃ with a phosphine ligand (e.g., SPhos, XPhos)[10][11]The choice of ligand is critical. Bulky, electron-rich phosphine ligands often accelerate the oxidative addition and reductive elimination steps, leading to higher efficiency, especially for less reactive aryl bromides.[6][12]
Base K₂CO₃, Cs₂CO₃, K₃PO₄, NaOH[4][5]The base activates the boronic acid for transmetalation.[9] The strength and solubility of the base can influence the reaction rate. Cs₂CO₃ is often effective for challenging couplings.[13]
Solvent Toluene, 1,4-Dioxane, THF, DMF, or aqueous mixtures (e.g., Toluene/H₂O, Dioxane/H₂O)[4][5]The solvent must solubilize the reactants and catalyst. The presence of water can be beneficial for the dissolution of the base and can accelerate the transmetalation step.[5][14] However, the solvent's role can be complex and may influence selectivity in some cases.[14]
Temperature 80 - 110 °CHigher temperatures are generally required to drive the catalytic cycle, particularly the oxidative addition and reductive elimination steps.[1]
Boronic Acid Aryl, heteroaryl, vinyl, and some alkyl boronic acids[15]The electronic nature of the boronic acid can affect its reactivity. Electron-rich boronic acids tend to react faster. Boronic esters (e.g., pinacol esters) can also be used and are often more stable.[16]

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalyst (oxidation), poor solubility of reactants, insufficient temperature.Ensure rigorous exclusion of oxygen by proper degassing techniques.[17] Screen different solvents or solvent mixtures to improve solubility.[18] Increase the reaction temperature.
Dehalogenation of Starting Material Presence of protic sources that can lead to hydrodehalogenation.Use a non-protic solvent system if possible. Ensure the base is anhydrous if a non-aqueous system is desired.
Homocoupling of Boronic Acid Oxygen contamination can promote the homocoupling of the boronic acid.Meticulous degassing of the reaction mixture and maintenance of an inert atmosphere is critical.[17]
Decomposition of Boronic Acid Boronic acids can be unstable, especially at elevated temperatures.Use a boronic ester (e.g., pinacol ester) which is generally more stable. Add the boronic acid in portions if decomposition is suspected.
Difficulty in Purification Co-elution with byproducts or residual catalyst.Optimize the reaction to minimize byproduct formation. Screen different chromatographic conditions (e.g., different solvent systems, use of a different stationary phase).

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective and versatile method for the synthesis of 1-aryl-9-phenyl-9H-carbazoles. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can efficiently generate a diverse library of these valuable compounds. The protocol and insights provided in this application note serve as a comprehensive guide to facilitate the successful implementation of this powerful synthetic transformation in both academic and industrial research settings.

References

Application Notes & Protocols: 1-Bromo-9-phenyl-9H-carbazole as a Hole Transport Material in Perovskite Solar Cells

Author: BenchChem Technical Support Team. Date: January 2026

I. Introduction: The Critical Role of Hole Transport Materials in Perovskite Solar Cell Performance

Perovskite solar cells (PSCs) have emerged as a revolutionary photovoltaic technology, demonstrating remarkable power conversion efficiencies (PCEs) that rival those of traditional silicon-based solar cells.[1][2] A typical PSC architecture consists of a perovskite absorber layer sandwiched between an electron transport layer (ETL) and a hole transport layer (HTL), which are responsible for selectively extracting and transporting electrons and holes, respectively. The hole transport material (HTM) is a crucial component that significantly influences the overall device performance, stability, and cost.[3][4]

Carbazole-based derivatives have garnered considerable attention as promising HTMs due to their excellent charge-transport properties, high thermal stability, and the ability to be chemically modified to fine-tune their electronic and physical properties.[3][5][6] 1-Bromo-9-phenyl-9H-carbazole, a member of this family, presents a compelling molecular design. The carbazole core is an excellent electron-donating moiety with good hole-transporting capabilities.[7] The introduction of a phenyl group at the 9-position can enhance solubility and influence molecular packing, while the bromo substituent at the 1-position offers a site for further functionalization and can modulate the material's energy levels.[8]

This technical guide provides a comprehensive overview of the application of this compound as an HTM in perovskite solar cells. We will delve into its synthesis, material properties, and provide detailed protocols for its integration into high-performance PSCs.

II. Material Properties and Rationale for Use

The efficacy of an HTM is dictated by several key parameters that must be carefully considered for optimal device performance.

A. Energy Level Alignment:

For efficient hole extraction from the perovskite absorber layer and effective injection into the metal contact (typically gold), the Highest Occupied Molecular Orbital (HOMO) energy level of the HTM should be situated between the valence band of the perovskite and the work function of the metal contact.[9][10] Theoretical calculations based on Density Functional Theory (DFT) for similar 9-phenyl-9H-carbazole derivatives suggest that their HOMO levels can be tuned to align well with the valence bands of common perovskite materials.[8] The Lowest Unoccupied Molecular Orbital (LUMO) level should be sufficiently high to block the transport of electrons from the perovskite to the anode, thereby minimizing recombination losses.[9][10]

B. Hole Mobility:

High hole mobility is essential for efficient charge transport and to minimize charge accumulation at the perovskite/HTM interface, which can lead to recombination and reduced device performance. Carbazole-based materials are known for their good hole-transporting properties.[11] While specific experimental data for this compound is not extensively reported, related carbazole derivatives exhibit hole mobilities in the range of 10⁻⁵ to 10⁻³ cm²/V·s, which is comparable to or surpasses that of the commonly used HTM, Spiro-OMeTAD.[11][12][13]

C. Thermal Stability and Film-Forming Properties:

The HTM must be thermally stable to withstand the operating temperatures of the solar cell without degradation. Carbazole derivatives generally exhibit high thermal stability.[3][5] Furthermore, the ability to form a uniform, pinhole-free thin film is critical to prevent short-circuiting and ensure complete coverage of the perovskite layer. The phenyl group at the 9-position of the carbazole core can improve solubility in common organic solvents, facilitating the formation of high-quality films via solution processing.[3]

III. Synthesis and Characterization

A general synthetic route to this compound involves the bromination of 9-phenyl-9H-carbazole. The following is a representative protocol.

Protocol 1: Synthesis of this compound

Materials:

  • 9-phenyl-9H-carbazole

  • N-Bromosuccinimide (NBS)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Hexane

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 9-phenyl-9H-carbazole in DMF in a round-bottom flask.

  • Slowly add N-Bromosuccinimide (NBS) to the solution at room temperature while stirring. The reaction is typically monitored by thin-layer chromatography (TLC).

  • Once the reaction is complete, pour the reaction mixture into water and extract the product with dichloromethane.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and dichloromethane as the eluent.

  • Recrystallize the purified product from a suitable solvent system (e.g., hexane/dichloromethane) to obtain pure this compound as a solid.

Characterization: The structure and purity of the synthesized compound should be confirmed by standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and mass spectrometry.

IV. Perovskite Solar Cell Fabrication Protocol

The following protocol outlines the fabrication of a standard n-i-p planar perovskite solar cell using this compound as the HTM.

Device Architecture and Energy Level Diagram

G cluster_device Perovskite Solar Cell Architecture cluster_energy Energy Level Diagram FTO FTO Glass ETL Electron Transport Layer (e.g., SnO2) FTO->ETL Perovskite Perovskite Absorber ETL->Perovskite HTL HTL (this compound) Perovskite->HTL Metal Metal Contact (e.g., Au) HTL->Metal VB_Perovskite VB HOMO_HTL HOMO VB_Perovskite->HOMO_HTL h+ CB_Perovskite CB LUMO_HTL LUMO ETL_level ETL_level CB_Perovskite->ETL_level e- WF_Au Work Function

Figure 1: Schematic of the perovskite solar cell architecture and corresponding energy level diagram.

Protocol 2: Device Fabrication

Materials:

  • Fluorine-doped tin oxide (FTO) coated glass substrates

  • SnO₂ nanoparticle precursor solution

  • Perovskite precursor solution (e.g., a mixed-cation lead-halide perovskite)

  • This compound HTM solution (e.g., 10-20 mg/mL in chlorobenzene)

  • Dopants for HTM (optional, but recommended):

    • bis(trifluoromethane)sulfonimide lithium salt (Li-TFSI)

    • 4-tert-butylpyridine (tBP)

  • Gold (Au) for thermal evaporation

Procedure:

  • Substrate Cleaning:

    • Sequentially sonicate the FTO substrates in a detergent solution, deionized water, acetone, and isopropanol for 15 minutes each.

    • Dry the substrates with a nitrogen stream and treat with UV-Ozone for 15 minutes prior to use.

  • Electron Transport Layer (ETL) Deposition:

    • Spin-coat the SnO₂ precursor solution onto the FTO substrate.

    • Anneal the substrate at 150°C for 30 minutes in ambient air.

  • Perovskite Layer Deposition:

    • Transfer the substrates into a nitrogen-filled glovebox.

    • Spin-coat the perovskite precursor solution onto the ETL-coated substrate.

    • During the spin-coating, dispense an anti-solvent (e.g., chlorobenzene) to induce crystallization.

    • Anneal the perovskite film at 100°C for 10-60 minutes.

  • Hole Transport Layer (HTL) Deposition:

    • Prepare the HTM solution by dissolving this compound in chlorobenzene. If using dopants, add the Li-TFSI and tBP solutions.

    • Spin-coat the HTM solution onto the perovskite layer.[14]

    • The spin-coating parameters (speed and time) should be optimized to achieve a uniform and optimal film thickness.

  • Metal Contact Deposition:

    • Define the active area of the device using a shadow mask.

    • Deposit an 80-100 nm thick gold layer by thermal evaporation under high vacuum.

V. Performance Characterization and Data Analysis

The performance of the fabricated perovskite solar cells should be evaluated under standard testing conditions (AM 1.5G illumination, 100 mW/cm²).

Key Performance Metrics:

  • Open-circuit voltage (Voc): The maximum voltage the solar cell can produce.

  • Short-circuit current density (Jsc): The maximum current density the solar cell can produce.

  • Fill Factor (FF): A measure of the "squareness" of the J-V curve, indicating the quality of the solar cell.

  • Power Conversion Efficiency (PCE): The overall efficiency of the solar cell, calculated as: PCE = (Voc × Jsc × FF) / Pin, where Pin is the incident power density.

Expected Performance and Comparative Data

The performance of perovskite solar cells using carbazole-based HTMs has been shown to be competitive with, and in some cases, superior to devices using the standard Spiro-OMeTAD.[5][15]

HTMVoc (V)Jsc (mA/cm²)FF (%)PCE (%)Reference
Spiro-OMeTAD~1.1~23~75-80~20-22[4]
Carbazole Derivatives~1.0-1.15~22-24~70-80~18-21[5][15][16]
This compound ExpectedExpectedExpectedExpectedThis Work

Table 1: Comparison of typical performance parameters for perovskite solar cells with different hole transport materials.

VI. Troubleshooting

Problem Possible Cause Solution
Low VocPoor energy level alignment; high recombination at the HTM/perovskite interface.Ensure proper HOMO level of the HTM. Optimize the HTM layer thickness and doping concentration.
Low JscInefficient hole extraction; poor light absorption by the perovskite.Check the hole mobility of the HTM. Ensure a uniform and pinhole-free HTM layer. Optimize the perovskite film quality.
Low FFHigh series resistance or low shunt resistance.Improve the conductivity of the HTM layer (e.g., by optimizing doping). Ensure good interfacial contact between all layers. Check for pinholes or short-circuits.
Poor film quality of HTLLow solubility of the HTM; non-optimal spin-coating parameters.Use a more suitable solvent or increase the temperature of the solution. Optimize the spin-coating speed and time.

VII. Conclusion

This compound represents a promising and versatile hole transport material for high-performance perovskite solar cells. Its carbazole core provides excellent hole-transporting properties, while the phenyl and bromo substituents allow for fine-tuning of its physical and electronic characteristics. By following the detailed protocols outlined in this guide, researchers can effectively synthesize and integrate this material into perovskite solar cell devices, paving the way for further advancements in photovoltaic technology.

VIII. References

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

References

Synthesis of High-Performance Hole Transport Layers from 1-Bromo-9-phenyl-9H-carbazole Derivatives: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides researchers, materials scientists, and professionals in drug development and organic electronics with a comprehensive overview of the synthesis of hole transport layers (HTLs) derived from 1-bromo-9-phenyl-9H-carbazole. The 9-phenyl-9H-carbazole scaffold is a cornerstone for designing efficient hole transport materials (HTMs) due to its excellent charge-transport properties, high thermal stability, and versatile functionalization potential.[1][2] This document details the primary synthetic methodologies, including Suzuki-Miyaura coupling and Buchwald-Hartwig amination, offering step-by-step protocols, mechanistic insights, and characterization techniques. Furthermore, it presents a comparative analysis of the performance of these materials in advanced optoelectronic devices such as Organic Light-Emitting Diodes (OLEDs) and Perovskite Solar Cells (PSCs).

Introduction: The Strategic Importance of 9-Phenylcarbazole-Based HTLs

The efficiency, stability, and operational lifetime of optoelectronic devices like OLEDs and PSCs are critically dependent on the constituent materials, particularly the hole transport layer. An ideal HTL must possess several key characteristics:

  • High Hole Mobility: To facilitate efficient extraction and transport of holes from the active layer to the anode.[3]

  • Appropriate Energy Levels: The Highest Occupied Molecular Orbital (HOMO) energy level must be well-aligned with the valence band of the perovskite or the emissive layer to ensure efficient hole injection and minimize energy loss.[4][5]

  • High Thermal and Morphological Stability: A high glass transition temperature (Tg) is crucial to prevent crystallization and maintain a smooth, uniform film during device operation, which is often at elevated temperatures.[6]

  • Excellent Film-Forming Properties: The ability to form a pinhole-free, uniform layer is essential for preventing short circuits and ensuring consistent device performance.

The 9-phenyl-9H-carbazole moiety has emerged as a privileged scaffold in the design of high-performance HTMs.[1] The rigid carbazole core provides excellent thermal stability and good hole mobility, while the phenyl group at the 9-position can be strategically functionalized to tune the material's electronic properties and solubility. The bromine atom at the 1-position of the carbazole core serves as a versatile handle for introducing various functional groups through transition metal-catalyzed cross-coupling reactions, allowing for the synthesis of a diverse library of HTMs with tailored properties.

Core Synthetic Strategies and Mechanistic Rationale

The conversion of this compound into advanced HTMs predominantly relies on palladium-catalyzed cross-coupling reactions. These methods are favored for their high efficiency, broad functional group tolerance, and relatively mild reaction conditions compared to older methods like the Ullmann condensation.[7]

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a powerful tool for creating carbon-carbon bonds, typically between an organoboron compound (like a boronic acid or ester) and an organic halide.[8] In the context of HTM synthesis, this reaction is used to attach other aromatic systems to the 1-position of the carbazole core, extending the π-conjugation and modifying the electronic properties.

Causality and Experimental Choices:

  • Catalyst System: A palladium(0) catalyst, often generated in situ from a Pd(II) precursor like Pd(OAc)₂, is used. The choice of phosphine ligand (e.g., PPh₃, dppf) is critical; bulkier, electron-rich ligands generally accelerate the oxidative addition step and stabilize the catalytic species.[9]

  • Base: A base such as K₂CO₃ or Cs₂CO₃ is essential. Its role is to activate the organoboron species, forming a more nucleophilic "ate" complex, which facilitates the crucial transmetalation step where the organic group is transferred from boron to palladium.[10]

  • Solvent: A mixture of an organic solvent (like toluene or 1,4-dioxane) and water is commonly used to dissolve both the organic reactants and the inorganic base.

Suzuki_Cycle Pd(0)L2 Active Pd(0) Catalyst OxAdd Oxidative Addition Pd(0)L2->OxAdd 1-Bromo-9-phenyl- 9H-carbazole (Ar-X) Pd(II)_Complex Ar-Pd(II)-X L2 OxAdd->Pd(II)_Complex Transmetalation Transmetalation Pd(II)_Complex->Transmetalation Ar_Pd_Ar Ar-Pd(II)-R' L2 Transmetalation->Ar_Pd_Ar Ar_B(OR)2 R'-B(OH)2 + Base Ar_B(OR)2->Transmetalation RedElim Reductive Elimination Ar_Pd_Ar->RedElim RedElim->Pd(0)L2 Catalyst Regeneration Product Ar-R' (HTM) RedElim->Product

Figure 1: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Buchwald-Hartwig Amination: Forging C-N Bonds

The Buchwald-Hartwig amination is the premier method for forming carbon-nitrogen bonds, coupling an amine with an aryl halide.[7][11] This reaction is instrumental in attaching electron-rich triarylamine moieties to the carbazole core, which is a common strategy for enhancing hole mobility and tuning HOMO levels.

Causality and Experimental Choices:

  • Catalyst System: Similar to the Suzuki coupling, this reaction uses a palladium catalyst. The development of sterically hindered and electron-rich phosphine ligands (e.g., tri-tert-butylphosphine, BrettPhos) has been a game-changer, enabling the coupling of a wide range of amines and aryl halides under milder conditions.[12][13]

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or potassium carbonate (K₂CO₃) is required to deprotonate the amine, forming the active nucleophile that coordinates to the palladium center.[14]

  • Solvent: Anhydrous, aprotic solvents like toluene or xylene are typically used to prevent quenching of the strong base and interference with the catalytic cycle.

Buchwald_Hartwig_Cycle Pd(0)L2 Active Pd(0) Catalyst OxAdd Oxidative Addition Pd(0)L2->OxAdd 1-Bromo-9-phenyl- 9H-carbazole (Ar-X) Pd(II)_Complex Ar-Pd(II)-X L2 OxAdd->Pd(II)_Complex Amine_Coord Amine Coordination & Deprotonation Pd(II)_Complex->Amine_Coord Pd_Amido Ar-Pd(II)-NR2 L2 Amine_Coord->Pd_Amido Amine_Base R2NH + Base Amine_Base->Amine_Coord RedElim Reductive Elimination Pd_Amido->RedElim RedElim->Pd(0)L2 Catalyst Regeneration Product Ar-NR2 (HTM) RedElim->Product

Figure 2: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Experimental Protocols

Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Palladium catalysts, phosphine ligands, and organic solvents can be hazardous. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. Reactions should be conducted under an inert atmosphere (Nitrogen or Argon) as catalysts and reagents can be air-sensitive.

Protocol 1: Synthesis of a Diarylamine-Substituted HTM via Buchwald-Hartwig Amination

This protocol describes the synthesis of a model HTM by coupling this compound with a diarylamine, such as 4,4'-dimethoxydiphenylamine. This is adapted from procedures for similar carbazole derivatives.

Materials:

  • This compound (1.0 eq)

  • 4,4'-Dimethoxydiphenylamine (1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)

  • Tri-tert-butylphosphine (P(tBu)₃) (0.08 eq)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Anhydrous Toluene

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound, 4,4'-dimethoxydiphenylamine, and sodium tert-butoxide.

  • Inert Atmosphere: Evacuate and backfill the flask with nitrogen or argon three times.

  • Catalyst Addition: Under the inert atmosphere, add Pd₂(dba)₃ and tri-tert-butylphosphine.

  • Solvent Addition: Add anhydrous toluene via syringe.

  • Reaction: Heat the mixture to reflux (approximately 110 °C) and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a suitable eluent (e.g., hexane:ethyl acetate). The disappearance of the starting bromide is a key indicator of reaction completion.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with dichloromethane (DCM) and filter through a pad of Celite to remove palladium residues and salts.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the final HTM.

Protocol 2: Synthesis of a Biaryl-Substituted HTM via Suzuki-Miyaura Coupling

This protocol outlines the synthesis of an HTM by coupling this compound with a boronic acid, for instance, 4-(diphenylamino)phenylboronic acid.

Materials:

  • This compound (1.0 eq)

  • 4-(Diphenylamino)phenylboronic acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (0.03 eq)

  • Triphenylphosphine (PPh₃) (0.12 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Toluene and Water (e.g., 4:1 mixture)

Procedure:

  • Reaction Setup: In a round-bottom flask, combine this compound, 4-(diphenylamino)phenylboronic acid, Pd(OAc)₂, and PPh₃.

  • Solvent and Base Addition: Add the toluene/water solvent mixture and potassium carbonate.

  • Inert Atmosphere: Purge the flask with nitrogen or argon for 15-20 minutes.

  • Reaction: Heat the mixture to reflux (around 90-100 °C) and stir for 12-24 hours.

  • Monitoring: Track the reaction's progress using TLC.

  • Work-up:

    • After cooling, dilute the mixture with ethyl acetate and transfer to a separatory funnel.

    • Separate the organic layer, wash with water and brine.

    • Dry over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.

  • Purification: Purify the resulting crude material using column chromatography on silica gel.

Characterization and Performance Analysis

The synthesized HTMs must be thoroughly characterized to confirm their structure and purity, and to evaluate their physicochemical properties, which are predictive of their performance in a device.

Structural and Thermal Characterization
  • NMR Spectroscopy (¹H and ¹³C): Confirms the molecular structure of the synthesized compound. Specific shifts in the aromatic region can indicate successful coupling.[6]

  • Mass Spectrometry (MS): Determines the molecular weight, confirming the identity of the product.[6]

  • Thermogravimetric Analysis (TGA): Measures the decomposition temperature (Td), indicating the material's thermal stability. A high Td (often >350 °C) is desirable.[6]

  • Differential Scanning Calorimetry (DSC): Determines the glass transition temperature (Tg), which is a measure of morphological stability. High Tg values (>100 °C) are crucial for preventing film degradation.[6]

Physicochemical and Device Performance Data

The following table summarizes key performance metrics for representative 9-phenylcarbazole-based HTMs. These values are critical for assessing their suitability for specific applications.

HTM Derivative StructureHOMO (eV)LUMO (eV)Hole Mobility (cm²/Vs)Tg (°C)Device TypeMax. EfficiencyReference
3,6-bis(diphenylamino)-9-phenylcarbazole-5.1 to -5.3-2.1 to -2.3~10⁻⁴ to 10⁻³120-150PSC>20% PCE[4][5]
1,8-bis(diphenylamino)-9-phenylcarbazole-5.25-2.28~10⁻⁵145PSC~18% PCE[1]
4-(9-phenylcarbazol-3-yl)triphenylamine-5.35-2.31~10⁻⁴115OLED~15% EQE
Star-shaped 9-phenylcarbazole core-5.17-2.15>10⁻⁴168PSC17.5% PCE[3]

Note: The values presented are approximate and can vary based on the specific molecular structure, measurement technique, and device architecture.

General Experimental Workflow

The overall process from synthesis to device testing follows a logical progression, ensuring the quality and reliability of the final data.

Workflow cluster_synthesis Synthesis & Purification cluster_characterization Material Characterization cluster_fabrication Device Fabrication & Testing Start This compound Coupling Cross-Coupling Reaction (Suzuki or Buchwald-Hartwig) Start->Coupling Workup Extraction & Work-up Coupling->Workup Purification Column Chromatography Workup->Purification Pure_HTM Pure HTM Product Purification->Pure_HTM Structural Structural Analysis (NMR, MS) Pure_HTM->Structural Thermal Thermal Analysis (TGA, DSC) Pure_HTM->Thermal Optical Optical Properties (UV-Vis, PL) Pure_HTM->Optical Electrochemical Electrochemical Analysis (Cyclic Voltammetry for HOMO/LUMO) Pure_HTM->Electrochemical Deposition Layer Deposition (Spin-coating HTL) Electrochemical->Deposition Substrate Substrate Cleaning (ITO Glass) Substrate->Deposition Evaporation Cathode Evaporation Deposition->Evaporation Testing Device Performance Testing (J-V, EQE) Evaporation->Testing

Figure 3: General workflow from HTM synthesis to device performance evaluation.

Conclusion

This compound is a highly valuable and versatile precursor for the synthesis of a wide array of high-performance hole transport materials. Through well-established and robust synthetic methodologies like the Suzuki-Miyaura coupling and Buchwald-Hartwig amination, researchers can readily access novel molecular architectures with finely tuned electronic and physical properties. The protocols and data presented in this guide serve as a foundational resource for the rational design, synthesis, and characterization of next-generation HTMs, paving the way for more efficient and stable organic electronic devices.

References

Application of 1-Bromo-9-phenyl-9H-carbazole in Organic Field-Effect Transistors: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of Carbazole Derivatives in Organic Electronics

The field of organic electronics continues to be a fertile ground for innovation, driven by the pursuit of flexible, low-cost, and large-area electronic devices.[1] Central to this advancement is the development of novel organic semiconductors with tailored properties. Carbazole derivatives have emerged as a prominent class of materials in this domain, valued for their robust thermal stability, excellent charge transport characteristics, and tunable photophysical properties.[2] The carbazole core, a rigid and planar aromatic system, provides an excellent foundation for charge transport, making these derivatives highly suitable for applications in organic light-emitting diodes (OLEDs), photovoltaics, and organic field-effect transistors (OFETs).[1][2]

This technical guide focuses on a specific, promising carbazole derivative: 1-Bromo-9-phenyl-9H-carbazole . The strategic placement of a bromine atom and a phenyl group on the carbazole scaffold is intended to modulate its electronic properties, solubility, and intermolecular interactions, thereby influencing the performance of electronic devices. This document provides a comprehensive overview of the material's properties, detailed protocols for the fabrication and characterization of solution-processed OFETs, and insights into the expected performance based on the characteristics of structurally similar compounds.

Molecular Structure and Electronic Properties of this compound

The unique arrangement of functional groups in this compound dictates its electronic behavior, making it a compelling candidate for the active layer in p-type OFETs.

  • Core Structure: The foundational 9H-carbazole unit is an electron-rich aromatic amine, known for its inherent hole-transporting capabilities.[3] The delocalized π-electron system across the fused rings facilitates the movement of positive charge carriers (holes).

  • 9-Phenyl Group: The introduction of a phenyl group at the nitrogen atom (position 9) serves multiple purposes. It enhances the solubility of the molecule in common organic solvents, which is crucial for solution-based processing techniques like spin-coating.[4] Furthermore, the phenyl ring can influence the molecular packing in the solid state, which in turn affects the charge transport properties.

  • 1-Bromo Substituent: The bromine atom at position 1 is an electron-withdrawing group. Its presence is expected to lower the Highest Occupied Molecular Orbital (HOMO) energy level of the molecule. A deeper HOMO level can improve the material's stability in ambient conditions by making it less susceptible to oxidation.[5] This is a critical factor for the operational lifetime of OFETs.

The interplay of these structural features suggests that this compound is a promising p-type semiconductor. The hole mobility in carbazole-based materials can vary significantly depending on the specific molecular structure and the morphology of the thin film, with reported values for some derivatives ranging from 10⁻⁵ to 10⁻³ cm²/V·s.[6]

Fabrication of Solution-Processed Organic Field-Effect Transistors

This section provides a detailed protocol for the fabrication of a bottom-gate, top-contact (BGTC) OFET using this compound as the active semiconductor layer. This architecture is widely used in research settings due to its straightforward fabrication process.

Experimental Workflow Diagram

OFET_Fabrication_Workflow cluster_prep Substrate Preparation cluster_dielectric Dielectric Surface Modification cluster_active Active Layer Deposition cluster_electrodes Electrode Deposition Cleaning Substrate Cleaning (Detergent, DI Water, Solvents) UV_Ozone UV-Ozone Treatment Cleaning->UV_Ozone SAM_Deposition Self-Assembled Monolayer (SAM) Deposition (e.g., OTS) UV_Ozone->SAM_Deposition Spin_Coating Spin-Coating of This compound SAM_Deposition->Spin_Coating Annealing Thermal Annealing Spin_Coating->Annealing Electrode_Evaporation Thermal Evaporation of Source/Drain Electrodes (Au) Annealing->Electrode_Evaporation Characterization Characterization Electrode_Evaporation->Characterization To Characterization

Caption: Workflow for the fabrication of a bottom-gate, top-contact OFET.

Step-by-Step Protocol
  • Substrate Preparation:

    • Begin with heavily n-doped silicon (n++-Si) wafers with a 300 nm thermally grown silicon dioxide (SiO₂) layer. The n++-Si will function as the gate electrode and the SiO₂ as the gate dielectric.

    • Clean the substrates by sequential ultrasonication in a detergent solution, deionized (DI) water, acetone, and isopropanol for 15 minutes each.

    • Dry the substrates with a stream of high-purity nitrogen gas.

    • Treat the substrates with UV-ozone for 20 minutes to remove any remaining organic residues and to create a hydrophilic surface.

  • Dielectric Surface Modification:

    • To improve the interface between the dielectric and the organic semiconductor, a self-assembled monolayer (SAM) is often applied. This can enhance the crystallinity and ordering of the semiconductor film, leading to better device performance.

    • A common choice is n-octadecyltrichlorosilane (OTS). Prepare a dilute solution of OTS in a nonpolar solvent like toluene or hexane (e.g., 10 mM).

    • Immerse the cleaned and dried substrates in the OTS solution for 30 minutes in a nitrogen-filled glovebox to prevent premature hydrolysis of the OTS.

    • After immersion, rinse the substrates with fresh solvent to remove any excess OTS and then anneal them at 120 °C for 10 minutes. This treatment creates a hydrophobic surface that promotes better molecular ordering of the organic semiconductor.

  • Active Layer Deposition:

    • Prepare a solution of this compound in a suitable organic solvent such as chloroform, chlorobenzene, or toluene. The concentration will need to be optimized, but a starting point of 5-10 mg/mL is recommended.

    • Deposit the solution onto the OTS-treated substrates via spin-coating. A typical spin-coating program might be 500 rpm for 5 seconds followed by 2000 rpm for 60 seconds. The spin speed and time should be adjusted to achieve the desired film thickness (typically 30-50 nm).

    • After spin-coating, anneal the films at a temperature below the material's melting point (e.g., 80-120 °C) for 30-60 minutes in a nitrogen atmosphere. This step helps to remove residual solvent and can improve the molecular ordering within the film.

  • Electrode Deposition:

    • Define the source and drain electrodes by thermally evaporating gold (Au) through a shadow mask. A typical thickness for the gold electrodes is 40-50 nm.

    • The channel length (L) and width (W) are defined by the shadow mask dimensions. Common values are L = 50-100 µm and W = 1000-2000 µm.

Characterization of OFETs

The electrical performance of the fabricated OFETs should be evaluated in an inert atmosphere (e.g., a nitrogen-filled glovebox) using a semiconductor parameter analyzer connected to a probe station.

Measurement Protocol
  • Output Characteristics (ID vs. VD):

    • Apply a constant gate voltage (VG), starting from 0 V and stepping to more negative values (e.g., 0 V, -10 V, -20 V, -30 V, -40 V).

    • For each VG, sweep the drain voltage (VD) from 0 V to a negative value (e.g., -60 V) and measure the drain current (ID).

    • These plots will show the typical linear and saturation regions of a field-effect transistor.

  • Transfer Characteristics (ID vs. VG):

    • Apply a constant, high drain voltage (VD) to ensure the transistor is operating in the saturation regime (e.g., VD = -60 V).

    • Sweep the gate voltage (VG) from a positive value to a negative value (e.g., +20 V to -60 V) and measure the drain current (ID).

    • This measurement is used to determine the key performance metrics of the OFET.

Parameter Extraction

The primary performance metrics are extracted from the transfer characteristics in the saturation regime using the following equation:

ID = (μ * Ci * W) / (2 * L) * (VG - Vth)²

where:

  • ID is the drain current

  • μ is the charge carrier mobility

  • Ci is the capacitance per unit area of the gate dielectric (for 300 nm SiO₂, Ci ≈ 11.5 nF/cm²)

  • W is the channel width

  • L is the channel length

  • VG is the gate voltage

  • Vth is the threshold voltage

Charge Carrier Mobility (μ): The mobility can be calculated from the slope of the plot of √(ID) vs. VG in the saturation region.

On/Off Ratio: This is the ratio of the maximum drain current (Ion) to the minimum drain current (Ioff) from the transfer curve.

Threshold Voltage (Vth): This is the gate voltage at which the transistor begins to conduct, and it can be estimated from the x-intercept of the linear fit to the √(ID) vs. VG plot.

Expected Performance and Data Summary

While specific experimental data for OFETs based on this compound is not extensively available in the reviewed literature, we can project expected performance based on similar carbazole derivatives.

ParameterExpected RangeRationale
Charge Carrier Mobility (μ) 10⁻⁵ - 10⁻³ cm²/V·sBased on reported values for other solution-processed carbazole-based small molecules.[6] The actual value will be highly dependent on film morphology and processing conditions.
On/Off Ratio > 10⁴A high on/off ratio is characteristic of well-behaved OFETs with low off-currents. The wide bandgap of carbazole derivatives generally leads to low leakage currents.
Threshold Voltage (Vth) 0 to -20 VThe threshold voltage is sensitive to the interface between the semiconductor and the dielectric, as well as to any trap states. A value close to zero is desirable for low-power applications.

Conclusion and Future Outlook

This compound represents a promising organic semiconductor for application in solution-processed OFETs. Its molecular design, featuring a hole-transporting carbazole core, a solubilizing phenyl group, and an electron-withdrawing bromo substituent, provides a strong foundation for achieving good p-type transistor performance with enhanced ambient stability. The detailed fabrication and characterization protocols provided in this guide offer a robust starting point for researchers to explore the potential of this material.

Future work should focus on the systematic optimization of processing parameters, such as solvent choice, solution concentration, and annealing conditions, to maximize the performance of OFETs based on this compound. Furthermore, a detailed investigation into the thin-film morphology and its correlation with device performance will provide valuable insights for the rational design of next-generation carbazole-based organic semiconductors.

References

Application Notes and Protocols for the Vacuum Thermal Evaporation of 1-Bromo-9-phenyl-9H-carbazole Thin Films

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 1-Bromo-9-phenyl-9H-carbazole in Advanced Organic Electronics

This compound is a key molecular building block in the synthesis of advanced materials for organic electronics, particularly in the development of high-performance Organic Light-Emitting Diodes (OLEDs).[1] Its carbazole core provides excellent thermal stability and charge transport properties, while the phenyl group influences solubility and film-forming characteristics. The bromine atom serves as a reactive site for further chemical modifications, allowing for the fine-tuning of the molecule's electronic properties to optimize charge injection, transport, and luminescence.

The performance of OLEDs and other organic electronic devices is critically dependent on the quality of the thin organic films used in their construction. Vacuum thermal evaporation is a preferred deposition technique for small organic molecules like this compound as it allows for precise control over film thickness, morphology, and purity in a high-vacuum environment.[2][3] This application note provides a detailed protocol for the vacuum thermal evaporation of this compound thin films, along with insights into the underlying scientific principles and characterization techniques.

Pre-Deposition Procedures: Laying the Foundation for High-Quality Thin Films

The quality of the substrate surface is paramount for the successful deposition of uniform and well-adhered organic thin films. Any contaminants on the substrate can act as nucleation sites for defects, leading to poor device performance. The following multi-stage cleaning protocol is recommended for common substrates like glass, indium tin oxide (ITO)-coated glass, and silicon wafers.

Substrate Cleaning Protocol
  • Initial Solvent Cleaning:

    • Place the substrates in a substrate holder and immerse them in a beaker containing acetone.

    • Ultrasonicate for 15 minutes to remove gross organic contamination.

    • Transfer the substrates to a beaker containing isopropyl alcohol (IPA) and ultrasonicate for another 15 minutes.

    • Rinse the substrates thoroughly with deionized (DI) water.

  • Drying:

    • Dry the substrates with a stream of high-purity nitrogen gas. Ensure that no solvent residues remain on the surface.

  • UV-Ozone or Oxygen Plasma Treatment (Recommended):

    • For applications requiring pristine surfaces, a final cleaning step using UV-ozone or oxygen plasma is highly recommended. This step effectively removes the last traces of organic residues and creates a high-energy, hydrophilic surface that promotes better film adhesion.

    • UV-Ozone: Place the dried substrates in a UV-ozone cleaner for 10-15 minutes.

    • Oxygen Plasma: Place the substrates in a plasma cleaner and treat with a low-power oxygen plasma for 2-5 minutes.

The choice between UV-ozone and oxygen plasma depends on the available equipment and the specific substrate material. Both methods are effective in achieving a high degree of surface cleanliness.

Vacuum Thermal Evaporation Protocol for this compound

This protocol provides a starting point for the vacuum thermal evaporation of this compound. The optimal parameters may vary depending on the specific deposition system and the desired film properties.

Material Properties
PropertyValueSource
Chemical Formula C₁₈H₁₂BrN[4]
Molecular Weight 322.2 g/mol [4]
Appearance White to off-white powder[1]
Melting Point 73.0 to 77.0 °C[1]
Recommended Deposition Parameters
ParameterRecommended ValueRationale
Base Pressure < 5 x 10⁻⁶ TorrMinimizes the incorporation of impurities from the residual gas into the growing film.
Evaporation Source Tantalum (Ta) or Molybdenum (Mo) boatThese materials have high melting points and low reactivity with organic materials.
Source Temperature 80 - 120 °C (starting point)The evaporation temperature should be carefully controlled to achieve a stable deposition rate. Start below the melting point and gradually increase.
Substrate Temperature Room Temperature (20 - 25 °C)For amorphous films, room temperature deposition is typically sufficient. Heating the substrate can promote crystallization, which may or may not be desirable depending on the application.
Deposition Rate 0.5 - 2.0 Å/sA slow and stable deposition rate generally leads to more uniform and well-ordered films.
Film Thickness 10 - 100 nmThe desired thickness will depend on the specific application (e.g., hole transport layer, emissive layer).
Step-by-Step Deposition Procedure
  • System Preparation:

    • Ensure the vacuum chamber is clean and has reached the desired base pressure.

    • Load the cleaned substrates into the substrate holder and position them at the desired source-to-substrate distance.

  • Source Loading:

    • Carefully load a small amount of this compound powder into the evaporation boat. Avoid overfilling the boat.

  • Pump Down:

    • Evacuate the chamber to the base pressure. It is advisable to allow the system to pump for an extended period to ensure thorough outgassing.

  • Deposition:

    • Slowly ramp up the current to the evaporation source to begin heating the material.

    • Monitor the deposition rate using a quartz crystal microbalance (QCM). Adjust the source current to achieve the desired stable deposition rate.

    • Once the rate is stable, open the shutter to begin depositing the thin film onto the substrates.

    • Monitor the film thickness in real-time with the QCM and close the shutter when the desired thickness is reached.

  • Cool Down and Venting:

    • Turn off the power to the evaporation source and allow the system to cool down.

    • Once the source and substrates are near room temperature, vent the chamber with an inert gas like nitrogen to atmospheric pressure.

  • Sample Removal:

    • Carefully remove the coated substrates from the chamber for subsequent characterization and device fabrication.

Experimental Workflow Diagram

G cluster_prep Pre-Deposition cluster_dep Vacuum Thermal Evaporation cluster_char Post-Deposition Characterization Solvent_Cleaning Solvent Cleaning (Acetone, IPA) Drying N2 Drying Solvent_Cleaning->Drying Plasma_Treatment UV-Ozone or O2 Plasma Drying->Plasma_Treatment Load_Substrate Load Substrates & Material Plasma_Treatment->Load_Substrate Transfer to Chamber Pump_Down Pump to Base Pressure (<5x10-6 Torr) Load_Substrate->Pump_Down Ramp_Source Ramp Source Temp. (Monitor Rate) Pump_Down->Ramp_Source Deposition Open Shutter (Deposit Film) Ramp_Source->Deposition Cool_Down Cool Down & Vent Deposition->Cool_Down AFM AFM Cool_Down->AFM Analyze Film UV_Vis UV-Vis Spectroscopy Cool_Down->UV_Vis PL Photoluminescence Cool_Down->PL

Workflow for the vacuum thermal evaporation of this compound thin films.

Post-Deposition Characterization: Understanding the Thin Film Properties

After deposition, it is crucial to characterize the thin films to ensure they meet the desired specifications. The following are key characterization techniques for organic thin films.

Surface Morphology: Atomic Force Microscopy (AFM)

AFM is a powerful technique for visualizing the surface topography of the deposited thin films at the nanoscale. It provides information on surface roughness, grain size, and the presence of any defects. For many organic electronic applications, smooth and uniform films are desirable to ensure good interfacial contact and prevent electrical shorts. Vapor-deposited films of phenyl-carbazole derivatives are often amorphous, resulting in smooth surfaces.[5]

Optical Properties: UV-Visible Absorption and Photoluminescence Spectroscopy
  • UV-Visible (UV-Vis) Absorption Spectroscopy: This technique provides information about the electronic transitions in the material. The absorption spectrum of a this compound thin film is expected to show characteristic π-π* transitions of the carbazole core. In the solid state, intermolecular interactions can lead to a red-shift in the absorption peaks compared to the solution spectrum.[6]

  • Photoluminescence (PL) Spectroscopy: PL spectroscopy reveals the emissive properties of the material. The emission spectrum can provide insights into the excited state dynamics and the presence of any emissive traps or aggregates. Carbazole derivatives are known to exhibit blue to green fluorescence.[6][7] The PL spectrum of a thin film can also be red-shifted compared to the solution due to solid-state effects.[6]

Expected Optical Characteristics of Carbazole-Based Thin Films
TechniqueExpected Observations
UV-Vis Absorption Absorption peaks corresponding to the π-π* transitions of the carbazole moiety, potentially red-shifted compared to the solution spectrum.[6]
Photoluminescence Emission in the blue-green region of the spectrum. The exact emission wavelength will depend on the specific molecular structure and the film morphology.[6][7]

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Poor Film Adhesion - Inadequate substrate cleaning.- Low deposition energy.- Repeat the substrate cleaning protocol, ensuring the final plasma/UV-ozone step is performed.- Consider heating the substrate slightly during deposition (e.g., 50-80 °C).
High Film Roughness - Deposition rate is too high.- Contamination on the substrate or in the source material.- Reduce the deposition rate to < 1 Å/s.- Ensure high-purity source material and a clean deposition environment.
Inconsistent Deposition Rate - Poor temperature control of the source.- Outgassing of the source material.- Ensure the power supply to the source is stable.- Degas the source material at a temperature slightly below the evaporation point before opening the shutter.
Film Discoloration - Decomposition of the organic material due to excessive heating.- Reduce the source temperature and deposition rate.- Ensure a good vacuum to prevent oxidation.

Conclusion

The successful fabrication of high-performance organic electronic devices relies on the ability to deposit high-quality thin films with precise control over their properties. This application note provides a comprehensive guide for the vacuum thermal evaporation of this compound, a crucial material in modern OLED technology. By following the detailed protocols for substrate preparation, deposition, and characterization, researchers and engineers can achieve reproducible and high-quality thin films, paving the way for the development of next-generation organic electronic devices.

References

Phosphonoylation of 1-Bromo-9-phenyl-9H-carbazole via the Hirao Reaction: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Carbazole Phosphonates in Drug Discovery

Carbazole and its derivatives are privileged scaffolds in medicinal chemistry, exhibiting a wide spectrum of biological activities, including anticancer, anti-inflammatory, and neuroprotective properties.[1][2] The incorporation of a phosphonate moiety onto the carbazole framework can significantly modulate the molecule's pharmacokinetic and pharmacodynamic profiles, often enhancing receptor binding, improving metabolic stability, or enabling its function as a non-hydrolyzable phosphate mimic.[3][4] This makes carbazole phosphonates highly sought-after targets in modern drug development.[3]

The Hirao reaction, a palladium-catalyzed cross-coupling of an aryl halide with a dialkyl phosphite, provides a direct and efficient route to form the crucial C(sp²)-P bond, offering a significant advantage over traditional methods like the Michaelis-Arbuzov reaction.[5][6] This application note provides a comprehensive guide to the phosphonoylation of 1-Bromo-9-phenyl-9H-carbazole using the Hirao reaction, with a focus on explaining the rationale behind experimental choices, providing a detailed and validated protocol, and offering insights into potential challenges and troubleshooting.

The Hirao Reaction: Mechanism and Key Considerations

The generally accepted mechanism for the palladium-catalyzed Hirao reaction proceeds through a classic cross-coupling catalytic cycle.[7] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting.

Hirao_Mechanism Pd(0)L2 Active Pd(0) Catalyst Pd(II)_Complex Ar-Pd(II)(Br)L2 Pd(0)L2->Pd(II)_Complex Ar-Br Oxidative_Addition Oxidative Addition Phosphite_Complex Ar-Pd(II)(P(O)(OR)2)L2 Pd(II)_Complex->Phosphite_Complex HP(O)(OR)2, Base Ligand_Exchange Ligand Exchange Phosphite_Complex->Pd(0)L2 Product Formation Product Aryl Phosphonate Phosphite_Complex->Product Reductive_Elimination Reductive Elimination Ar-Br This compound HP(O)(OR)2 Dialkyl Phosphite

Figure 1: Generalized catalytic cycle of the Hirao reaction.

Causality Behind Experimental Choices:

  • Catalyst Selection: While the original Hirao protocol utilized tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), modern variations often employ palladium(II) precursors like palladium(II) acetate (Pd(OAc)₂).[5][8] This is because Pd(II) is reduced in situ to the active Pd(0) species, and Pd(OAc)₂ is generally more stable, less expensive, and easier to handle than air-sensitive Pd(0) complexes.[5] For challenging substrates, the use of bidentate phosphine ligands such as 1,1'-bis(diphenylphosphino)ferrocene (dppf) can significantly enhance catalytic activity and broaden the substrate scope.[8][9]

  • The "Ligand-Free" Approach: A noteworthy advancement is the "ligand-free" Hirao reaction, where an excess of the dialkyl phosphite reagent serves a dual role.[7][10] A portion of the phosphite reduces the Pd(II) precursor to the active Pd(0) catalyst, while another portion acts as a ligand, coordinating to the palladium center and facilitating the catalytic cycle.[11][12] This approach offers a "greener" and more cost-effective alternative by eliminating the need for expensive and often air-sensitive phosphine ligands.[13]

  • Solvent and Base: The choice of solvent and base is critical for reaction efficiency. Aprotic solvents like toluene, DMF, and acetonitrile are commonly used.[7] The base, typically a tertiary amine like triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA), plays a crucial role in the ligand exchange step by deprotonating the dialkyl phosphite.[7] The selection should consider the solubility of the reactants and the reaction temperature.

  • Phosphite Reagent: The nature of the dialkyl phosphite can influence the reaction outcome. Diisopropyl phosphite is often preferred over diethyl phosphite to minimize a potential side reaction: the base-promoted dealkylation of the phosphonate product.[9] The bulkier isopropyl groups are less susceptible to Sₙ2 attack by the amine base.[9]

Comparative Analysis of Reaction Conditions

The following table summarizes various reported conditions for the Hirao reaction, highlighting the impact of different catalysts, ligands, and solvents on the reaction outcome.

Aryl HalidePhosphite ReagentCatalyst SystemBaseSolventTemp. (°C) & TimeYield (%)Reference
Aryl BromideDiethyl PhosphitePd(PPh₃)₄ (5 mol%)Et₃NToluene90 °C, 2.5-64 h73-95Hirao et al.
Aryl BromideDiisopropyl PhosphitePd(OAc)₂ (1 mol%) / dppf (1 mol%)DIPEAMeCNReflux, 24 h95Montchamp et al.[8]
BromoarenesDiethyl PhosphitePd(OAc)₂ (5 mol%)Et₃NNone (MW)120-150 °C, 5-30 minHighKeglevich et al.
Aryl ChlorideDiisopropyl PhosphitePd(OAc)₂ (1 mol%) / dppf (1 mol%)Et₃NDMF110 °C, 24 hLow to ModerateMontchamp et al.[9]

Experimental Protocol: Phosphonoylation of this compound

This protocol details a "ligand-free" approach using microwave irradiation, which offers rapid and efficient synthesis.

Materials:

  • This compound (1.0 mmol, 324.2 mg)

  • Diethyl phosphite (1.3 mmol, 167 µL, 179.5 mg)

  • Palladium(II) acetate (Pd(OAc)₂, 0.05 mmol, 11.2 mg)

  • Triethylamine (Et₃N, 2.0 mmol, 279 µL, 202.4 mg)

  • Anhydrous ethanol (optional, for dissolution)

  • Microwave vial (10 mL) with a magnetic stir bar

Equipment:

  • Microwave reactor

  • Standard laboratory glassware

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Magnetic stirrer/hotplate

Workflow Diagram:

Workflow start Start reagent_prep Reagent Preparation: - Weigh this compound - Measure diethyl phosphite and Et3N - Weigh Pd(OAc)2 start->reagent_prep reaction_setup Reaction Setup: - Add reagents to microwave vial - Seal under inert atmosphere reagent_prep->reaction_setup mw_reaction Microwave Irradiation: - Set temperature and time - Monitor reaction progress (TLC) reaction_setup->mw_reaction workup Work-up: - Cool to room temperature - Dilute with solvent - Filter off catalyst mw_reaction->workup purification Purification: - Concentrate filtrate - Column chromatography workup->purification characterization Characterization: - 1H, 13C, 31P NMR - Mass spectrometry purification->characterization end End characterization->end

Figure 2: Experimental workflow for the Hirao reaction.

Step-by-Step Procedure:

  • Reaction Setup: To a 10 mL microwave vial equipped with a magnetic stir bar, add this compound (1.0 mmol, 324.2 mg) and palladium(II) acetate (0.05 mmol, 11.2 mg).

  • Inert Atmosphere: Seal the vial with a septum and purge with an inert gas (nitrogen or argon) for 5-10 minutes.

  • Reagent Addition: Under a positive pressure of inert gas, add triethylamine (2.0 mmol, 279 µL) followed by diethyl phosphite (1.3 mmol, 167 µL) via syringe. If the carbazole derivative is not fully soluble, a minimal amount of anhydrous ethanol can be added to aid dissolution.

  • Microwave Irradiation: Place the sealed vial in the microwave reactor. Heat the reaction mixture to 120-150 °C for 10-30 minutes. The optimal time and temperature should be determined by monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete (as indicated by TLC), allow the vial to cool to room temperature. Dilute the reaction mixture with a suitable organic solvent such as dichloromethane or ethyl acetate.

  • Catalyst Removal: Filter the mixture through a short plug of celite or silica gel to remove the palladium catalyst. Wash the plug with additional solvent.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product is then purified by column chromatography on silica gel. A typical eluent system would be a gradient of ethyl acetate in hexane.

  • Characterization: The purified product, diethyl (9-phenyl-9H-carbazol-1-yl)phosphonate, should be characterized by ¹H NMR, ¹³C NMR, ³¹P NMR, and mass spectrometry to confirm its identity and purity.

Troubleshooting and Self-Validation

A successful protocol is one that is self-validating. Here are common issues and how to address them, ensuring the integrity of your results.

Problem Potential Cause(s) Troubleshooting Steps & Validation
Low or No Yield - Inactive catalyst- Impure reagents or solvent- Insufficient temperature or time- Incorrect stoichiometry- Catalyst Check: Ensure the Pd(OAc)₂ is of good quality. If using Pd(PPh₃)₄, ensure it has been stored under inert conditions. Consider switching to a more active Pd(OAc)₂/dppf system.[8]- Reagent Purity: Use freshly distilled solvents and bases. Ensure the dialkyl phosphite is pure.- Optimization: Incrementally increase the reaction temperature and time, monitoring by TLC.- Stoichiometry: Verify the molar ratios of all reagents.
Formation of Arene (Ar-H) Side Product - Reduction of the aryl halide- This is a known side reaction in Hirao couplings.[8] Using dialkyl phosphites, which are weaker reducing agents, helps minimize this.[9] If significant reduction is observed, consider using a milder base or lower reaction temperature.
Dealkylation of Phosphonate Product - Sₙ2 attack by the amine base on the phosphonate ester- Use a bulkier phosphite reagent like diisopropyl phosphite.[9] - Employ a more sterically hindered base such as N,N-diisopropylethylamine (DIPEA).[9]
Difficulty in Purification - Co-elution of product with impurities- Optimize the eluent system for column chromatography. A shallow gradient can improve separation.- Consider a pre-purification step, such as a solvent wash, to remove highly nonpolar or polar impurities.

Characterization of the Product

³¹P NMR spectroscopy is a particularly powerful tool for characterizing the phosphonate product and monitoring the reaction, due to the 100% natural abundance of the ³¹P nucleus and its wide chemical shift range.[14]

  • Dialkyl Phosphite (Starting Material): Typically appears as a doublet in the ³¹P NMR spectrum around δ 7-10 ppm with a large ¹J(P,H) coupling constant of ~700 Hz.

  • Aryl Phosphonate (Product): The product will appear as a singlet in the proton-decoupled ³¹P NMR spectrum, typically in the range of δ 15-25 ppm. The disappearance of the starting material doublet and the appearance of the product singlet is a clear indicator of reaction completion.

Conclusion

The Hirao reaction is a robust and versatile method for the synthesis of aryl phosphonates. The "ligand-free," microwave-assisted protocol presented here for the phosphonoylation of this compound offers an efficient, rapid, and more environmentally benign approach. By understanding the underlying mechanism and the rationale behind the choice of reagents and conditions, researchers can effectively troubleshoot and optimize this reaction for the synthesis of valuable carbazole phosphonate building blocks for drug discovery and materials science.

References

Application Notes and Protocols for the Use of 1-Bromo-9-phenyl-9H-carbazole in Blue Emitting OLEDs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Stable and Efficient Blue OLEDs

The development of high-performance Organic Light-Emitting Diodes (OLEDs) for displays and solid-state lighting has seen remarkable progress. However, achieving long-lasting and highly efficient blue-emitting devices remains a significant challenge.[1][2] The wider energy gap required for blue emission often leads to materials with lower stability and can hamper efficient charge injection and transport.[1] Carbazole derivatives have emerged as a cornerstone in the design of materials for blue OLEDs, owing to their excellent hole-transporting properties, high thermal stability, and wide energy gaps.[3][4]

Among the vast family of carbazole-based materials, 1-Bromo-9-phenyl-9H-carbazole serves as a critical and versatile building block. Its strategic bromination at the C1 position provides a reactive site for the synthesis of more complex, high-performance host and emissive materials, while the phenyl group at the N9 position enhances thermal and morphological stability. This application note provides a comprehensive guide for researchers on the synthesis, properties, and utilization of this compound in the fabrication of blue-emitting OLEDs.

The Strategic Advantage of this compound

The molecular architecture of this compound is tailored for its role as a synthetic intermediate in OLED material development. The key attributes include:

  • Reactive Bromine Handle : The bromine atom at the C1 position is an ideal reactive site for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations.[3] This allows for the straightforward introduction of various functional groups to extend the π-conjugation, tune the electronic properties, and construct advanced donor-acceptor or bipolar host materials.[3][5]

  • Enhanced Stability : The phenyl group attached to the nitrogen atom of the carbazole core increases the steric hindrance, which can disrupt intermolecular packing and lead to materials with higher glass transition temperatures (Tg). This is crucial for preventing crystallization in the amorphous thin films of an OLED, thereby enhancing the device's operational lifetime.

  • Favorable Electronic Properties : The carbazole moiety is inherently a good hole transporter. By chemically modifying the 1-position, the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels can be precisely tuned to facilitate efficient charge injection and transport in a multilayer OLED device.[5]

Caption: Molecular Structure of this compound.

Synthesis Protocols

Protocol 1: Synthesis of 9-Phenylcarbazole

A common precursor for the synthesis of this compound is 9-phenylcarbazole. A reliable method for its synthesis is the Buchwald-Hartwig amination.[6]

Materials:

  • 9H-Carbazole

  • Bromobenzene

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Tri-tert-butylphosphine

  • Potassium carbonate (K₂CO₃)

  • 18-Crown-6

  • Xylene (anhydrous)

Procedure:

  • Catalyst Premixing: In a dry, nitrogen-purged round-bottom flask, combine Pd₂(dba)₃ and tri-tert-butylphosphine in anhydrous xylene. Stir the mixture at room temperature for 20 minutes.

  • Reactant Addition: To the catalyst mixture, add 9H-carbazole, bromobenzene, 18-Crown-6, and potassium carbonate.

  • Reaction: Heat the mixture to reflux under a nitrogen atmosphere for 18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Decant the xylene solution to separate it from the solid residues. The crude product can be purified by column chromatography.

Protocol 2: Synthesis of this compound

The bromination of 9-phenylcarbazole can be achieved using N-Bromosuccinimide (NBS).

Materials:

  • 9-Phenylcarbazole

  • N-Bromosuccinimide (NBS)

  • Toluene

  • Iron(III) trifluoromethanesulfonate (optional catalyst)

Procedure:

  • In a reaction vessel under an inert atmosphere, dissolve 9-phenylcarbazole in toluene.

  • Add N-Bromosuccinimide (and a catalytic amount of iron(III) trifluoromethanesulfonate, if desired) to the solution.

  • Stir the reaction mixture at room temperature for 30 minutes to an hour.[7] The reaction progress should be monitored by TLC.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent like dichloromethane.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product should be purified by column chromatography to yield pure this compound.

Application in Blue OLED Fabrication: A Workflow

This compound is typically used as a starting material to synthesize a more complex host material. For instance, a Suzuki coupling reaction can be performed to attach another carbazole moiety or an electron-accepting group. The resulting material can then be incorporated into a blue OLED.

G cluster_synthesis Material Synthesis cluster_fabrication Device Fabrication cluster_characterization Device Characterization Start This compound React Suzuki or Buchwald-Hartwig Coupling Start->React Product Novel Host Material React->Product EML Emissive Layer Deposition (Host + Dopant) Product->EML Used as Host Clean ITO Substrate Cleaning HTL HTL Deposition Clean->HTL HTL->EML ETL ETL Deposition EML->ETL Cathode Cathode Deposition ETL->Cathode Encapsulate Encapsulation Cathode->Encapsulate Test Electroluminescence Testing Encapsulate->Test

Caption: Workflow from this compound to a characterized blue OLED.

Protocol 3: Fabrication of a Representative Blue OLED

This protocol describes the fabrication of a multilayer blue phosphorescent OLED using a host material that could be synthesized from this compound.

Device Architecture: ITO / HTL / EML (Host:Dopant) / ETL / LiF / Al

Materials:

  • Substrate: Patterned Indium Tin Oxide (ITO) coated glass

  • Hole Transport Layer (HTL): N,N'-Di(1-naphthyl)-N,N'-diphenyl-(1,1'-biphenyl)-4,4'-diamine (NPB)

  • Emissive Layer (EML):

    • Host: A derivative of this compound (e.g., a bipolar carbazole derivative)

    • Dopant: Bis(2-(4,6-difluorophenyl)pyridinato-C2,N)(picolinato)iridium(III) (FIrpic)

  • Electron Transport Layer (ETL): 1,3,5-Tris(1-phenyl-1H-benzimidazol-2-yl)benzene (TPBi)

  • Electron Injection Layer (EIL): Lithium Fluoride (LiF)

  • Cathode: Aluminum (Al)

Procedure (via Thermal Evaporation):

  • Substrate Cleaning: Clean the ITO substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. Dry the substrates in an oven and then treat with UV-ozone or oxygen plasma to improve the work function of the ITO.

  • Layer Deposition: Transfer the cleaned substrates into a high-vacuum thermal evaporation chamber (pressure < 10⁻⁶ Torr).

    • Deposit a 40 nm layer of NPB as the HTL.

    • Co-evaporate the host material and FIrpic from separate sources to form a 20 nm thick EML. The doping concentration of FIrpic is typically 5-10 wt%.

    • Deposit a 30 nm layer of TPBi as the ETL.

    • Deposit a 1 nm layer of LiF as the EIL.

    • Deposit a 100 nm layer of Al as the cathode. The deposition rates should be carefully controlled.

  • Encapsulation: Immediately after deposition, encapsulate the devices in a nitrogen-filled glovebox using a UV-curable epoxy and a glass lid to protect the organic layers from moisture and oxygen.

  • Characterization: Measure the current density-voltage-luminance (J-V-L) characteristics, electroluminescence spectra, and calculate the external quantum efficiency (EQE), current efficiency, and power efficiency of the fabricated devices.

Expected Performance of Blue OLEDs with 9-Phenylcarbazole-Based Hosts

Host Material TypeEmitterMax. EQE (%)Current Efficiency (cd/A)Power Efficiency (lm/W)Turn-on Voltage (V)
Carbazole/Fluorene HybridFIrpic~10-15~20-30~15-25~3.0-4.0
Bipolar Carbazole DerivativeFIrpic~15-25~30-50~20-40~2.8-3.5
TADF Carbazole-based HostBlue TADF Emitter>20>40>30~3.0-5.0

Note: The data presented is a compilation of typical ranges from various studies on blue OLEDs and is intended for illustrative purposes. Actual performance will depend on the specific molecular structure of the host, device architecture, and fabrication conditions.[4][8][9]

Conclusion

This compound is a strategically important intermediate for the synthesis of advanced materials for blue-emitting OLEDs. Its reactive bromine site allows for versatile molecular design, enabling the creation of host materials with high thermal stability and tailored electronic properties. The protocols provided herein offer a practical guide for the synthesis of this key building block and its subsequent utilization in the fabrication of high-performance blue OLEDs. By leveraging the unique properties of this compound, researchers can develop novel materials that address the ongoing challenges of stability and efficiency in blue OLED technology.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Buchwald-Hartwig Synthesis of 1-Bromo-9-phenyl-9H-carbazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-Bromo-9-phenyl-9H-carbazole. This guide is designed for researchers, chemists, and drug development professionals who are utilizing the Buchwald-Hartwig amination for this specific transformation. As a powerful C-N bond-forming reaction, the Buchwald-Hartwig coupling offers a superior alternative to harsher methods like the Ullmann condensation, providing higher yields and broader functional group tolerance under milder conditions.[1][2]

The synthesis of this compound presents a unique challenge: the selective N-arylation of the carbazole nitrogen in the presence of a reactive C-Br bond on the aromatic core. This guide provides field-proven insights, troubleshooting protocols, and answers to frequently asked questions to help you navigate this specific challenge and optimize your reaction for success.

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the strategy and mechanism of the synthesis.

Q1: What is the recommended reaction scheme for this synthesis?

A: The most logical and selective approach is the palladium-catalyzed N-arylation of 1-bromo-9H-carbazole with a suitable phenylating agent. The key to success is ensuring the catalyst reacts preferentially with your phenyl source over the C1-bromo position on the carbazole. Therefore, we strongly recommend using an aryl halide that is more reactive in the oxidative addition step than an aryl bromide. The established reactivity order for aryl halides is I > Br > OTf > Cl .[3]

Thus, the recommended scheme is the coupling of 1-bromo-9H-carbazole with iodobenzene .

Reaction scheme for the synthesis of this compound

Figure 1. Recommended Buchwald-Hartwig reaction for selective N-arylation.

Q2: What is the catalytic cycle for the Buchwald-Hartwig amination?

A: The reaction proceeds through a well-established catalytic cycle.[2][4][5] Understanding this cycle is critical for troubleshooting, as each component (ligand, base, solvent) plays a specific role in one or more of these steps. The cycle begins with an active Pd(0) species which undergoes oxidative addition with the aryl halide (iodobenzene). Following amine coordination and deprotonation by the base, the final C-N bond is formed via reductive elimination, regenerating the Pd(0) catalyst.[6]

Buchwald_Hartwig_Cycle cluster_main Buchwald-Hartwig Catalytic Cycle cluster_io pd0 Active L-Pd(0) Catalyst pda Oxidative Addition Complex L-Pd(II)(Ar)(I) pd0->pda Oxidative Addition (+ Iodobenzene) pdb Amine Coordination Complex pda->pdb Ligand Exchange (+ 1-Bromo-9H-carbazole) pdc Pd(II)-Amido Complex pdb->pdc Deprotonation (+ Base) pdc->pd0 Reductive Elimination product This compound pdc->product Product Release

A simplified Buchwald-Hartwig catalytic cycle.

Q3: Why is the choice of ligand so critical for this reaction?

A: The phosphine ligand is arguably the most important variable in a Buchwald-Hartwig reaction. It is not merely a spectator; it directly influences the catalyst's stability, activity, and selectivity. Bulky, electron-rich ligands, particularly dialkylbiaryl phosphines, are essential because they:

  • Promote Oxidative Addition: They facilitate the initial, often rate-limiting, step of the catalytic cycle.

  • Sterically Favor Monoligation: This prevents catalyst deactivation and favors the formation of the active catalytic species.[4]

  • Accelerate Reductive Elimination: This is the final, product-forming step. A fast reductive elimination is crucial to outcompete potential side reactions, such as beta-hydride elimination or catalyst decomposition.[4]

For N-arylation of heterocyclic amines like carbazole, ligands such as XPhos , RuPhos , or BrettPhos have demonstrated excellent performance.[7]

Q4: How do I select the right base? What are the trade-offs?

A: The base's primary role is to deprotonate the carbazole's N-H group after it coordinates to the palladium center, forming the Pd(II)-amido complex necessary for reductive elimination.[8]

  • Strong Bases (e.g., NaOtBu, KOtBu, LHMDS): These are the most common and often provide the fastest reaction rates. However, their high basicity can be a double-edged sword, potentially causing degradation of sensitive functional groups or promoting side reactions like hydrodehalogenation.[3][9]

  • Weaker Inorganic Bases (e.g., K₃PO₄, Cs₂CO₃): These offer much better functional group tolerance and are often the preferred choice when side reactions are a concern.[3] They may require higher reaction temperatures or longer reaction times to achieve full conversion. Due to their poor solubility, effective stirring is critical to ensure reaction reproducibility, especially during scale-up.[3]

For this specific synthesis, starting with a weaker base like K₃PO₄ is a prudent choice to minimize the risk of hydrodehalogenation at the C1-bromo position.

Part 2: Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered during the synthesis.

Problem: Low or No Yield of this compound

A low yield can stem from several factors. Use the following workflow to diagnose the issue.

Troubleshooting_Workflow start Low Yield Observed check_purity Are starting materials (1-bromo-9H-carbazole, iodobenzene) pure and dry? start->check_purity purify Purify reagents. Ensure solvent is anhydrous. check_purity->purify No check_inert Was the reaction run under a strictly inert atmosphere (N₂ or Ar)? check_purity->check_inert Yes purify->start Re-run improve_inert Improve degassing procedure. Use Schlenk techniques. check_inert->improve_inert No check_catalyst Is the catalyst active? (Using a pre-catalyst?) check_inert->check_catalyst Yes improve_inert->start Re-run use_precatalyst Switch to a reliable pre-catalyst (e.g., XPhos Pd G3). check_catalyst->use_precatalyst No / Unsure check_conditions Review reaction parameters: Ligand, Base, Solvent, Temp. check_catalyst->check_conditions Yes use_precatalyst->start Re-run optimize Systematically optimize parameters. (See Tables 2 & 3) check_conditions->optimize Suboptimal

A logical workflow for troubleshooting low yields.
Potential CauseRecommended Solution & Rationale
Catalyst Inactivity Solution: Use a palladium pre-catalyst, such as an XPhos or RuPhos palladacycle (e.g., G3 or G4). Rationale: Generating the active Pd(0) species in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃ can be unreliable.[10] Pre-catalysts are air-stable compounds that cleanly and efficiently generate the active L-Pd(0) species upon exposure to the base, leading to more reproducible results.[3]
Poor Reagent Quality Solution: Ensure 1-bromo-9H-carbazole and iodobenzene are of high purity. Use anhydrous, degassed solvents. Rationale: Impurities, particularly water and oxygen, can poison the palladium catalyst. Water can also hydrolyze the base and interfere with the catalytic cycle.
Incorrect Ligand Choice Solution: Screen a panel of bulky, electron-rich biarylphosphine ligands. (See Table 2). Rationale: Carbazole is a somewhat bulky nucleophile. A ligand that is too small may not sufficiently accelerate reductive elimination, while one that is too large could hinder amine coordination. An empirical screen is often the fastest path to an optimal ligand.
Suboptimal Temperature Solution: Increase the reaction temperature in 10 °C increments, typically from 80 °C to 110 °C. Rationale: While higher temperatures can promote side reactions, they are often necessary to drive the reaction to completion, especially when using weaker bases like K₃PO₄.

Problem: Significant Formation of Side Products

Observed Side ProductPotential CauseRecommended Solution & Rationale
9-Phenylcarbazole Hydrodehalogenation: The C1-bromo substituent is being cleaved and replaced with a hydrogen atom.Solution: Use a milder base (K₃PO₄ instead of NaOtBu) and avoid excessive temperatures. Rationale: Strong bases and high heat can promote this undesired reduction pathway.[1][11]
Biphenyl Homocoupling: Two molecules of iodobenzene couple together.Solution: Lower the reaction temperature. Ensure accurate catalyst loading (avoid excess palladium). Use a ligand that promotes the desired C-N coupling. Rationale: Homocoupling is often favored at higher temperatures or when the desired catalytic cycle is slow.[11]
Carbazole Dimers/Oligomers Self-coupling: The catalyst is reacting with the C1-bromo position of the starting material or product.Solution: Ensure you are using iodobenzene, not bromobenzene. Rationale: This is the most critical issue for selectivity. The oxidative addition to the C-I bond of iodobenzene is significantly faster than to the C-Br bond of 1-bromocarbazole. This kinetic preference directs the catalyst to the desired N-arylation pathway, minimizing reactions at the C1 position.

Part 3: Optimization Data & Recommended Protocol

Summary Tables for Parameter Selection

Table 1: Comparison of Common Palladium Sources

Palladium Source Form Pros Cons
Pd(OAc)₂ Pd(II) Inexpensive, readily available Can be unreliable for in situ reduction to active Pd(0)[10]
Pd₂(dba)₃ Pd(0) Good source of Pd(0) Air-sensitive, requires ligand to prevent decomposition

| XPhos Pd G3 | Pd(II) Pre-catalyst | Air-stable, highly reliable, efficient generation of active L-Pd(0) | Higher cost |

Table 2: Guide to Ligand Selection for N-Arylation of Heterocycles

Ligand Class Characteristics Best For...
XPhos Biaryl Monophosphine Very bulky, electron-rich General purpose, highly active for a wide range of amines, including heterocycles.[7]
RuPhos Biaryl Monophosphine Less bulky than XPhos, highly active Good for sterically hindered couplings.
BrettPhos Biaryl Monophosphine Specifically designed for hindered primary and secondary amines.[5][7] Challenging or sterically demanding substrates.

| tBuXPhos | Biaryl Monophosphine | Extremely bulky | Can be effective when other ligands fail, but may require higher temperatures.[11] |

Table 3: Base and Solvent Compatibility Guide

Base pKaH Common Solvents Notes
NaOtBu 19 Toluene, Dioxane, THF Strong, high reactivity. Risk of side reactions.[3]
K₃PO₄ 12.3 Toluene, Dioxane Milder, good functional group tolerance. Often requires higher temp. Poorly soluble.[3]

| Cs₂CO₃ | 10 | Toluene, Dioxane, DMF | Milder, better solubility than K₃PO₄.[3] |

Detailed Experimental Protocol

This protocol is a starting point and should be optimized based on your specific results.

Reagents & Materials:

  • 1-bromo-9H-carbazole (1.0 equiv)

  • Iodobenzene (1.2 equiv)

  • XPhos Pd G3 Pre-catalyst (2 mol %)

  • XPhos ligand (2 mol %)

  • Potassium Phosphate (K₃PO₄, 2.0 equiv)

  • Anhydrous, degassed Toluene (0.1 - 0.2 M concentration)

  • Schlenk flask or sealed reaction vial

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add 1-bromo-9H-carbazole, K₃PO₄, the XPhos Pd G3 pre-catalyst, and the additional XPhos ligand.

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with inert gas (e.g., Argon) three times to ensure all oxygen is removed.

  • Reagent Addition: Under a positive pressure of inert gas, add the anhydrous, degassed toluene via syringe, followed by the iodobenzene.

  • Reaction: Place the sealed flask in a pre-heated oil bath at 100 °C. Stir the mixture vigorously for 12-24 hours. The reaction mixture will be a heterogeneous slurry.

  • Monitoring: Monitor the reaction progress by taking small aliquots (under inert atmosphere if possible) and analyzing by TLC or GC-MS to check for the consumption of the starting material.[11]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Filtration: Filter the mixture through a pad of Celite® to remove the inorganic base and palladium residues. Wash the pad with additional solvent.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel or by recrystallization to obtain the pure this compound.

References

Technical Support Center: Purification of 1-Bromo-9-phenyl-9H-carbazole by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide for researchers, scientists, and drug development professionals.

This guide provides a comprehensive, experience-driven approach to the purification of 1-bromo-9-phenyl-9H-carbazole using column chromatography. It is structured as a practical troubleshooting resource to address common challenges and ensure the successful isolation of a high-purity product.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities I'll encounter after synthesizing this compound?

A: The impurity profile depends heavily on the synthetic route. Common methods include the direct bromination of 9-phenyl-9H-carbazole or N-arylation (e.g., Buchwald-Hartwig or Ullmann coupling) of 1-bromocarbazole.[1][2]

Potential impurities include:

  • Unreacted Starting Materials: Residual 9-phenyl-9H-carbazole (from bromination) or 1-bromo-9H-carbazole (from N-arylation).

  • Over-brominated Byproducts: Formation of dibromo- or polybrominated 9-phenyl-9H-carbazole species, such as 1,3-dibromo-9-phenyl-9H-carbazole, is a common issue, especially if reaction conditions are not tightly controlled.[3]

  • Homocoupling Products: In coupling reactions, byproducts like biphenyl (from phenyl halide coupling) or bicarbazoles can form.[1]

  • Reagent Residues: Residual N-Bromosuccinimide (NBS) or its byproduct, succinimide, if NBS is used for bromination.[3]

Table 1: Physicochemical Properties of Target Compound and Potential Impurities

CompoundMolecular Weight ( g/mol )PolarityExpected Elution Order (Normal Phase)
9-Phenyl-9H-carbazole243.30Least Polar1st
This compound 322.20 Intermediate 2nd
Dibromo-9-phenyl-9H-carbazole401.09Intermediate3rd (close to product)
Succinimide99.07Most PolarLast / Retained on column

Q2: How do I select the optimal mobile phase (eluent) for my column?

A: The selection of the mobile phase is the most critical step for achieving good separation and should always be guided by preliminary Thin Layer Chromatography (TLC) analysis.[4][5] The goal is to find a solvent system where the desired compound, this compound, has an Rf (retention factor) value between 0.3 and 0.4.[5] This Rf value generally provides the best balance between separation from impurities and a reasonable elution time.

For relatively non-polar compounds like carbazole derivatives, common solvent systems are mixtures of a non-polar solvent (like hexane or petroleum ether) and a slightly more polar solvent (like ethyl acetate or dichloromethane).[6][7]

Q3: Why is an Rf of 0.3-0.4 considered ideal for column chromatography?

A: This Rf range is a well-established heuristic in chromatography for several reasons:

  • Resolution: An Rf in this range on a TLC plate typically translates to the compound eluting from the column after 3-4 column volumes of solvent. This provides sufficient interaction time with the stationary phase to achieve good separation from impurities with different polarities.

  • Efficiency: If the Rf is too high (>0.6), the compound will elute too quickly (close to the solvent front), leading to poor separation from less polar impurities.[8]

  • Practicality: If the Rf is too low (<0.2), the compound will move very slowly down the column, requiring an excessive volume of solvent and leading to significant band broadening, which dilutes the product and can cause it to co-elute with more polar impurities.[8]

Troubleshooting Guide: Common Issues & Solutions

Question 1: My product and an impurity are co-eluting. The spots on the TLC plate are very close together. How can I improve the separation?

Answer: This is a common challenge indicating insufficient resolution between your product and the impurity.

  • Causality: The thermodynamic partitioning of the two compounds between the stationary (silica) and mobile phases is too similar in the chosen solvent system.

  • Solutions:

    • Employ a Shallower Gradient: If you are using gradient elution, make the increase in polarity more gradual. If using an isocratic (constant solvent mixture) system, slightly decrease the proportion of the polar solvent. For example, move from a 9:1 Hexane:EtOAc system to a 19:1 or even 24:1 system. This increases the interaction time with the silica gel, allowing for better separation.

    • Increase the Column Length: A longer column provides more surface area for interaction, which can significantly enhance the separation of compounds with similar Rf values. Doubling the column length can often resolve closely running spots.

    • Change Solvent Selectivity: The "polarity" of a solvent system is not its only important characteristic. Different solvents interact with compounds in unique ways (e.g., via dipole-dipole interactions, hydrogen bonding). If hexane/ethyl acetate fails, try a system with a different polar component. For instance, substituting ethyl acetate with dichloromethane (DCM) or toluene can alter the elution order or improve the separation between your product and the problematic impurity. Run TLC plates in parallel with systems like Hexane:DCM or Hexane:Toluene to test this.

Question 2: My compound is not coming off the column, or it is eluting very slowly (streaking). What should I do?

Answer: This indicates that the mobile phase is not polar enough to effectively move your compound through the stationary phase.

  • Causality: The compound has a stronger affinity for the polar silica gel than for the non-polar mobile phase. This can also be a sign of decomposition on the silica gel.

  • Solutions:

    • Confirm Stability: First, rule out decomposition. Spot your crude material on a TLC plate, let it sit for 30-60 minutes, and then develop it. If you see a new spot form at the baseline or a streak from the original spot, your compound may be unstable on silica.[8] In this case, consider using a less acidic stationary phase like alumina or deactivating the silica by adding ~0.5% triethylamine to the eluent.[6][9]

    • Increase Eluent Polarity: If the compound is stable, the solution is to gradually increase the polarity of your mobile phase.[8] For example, if you started with 95:5 Hexane:EtOAc, you can switch to 90:10, then 80:20, and so on, collecting fractions throughout the process. This is known as a step-gradient elution.

    • Check for Solubility Issues: Ensure the sample was fully dissolved when loaded onto the column. If the compound crashes out of solution at the top of the column, it will dissolve very slowly into the mobile phase, leading to severe tailing and slow elution.[10]

Question 3: After combining my "pure" fractions and evaporating the solvent, the yield is very low. Where did my product go?

Answer: There are several possibilities for apparent product loss during chromatography.

  • Causality: The product may have eluted in a much larger volume of solvent than anticipated, or it may not have eluted at all.

  • Solutions:

    • Re-check All Fractions: Do not discard any fractions until you are certain you have recovered your product. Sometimes, band broadening can cause the product to be spread across a large number of fractions at a low concentration.[8] Take a small aliquot from every few fractions, combine them, concentrate, and run a new TLC to see if any product is present.

    • Flush the Column: If you still cannot find the product, flush the column with a very polar solvent, such as 100% ethyl acetate or even 9:1 DCM:Methanol. Collect this flush as a single large fraction, evaporate the solvent, and analyze the residue. This will recover any material that was strongly adsorbed to the silica.

    • Prevent Overloading: Loading too much crude material onto the column can lead to poor separation and broad bands, making it difficult to identify and combine the pure fractions accurately. A general rule is to use a mass of silica gel that is 50-100 times the mass of your crude sample.

Experimental Workflow & Protocols

Workflow Diagram

The overall process follows a logical sequence from initial analysis to final product isolation.

G cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation TLC 1. TLC Analysis (Find Solvent System, Rf ~0.3-0.4) Column_Prep 2. Column Preparation (Slurry Packing) TLC->Column_Prep Load 3. Sample Loading (Wet or Dry Method) Column_Prep->Load Elute 4. Elution (Isocratic or Gradient) Load->Elute Collect 5. Fraction Collection Elute->Collect Frac_TLC 6. Fraction Analysis (TLC Monitoring) Collect->Frac_TLC Combine 7. Combine Pure Fractions Frac_TLC->Combine Evap 8. Solvent Evaporation Combine->Evap Final Pure Product Evap->Final G Start Problem Observed CoElution Poor Separation (Co-elution) Start->CoElution NoElution Compound Not Eluting Start->NoElution LowYield Low Recovery Start->LowYield ShallowGradient Use Shallower Gradient or Less Polar Eluent CoElution->ShallowGradient ChangeSolvent Change Solvent System (e.g., Hex/EtOAc -> Hex/DCM) CoElution->ChangeSolvent LongerColumn Use a Longer Column CoElution->LongerColumn IncreasePolarity Gradually Increase Eluent Polarity NoElution->IncreasePolarity CheckStability Check for Decomposition on Silica (TLC test) NoElution->CheckStability RecheckFractions Re-TLC All Fractions (especially late ones) LowYield->RecheckFractions FlushColumn Flush Column with 100% Polar Solvent LowYield->FlushColumn

References

Technical Support Center: Synthesis of 1-Bromo-9-phenyl-9H-carbazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-Bromo-9-phenyl-9H-carbazole. This guide is designed for researchers, scientists, and professionals in drug development and materials science. Here, we address common challenges and frequently asked questions to help you optimize your synthetic protocols, improve yields, and ensure the purity of your final product.

Introduction: The Synthetic Challenge

This compound is a crucial building block in the development of organic electronic materials, particularly for organic light-emitting diodes (OLEDs), as well as in the synthesis of pharmaceuticals and agrochemicals.[1] Its synthesis typically involves a two-step process: the N-arylation of carbazole to form 9-phenyl-9H-carbazole, followed by selective bromination. While seemingly straightforward, achieving high yields and purity can be challenging due to competing side reactions and the potential for over-bromination.[2]

This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and supported by peer-reviewed literature.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of this compound.

Issue 1: Low Yield of 9-Phenyl-9H-carbazole (Step 1)

The initial N-arylation of carbazole is critical for the overall success of the synthesis. Low yields at this stage are a common hurdle.

Possible Causes and Solutions:

  • Inefficient Catalysis (Buchwald-Hartwig Amination): The Buchwald-Hartwig amination is a powerful and common method for this transformation, but its efficiency is highly dependent on the choice of catalyst, ligand, base, and solvent.[3][4]

    • Suboptimal Ligand: The choice of phosphine ligand is crucial. Bulky, electron-rich ligands such as XPhos, SPhos, or tBuXPhos often promote the desired C-N bond formation and suppress side reactions.[5]

    • Inappropriate Base: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium hexamethyldisilazide (LHMDS) are generally effective.[5] The base must be anhydrous and finely powdered to ensure complete deprotonation of the carbazole.[5]

    • Catalyst Deactivation: The palladium catalyst can be sensitive to air and moisture. Ensure all reagents and solvents are dry and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).[1]

  • Harsh Conditions (Ullmann Condensation): The traditional Ullmann condensation often requires high temperatures, which can lead to byproduct formation.[3]

    • High Reaction Temperature: Modern ligand-assisted Ullmann reactions can often be performed at lower temperatures (80-150 °C), which can decrease the rate of biphenyl formation (from the homocoupling of the aryl halide) relative to the desired C-N coupling.[5]

    • High Catalyst Loading: While catalytic, high concentrations of copper can sometimes favor homocoupling of the aryl halide. Optimizing the copper catalyst loading is essential.[5]

Issue 2: Formation of Multiple Products During Bromination (Step 2)

The bromination of 9-phenyl-9H-carbazole can yield a mixture of mono-, di-, and polybrominated products, significantly complicating purification and reducing the yield of the desired 1-bromo isomer.[2]

Possible Causes and Solutions:

  • Incorrect Stoichiometry of Brominating Agent: This is the most frequent cause of over-bromination.[2]

    • Precise Control: For monobromination, use 1.0 to 1.1 equivalents of the brominating agent, such as N-bromosuccinimide (NBS).[2]

    • Slow Addition: Add the brominating agent dropwise as a solution to maintain a low localized concentration and improve selectivity.

  • High Reaction Temperature: Higher temperatures can lead to a loss of selectivity.[2]

    • Lower Temperature: Conducting the reaction at 0 °C or even lower can significantly improve selectivity for the desired monobrominated product.[2]

  • Prolonged Reaction Time: Allowing the reaction to proceed for too long can lead to the formation of polybrominated byproducts.[2]

    • Reaction Monitoring: Closely monitor the reaction's progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Quench the reaction as soon as the starting material is consumed to an acceptable level.[2]

Issue 3: Incorrect Regioisomer Formation during Bromination

While the 1-position is electronically favored for electrophilic substitution on the carbazole ring, other isomers can form, particularly the 3-bromo and 6-bromo derivatives. The N-phenyl group can influence the regioselectivity of the bromination.[6]

Possible Causes and Solutions:

  • Choice of Brominating Agent and Solvent: The reaction conditions can influence the isomer distribution.

    • N-Bromosuccinimide (NBS): NBS is a commonly used reagent for the selective bromination of carbazoles.[7][8]

    • Solvent Effects: The choice of solvent can impact the regioselectivity. Common solvents include dimethylformamide (DMF), tetrahydrofuran (THF), and ethyl acetate.[2] Experimenting with different solvents may be necessary to optimize for the desired 1-bromo isomer.

  • Steric Hindrance: The phenyl group at the 9-position can sterically influence the approach of the electrophile.

Issue 4: Difficulty in Purifying the Final Product

The presence of unreacted starting materials, over-brominated products, and other isomers can make the purification of this compound challenging.

Possible Causes and Solutions:

  • Inefficient Reaction Work-up: A thorough work-up is essential to remove catalysts and inorganic salts.

    • Aqueous Wash: Washing the organic layer with water or a mild aqueous base can help remove residual acids and salts.

    • Drying: Ensure the organic phase is thoroughly dried over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) before solvent evaporation.[9]

  • Suboptimal Purification Technique:

    • Column Chromatography: This is the most common method for purifying the final product. A carefully chosen solvent system (e.g., a mixture of hexane and dichloromethane) is critical for achieving good separation.[9][10]

    • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent can be an effective purification method.

Frequently Asked Questions (FAQs)

Q1: What is the typical two-step synthesis route for this compound?

A1: The most common synthetic route involves two main steps:

  • N-Phenylation of Carbazole: This is typically achieved through a palladium-catalyzed Buchwald-Hartwig amination or a copper-catalyzed Ullmann condensation of 9H-carbazole with an aryl halide like bromobenzene or iodobenzene.[3]

  • Electrophilic Bromination: The resulting 9-phenyl-9H-carbazole is then brominated, most commonly using N-bromosuccinimide (NBS) as the brominating agent, to introduce a bromine atom onto the carbazole ring, preferentially at the 1-position.[2][8]

Q2: Which N-arylation method is generally better, Buchwald-Hartwig or Ullmann?

A2: Both methods have their advantages. The Buchwald-Hartwig amination is a more modern approach that often provides higher yields under milder conditions and has a broader substrate scope.[3] The Ullmann condensation is a more traditional method that can be effective but often requires harsher conditions, such as higher temperatures.[3] The choice often depends on available resources, desired scale, and specific substrate compatibility.

Q3: How can I monitor the progress of the bromination reaction?

A3: The progress of the bromination reaction can be effectively monitored using standard analytical techniques:

  • Thin-Layer Chromatography (TLC): TLC is a quick and convenient method to track the consumption of the starting material (9-phenyl-9H-carbazole) and the formation of the product and any byproducts.[2]

  • High-Performance Liquid Chromatography (HPLC): HPLC provides a more quantitative analysis of the reaction mixture, allowing for precise determination of the relative amounts of starting material, desired product, and impurities.[2]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to identify and quantify the volatile components in the reaction mixture.[5]

Q4: What are the primary byproducts to look out for in the N-arylation step?

A4: The primary byproducts in the N-arylation step are typically the result of homocoupling reactions.[5] These include:

  • Biphenyl: Formed from the coupling of two molecules of the phenyl halide (e.g., bromobenzene).

  • Carbazole dimers (e.g., 3,3'-Bicarbazole): Formed from the coupling of two molecules of carbazole.

Q5: Are there any specific safety precautions I should take during this synthesis?

A5: Yes, several safety precautions are important:

  • Palladium Catalysts and Phosphine Ligands: These can be toxic and air-sensitive. They should be handled in a well-ventilated fume hood and under an inert atmosphere.[1]

  • Brominating Agents: N-bromosuccinimide (NBS) is a lachrymator and should be handled with care in a fume hood.

  • Solvents: Many organic solvents used in this synthesis are flammable and may be toxic. Always handle them with appropriate personal protective equipment (PPE) in a well-ventilated area.

Experimental Protocols and Data

Table 1: Comparison of Reaction Conditions for N-Phenylation of Carbazole
MethodCatalystLigandBaseSolventTemperature (°C)Yield (%)Reference
Buchwald-HartwigPd₂(dba)₃Tri-tert-butylphosphineK₂CO₃XyleneRefluxExcellent[1]
Buchwald-HartwigPd₂(dba)₃Tributylphosphine-TolueneRoom Temp87.22[9]
UllmannCuI1,10-phenanthrolineKOHDME/H₂O95Moderate to Excellent[11]
UllmannCuSO₄·5H₂O-K₂CO₃-25041[10]

Note: "Excellent" and "Moderate to Excellent" are qualitative descriptions from the sources where specific quantitative values were not provided for the general reaction.

Step-by-Step Protocol: Buchwald-Hartwig Synthesis of 9-Phenylcarbazole

This protocol is adapted from a reported procedure.[1]

  • Catalyst-Ligand Premixing: In a dry, round-bottom flask under a nitrogen atmosphere, add Pd₂(dba)₃ and tri-tert-butylphosphine.

  • Add dry xylene and stir the mixture for 20 minutes at room temperature.

  • Addition of Reactants: To the catalyst mixture, add 9H-carbazole, bromobenzene, 18-Crown-6, and potassium carbonate in sequence.

  • Reaction: Heat the reaction mixture to reflux and maintain for 18 hours under a nitrogen atmosphere. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Decant the xylene solution to separate it from the solid residues.

  • Purification: Evaporate the solvent under reduced pressure and purify the residue by vacuum distillation or column chromatography.

Step-by-Step Protocol: Bromination of 9-Phenyl-9H-carbazole

This is a general protocol based on common laboratory practices.[2]

  • Dissolution: Dissolve 9-phenyl-9H-carbazole in a suitable solvent (e.g., DMF) in a round-bottom flask.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Brominating Agent: Add a solution of N-bromosuccinimide (NBS) (1.0-1.1 equivalents) in the same solvent dropwise to the cooled carbazole solution.

  • Reaction: Stir the reaction at 0 °C and monitor its progress by TLC or HPLC.

  • Quenching: Once the reaction is complete, quench it by adding a saturated aqueous solution of sodium thiosulfate.

  • Extraction and Purification: Extract the product with a suitable organic solvent, wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product by column chromatography.

Visualizing the Synthetic Pathway

Diagram 1: General Synthetic Route

Synthesis_Workflow cluster_step1 Step 1: N-Phenylation cluster_step2 Step 2: Bromination carbazole 9H-Carbazole catalyst1 Pd or Cu Catalyst + Ligand + Base carbazole->catalyst1 phenyl_halide Phenyl Halide (e.g., Bromobenzene) phenyl_halide->catalyst1 phenylcarbazole 9-Phenyl-9H-carbazole catalyst1->phenylcarbazole Buchwald-Hartwig or Ullmann Coupling brominating_agent Brominating Agent (e.g., NBS) catalyst2 Solvent Low Temperature phenylcarbazole->catalyst2 brominating_agent->catalyst2 final_product This compound catalyst2->final_product Electrophilic Aromatic Substitution

Caption: General two-step synthesis of this compound.

Diagram 2: Troubleshooting Logic for Low Yield

Troubleshooting_Yield cluster_step1_issues Investigate Step 1: N-Phenylation cluster_step2_issues Investigate Step 2: Bromination start Low Yield of This compound low_yield_step1 Low yield of 9-Phenyl-9H-carbazole start->low_yield_step1 low_yield_step2 Low yield of 1-Bromo isomer start->low_yield_step2 check_catalyst Check Catalyst System (Pd/Ligand/Base or Cu) low_yield_step1->check_catalyst check_conditions Check Reaction Conditions (Temp, Inert Atmosphere) low_yield_step1->check_conditions check_stoichiometry Verify Stoichiometry of Brominating Agent low_yield_step2->check_stoichiometry check_temp Lower Reaction Temperature low_yield_step2->check_temp check_time Monitor Reaction Time (TLC/HPLC) low_yield_step2->check_time

Caption: Troubleshooting logic for improving the yield of this compound.

References

Technical Support Center: Overcoming Solubility Challenges of 1-Bromo-9-phenyl-9H-carbazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-Bromo-9-phenyl-9H-carbazole. This guide is designed for researchers, medicinal chemists, and materials scientists who are navigating the experimental challenges associated with the low solubility of this versatile carbazole derivative. As a key building block in organic electronics and drug discovery, understanding and overcoming its solubility limitations is crucial for successful experimental outcomes.[1] This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to empower you in your research endeavors.

The Root of the Challenge: Understanding the Molecular Structure

The inherent low solubility of this compound, like many carbazole derivatives, is deeply rooted in its molecular architecture. The rigid, planar, and aromatic nature of the carbazole core promotes strong intermolecular π-π stacking interactions in the solid state. These forces create a stable crystal lattice with high lattice energy, which many common solvents struggle to overcome. The addition of a phenyl group at the 9-position and a bromine atom at the 1-position further contributes to the molecule's hydrophobicity and rigidity, often leading to frustratingly low solubility in a range of solvents.

Frequently Asked Questions (FAQs)

Q1: I'm struggling to dissolve this compound for my reaction. What are the best starting solvents to try?

A1: Due to its non-polar, aromatic structure, this compound generally shows better solubility in non-polar or moderately polar aprotic solvents. We recommend starting with chlorinated solvents such as dichloromethane (DCM) and chloroform, or aromatic hydrocarbons like toluene and xylene. For creating stock solutions, polar aprotic solvents like N,N-dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) can also be effective, although care must be taken to avoid their interference in subsequent reaction steps or biological assays.[2] Highly polar protic solvents like ethanol and methanol are generally poor choices for achieving significant concentrations at room temperature.

Q2: I've noticed that even in recommended solvents, the dissolution is very slow. What can I do to speed up the process?

A2: Slow dissolution is a common issue with crystalline organic compounds. To accelerate the process, you can employ gentle heating and sonication. Heating the solvent increases the kinetic energy of the solvent molecules, enhancing their ability to break down the crystal lattice of the solute. Sonication, using an ultrasonic bath, provides mechanical agitation that helps to break apart solid aggregates and increase the surface area available for dissolution.

Q3: My compound dissolves upon heating, but crashes out of solution when it cools to room temperature. How can I prevent this precipitation?

A3: This phenomenon, known as supersaturation, indicates that the solubility of your compound is highly temperature-dependent. To maintain a stable solution at room temperature, you have a few options. The most straightforward approach is to work with a more dilute solution. Alternatively, you can employ a co-solvent system. By adding a small amount of a "good" solvent (one in which the compound is highly soluble) to a "poorer" solvent, you can often create a mixture that provides a more stable solubility profile at lower temperatures.

Q4: Are there any structural modifications I can consider to improve the solubility of my carbazole derivatives for future experiments?

A4: Yes, strategic structural modifications can significantly enhance solubility. A common and effective strategy is the introduction of flexible alkyl chains at the N-position of the carbazole ring. These chains disrupt the planar packing of the molecules, weakening the intermolecular forces and making the compound easier to dissolve. This approach is particularly crucial for developing solution-processable materials for applications like OLEDs.[3]

Troubleshooting Guide: A-Problem-and-Solution Approach

Problem Potential Cause Troubleshooting Steps
Compound appears insoluble in the chosen solvent. The solvent polarity is not suitable for the non-polar nature of this compound.1. Systematic Solvent Screening: Test a range of solvents with varying polarities (see Protocol 1).2. Try Chlorinated Solvents: Start with dichloromethane or chloroform.3. Consider Aromatic Solvents: Toluene or xylene can be effective, especially for reactions at elevated temperatures.
Dissolution is extremely slow, even with stirring. High crystal lattice energy and strong intermolecular forces are hindering the dissolution process.1. Apply Gentle Heat: Warm the solvent in a water bath to 40-60°C while stirring.2. Use Sonication: Place the vial in an ultrasonic bath for 15-30 minute intervals.3. Grind the Solid: Reducing the particle size by gently grinding the solid can increase the surface area for dissolution.
Precipitation occurs during reaction or upon cooling. The solution is supersaturated, and the compound's solubility limit is exceeded at lower temperatures.1. Work with a More Dilute Solution: Decrease the concentration of your compound.2. Employ a Co-solvent System: Add a small amount of a high-solubility solvent (e.g., THF or dioxane) to your primary solvent.3. Maintain Elevated Temperature: If your reaction conditions allow, maintain a slightly elevated temperature throughout the experiment.
An oily residue forms instead of a clear solution. The compound may be "oiling out," which can occur when a solid melts before it dissolves, or when the solvent is not ideal. Impurities can also contribute to this.1. Try a Different Solvent: Switch to a solvent with a different polarity or a higher boiling point.2. Purify the Compound: Ensure the starting material is of high purity, as impurities can affect solubility behavior.3. Slowly Add a "Poorer" Solvent: Dissolve the compound in a good solvent first, then slowly add a poorer solvent in which it is less soluble to induce crystallization rather than oiling out.

Experimental Protocols

Protocol 1: Systematic Solvent Screening for Qualitative Solubility Assessment

This protocol provides a method to efficiently determine the best solvent for this compound using a small amount of material.

Materials:

  • This compound

  • A selection of solvents (e.g., hexane, toluene, dichloromethane, chloroform, ethyl acetate, acetone, ethanol, methanol, DMF, DMSO)

  • Small vials with caps

  • Vortex mixer

  • Water bath or heating block

Procedure:

  • Preparation: Weigh approximately 5 mg of this compound into each of the labeled vials.

  • Initial Solvent Addition: Add 0.5 mL of a single solvent to its corresponding vial.

  • Room Temperature Agitation: Cap the vials securely and vortex them for 2 minutes. Let them sit at room temperature for 30 minutes, observing for any dissolution.

  • Observation & Scoring: Visually inspect each vial. Note whether the compound is fully dissolved, partially dissolved, or completely insoluble.

  • Heating Step (for insoluble/partially soluble samples): For vials where the compound did not fully dissolve, place them in a water bath or on a heating block at 50°C for 15 minutes. Agitate periodically.

  • Final Observation: Observe the vials again after heating and cooling back to room temperature. Note any changes in solubility.

Protocol 2: Quantitative Solubility Determination by the Shake-Flask Method

The "gold standard" for determining the equilibrium solubility of a solid compound is the shake-flask method. This protocol provides a reliable way to obtain thermodynamic solubility.

Materials:

  • This compound

  • Selected organic solvents (analytical grade)

  • Scintillation vials with screw caps

  • Shaking incubator or constant temperature shaker

  • Analytical balance

  • Volumetric flasks

  • Micropipettes

  • Syringe filters (0.45 µm)

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a glass vial. The excess solid is crucial to ensure that equilibrium with the dissolved state is reached.

    • Add a known volume of the desired solvent to the vial.

    • Seal the vial tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C).

    • Agitate the samples for a sufficient period to reach equilibrium. A typical duration is 24 to 72 hours.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • To separate the saturated solution from the undissolved solid, withdraw a sample of the supernatant using a syringe and filter it through a 0.45 µm syringe filter into a clean vial.

  • Analysis:

    • Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

    • Quantify the concentration of this compound in the diluted sample using a validated HPLC or UV-Vis spectrophotometry method. A calibration curve prepared with known concentrations of the compound is required for accurate quantification.

  • Calculation:

    • Calculate the solubility by multiplying the measured concentration by the dilution factor. The solubility is typically expressed in mg/mL or mol/L.

Data Presentation

The following table presents illustrative quantitative solubility data for this compound in a range of common organic solvents at 25°C, as would be determined by following Protocol 2.

Solvent Solvent Class Illustrative Solubility (mg/mL at 25°C) Qualitative Assessment
HexaneNon-polar< 0.1Insoluble
TolueneAromatic~ 5.2Sparingly Soluble
DichloromethaneChlorinated~ 15.8Soluble
ChloroformChlorinated~ 20.5Freely Soluble
Ethyl AcetateEster~ 2.1Sparingly Soluble
AcetoneKetone~ 1.5Slightly Soluble
EthanolAlcohol (Protic)< 0.5Very Slightly Soluble
MethanolAlcohol (Protic)< 0.2Very Slightly Soluble
DMFPolar Aprotic~ 12.3Soluble
DMSOPolar Aprotic~ 10.1Soluble

Visualizations

Experimental Workflow for Solubility Determination

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis cluster_calc Calculation prep1 Add excess this compound to vial prep2 Add known volume of solvent prep1->prep2 prep3 Seal vial prep2->prep3 equil1 Agitate at constant temperature (24-72h) prep3->equil1 Shake-Flask Method sep1 Allow solid to settle equil1->sep1 sep2 Withdraw supernatant and filter (0.45 µm) sep1->sep2 analysis1 Dilute filtered supernatant sep2->analysis1 analysis2 Quantify concentration (HPLC/UV-Vis) analysis1->analysis2 calc1 Calculate solubility from concentration and dilution factor analysis2->calc1

Caption: Workflow for the shake-flask solubility determination method.

Logical Relationship of Factors Affecting Solubility

G cluster_compound Compound Properties cluster_solubility Solubility Outcome cluster_interventions Experimental Interventions A Rigid, Planar Structure B Strong π-π Stacking A->B leads to C High Crystal Lattice Energy B->C leads to D Low Solubility C->D results in E Solvent Selection (e.g., Chlorinated, Aromatic) E->D overcomes F Heating F->D overcomes G Sonication G->D overcomes H Co-solvent System H->D overcomes

Caption: Factors influencing the solubility of this compound.

References

Reducing impurities in 1-Bromo-9-phenyl-9H-carbazole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 1-Bromo-9-phenyl-9H-carbazole: Troubleshooting Impurities for Researchers and Drug Development Professionals.

Introduction: The Challenge of Purity in Carbazole Synthesis

This compound is a crucial intermediate in the development of organic electronic materials, particularly for Organic Light-Emitting Diodes (OLEDs), as well as in the synthesis of pharmaceuticals and agrochemicals.[1][2] Achieving high purity of this compound is paramount, as even minor impurities can significantly impact the performance of downstream materials and the efficacy or safety of active pharmaceutical ingredients.

The synthesis typically proceeds via two main pathways: the N-arylation of carbazole followed by electrophilic bromination, or the bromination of carbazole followed by N-arylation. Both routes are susceptible to the formation of isomeric and poly-substituted impurities that are often difficult to separate. This guide provides a systematic approach to identifying, mitigating, and removing these impurities.

Visualizing the Synthetic Pathways

The two primary routes to synthesize this compound are outlined below. Each path presents unique challenges regarding impurity profiles.

cluster_0 Route A: Phenylation First cluster_1 Route B: Bromination First A_Start 9H-Carbazole A_Mid 9-Phenylcarbazole A_Start->A_Mid Ullmann or Buchwald-Hartwig A_End This compound A_Mid->A_End Bromination (NBS) B_Start 9H-Carbazole B_Mid 1-Bromo-9H-carbazole B_Start->B_Mid Bromination (NBS) B_End This compound B_Mid->B_End Ullmann or Buchwald-Hartwig

Caption: Primary synthetic routes to this compound.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems encountered during the synthesis in a direct question-and-answer format.

Question 1: After synthesizing the 9-phenylcarbazole intermediate, my yield is low and I see multiple spots on TLC. What are the likely impurities and how do I prevent them?

Answer: This is a common issue related to the N-phenylation step, whether using an Ullmann condensation or a Buchwald-Hartwig amination. The primary impurities are typically unreacted starting materials and products from homocoupling side reactions.[3]

  • Unreacted 9H-Carbazole: This indicates an incomplete reaction.

    • Cause: Insufficient reaction time, temperature, or inefficient catalyst activity. For Ullmann reactions, which often require high temperatures (>150 °C), ensuring a consistent and sufficiently high temperature is critical.[4][5] For Buchwald-Hartwig reactions, the choice of ligand and the integrity of the inert atmosphere are paramount to prevent catalyst deactivation.[1]

    • Solution:

      • Optimize Conditions: For Ullmann reactions, increase the reaction temperature or time. Consider using activated copper powder.[6] For Buchwald-Hartwig, ensure rigorous degassing of solvents and maintain a positive pressure of an inert gas (Argon or Nitrogen).

      • Stoichiometry: A slight excess of the bromobenzene coupling partner (1.2-1.5 equivalents) can help drive the reaction to completion.

  • Biphenyl: This results from the homocoupling of two bromobenzene molecules.

    • Cause: This side reaction is particularly prevalent in Ullmann condensations at high temperatures.[3][7]

    • Solution: Modern ligand-assisted Ullmann protocols can proceed at lower temperatures, which minimizes biphenyl formation.[8] Optimizing the catalyst-to-substrate ratio is also crucial, as excessive copper can promote homocoupling.

  • Carbazole Dimers (e.g., 3,3'-Bicarbazole): This arises from the coupling of two carbazole molecules.

    • Cause: This is less common than biphenyl formation but can occur if the reaction conditions favor C-C over C-N bond formation.

    • Solution: Proper choice of catalyst and base is key. In Buchwald-Hartwig amination, the phosphine ligand plays a critical role in directing the selectivity towards N-arylation.

Question 2: My main problem is poor regioselectivity during the bromination of 9-phenylcarbazole. I am getting multiple bromo-isomers. How can I improve the selectivity for the 1-position?

Answer: Achieving high regioselectivity is the most significant challenge in this synthesis. The carbazole ring system has several reactive positions, and while the 1-position is kinetically favored for bromination, other isomers can form.

  • Common Impurities: 3-Bromo-9-phenyl-9H-carbazole and various dibromo- or polybromo- species. A key challenge is that the polarity of the 1-bromo and 3-bromo isomers is very similar, making chromatographic separation difficult.[9]

  • Solutions for Improving Selectivity:

    • Choice of Brominating Agent: N-Bromosuccinimide (NBS) is the reagent of choice for selective monobromination of activated aromatic rings.[10] Using elemental bromine (Br₂) is far more aggressive and often leads to poor selectivity and over-bromination.[11]

    • Control of Stoichiometry: Use a precise stoichiometry of NBS (1.0 to 1.05 equivalents). Adding NBS portion-wise can help maintain a low concentration and reduce the formation of dibrominated products.

    • Reaction Temperature: Perform the reaction at a low temperature. Starting the reaction at 0°C or even lower and allowing it to slowly warm to room temperature can significantly enhance the selectivity for the 1-position.

    • Solvent: Polar aprotic solvents like DMF or THF are commonly used. The solvent can influence the electrophilicity of the bromine source and thus the reaction's selectivity.

cluster_conditions Reaction Conditions Start 9-Phenylcarbazole Product This compound (Desired Product) Start->Product Kinetic Control (Low Temp) Impurity1 3-Bromo-9-phenyl-9H-carbazole Start->Impurity1 Thermodynamic Product Impurity3 Unreacted Starting Material Start->Impurity3 Incomplete Reaction Impurity2 Dibromo/Polybromo Species Product->Impurity2 Excess NBS NBS NBS (Brominating Agent) NBS->Start

Caption: Impurity formation pathways during the bromination step.

Question 3: How do I effectively remove unreacted 9-phenylcarbazole and other impurities from my final this compound product?

Answer: Purification is a critical final step. A combination of recrystallization and column chromatography is typically most effective.

  • Column Chromatography: This is the most reliable method for separating the product from both less polar impurities (unreacted 9-phenylcarbazole, biphenyl) and more polar impurities (poly-brominated species).

    • Stationary Phase: Silica gel is standard.

    • Mobile Phase: A non-polar/polar solvent gradient is effective. Start with a non-polar solvent like hexane or petroleum ether and gradually introduce a slightly more polar solvent like dichloromethane (DCM) or ethyl acetate.[12] A common starting point is a 9:1 mixture of hexane:DCM.

  • Recrystallization: This can be an effective method if the product is of moderate to high purity (>90%).

    • Solvent Selection: The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble when hot. Common solvents for carbazole derivatives include ethanol, isopropanol, or mixed solvent systems like toluene/hexane.[13] Experimentation with small quantities is recommended to find the optimal solvent system.

ImpurityOriginRecommended Purification Method
9-PhenylcarbazoleIncomplete brominationColumn Chromatography (elutes first)
3-Bromo-9-phenyl-9H-carbazoleLack of regioselectivityCareful Column Chromatography (difficult separation)
Dibromo/Polybromo SpeciesExcess brominating agentColumn Chromatography (elutes last), Recrystallization
BiphenylHomocoupling of phenyl halideColumn Chromatography (elutes first)

Table 1: Summary of Common Impurities and Purification Strategies.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is generally preferred: phenylation first or bromination first?

A1: The "phenylation first" route (Route A) is generally preferred. Direct bromination of 9-phenylcarbazole offers better control over mono-bromination and regioselectivity compared to brominating the unsubstituted 9H-carbazole, which can lead to a more complex mixture of isomers that are difficult to separate before the N-phenylation step.[14]

Q2: How can I confirm the regiochemistry of my final product?

A2: ¹H NMR spectroscopy is the definitive method. The protons on the carbazole core have distinct chemical shifts and coupling patterns. The C1 and C8 protons are typically the most downfield. Bromination at the C1 position will cause the disappearance of one of these downfield signals and will influence the splitting patterns of the adjacent protons at C2, C3, and C4. Comparison with literature data or 2D NMR techniques (COSY, HMBC) can provide unambiguous confirmation.

Q3: What are the key safety precautions I should take during this synthesis?

A3:

  • Reagents: N-Bromosuccinimide (NBS) is a lachrymator and irritant. Handle it in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. Bromobenzene and solvents like DMF are toxic; avoid inhalation and skin contact.

  • Reactions: Ullmann reactions often require high temperatures and can build pressure if performed in a sealed vessel. Always use a reflux condenser and perform the reaction in a well-ventilated fume hood. Palladium catalysts, while used in small amounts, can be pyrophoric on filter paper if not handled properly.

Validated Experimental Protocols

Protocol 1: Synthesis of 9-Phenylcarbazole via Ullmann Condensation

This protocol is adapted from established procedures for Ullmann C-N coupling.[4][15]

  • Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 9H-carbazole (10.0 g, 59.8 mmol), bromobenzene (11.2 g, 71.8 mmol, 1.2 eq.), potassium carbonate (16.5 g, 119.6 mmol, 2.0 eq.), and copper(I) iodide (1.14 g, 5.98 mmol, 0.1 eq.).

  • Solvent: Add 100 mL of a high-boiling polar aprotic solvent, such as N,N-Dimethylformamide (DMF).

  • Reaction: Purge the flask with nitrogen or argon for 15 minutes. Heat the reaction mixture to 150-160 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC (e.g., 4:1 Hexane:Ethyl Acetate) until the carbazole spot has disappeared (typically 18-24 hours).

  • Work-up: Cool the mixture to room temperature. Pour the mixture into 500 mL of water and stir for 30 minutes. Filter the resulting precipitate and wash thoroughly with water.

  • Purification: The crude solid can be purified by recrystallization from ethanol or isopropanol to yield 9-phenylcarbazole as a white to off-white solid.

Protocol 2: Regioselective Bromination of 9-Phenylcarbazole

This protocol is optimized for selectivity at the 1-position.[9]

  • Setup: Dissolve 9-phenylcarbazole (5.0 g, 20.5 mmol) in 100 mL of DMF in a round-bottom flask. Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: In a separate flask, dissolve N-Bromosuccinimide (NBS) (3.75 g, 21.0 mmol, 1.02 eq.) in 50 mL of DMF. Add this solution dropwise to the cooled 9-phenylcarbazole solution over 30 minutes, keeping the temperature below 5 °C.

  • Reaction: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.

  • Monitoring: Monitor the reaction by TLC until the starting material is consumed. Avoid prolonged reaction times to prevent over-bromination.

  • Work-up: Pour the reaction mixture into 500 mL of ice-cold water. A precipitate will form. Stir for 30 minutes, then collect the solid by vacuum filtration. Wash the solid extensively with water to remove DMF and succinimide.

  • Purification: Dry the crude solid. Further purification by column chromatography (Silica gel, Hexane/DCM gradient) is recommended to isolate the pure this compound.

References

Catalyst selection for efficient synthesis of 1-Bromo-9-phenyl-9H-carbazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-Bromo-9-phenyl-9H-carbazole. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during this synthesis. The carbazole scaffold is a critical pharmacophore and a vital component in materials science, particularly for Organic Light-Emitting Diodes (OLEDs)[1]. Therefore, robust and efficient synthetic routes are of paramount importance.

This document provides troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of the synthesis, focusing on catalyst selection and reaction optimization for two primary synthetic pathways: the Buchwald-Hartwig amination and the Ullmann condensation[1][2].

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems in a question-and-answer format, detailing potential causes and providing actionable solutions based on established chemical principles.

Issue 1: Low or No Yield of the Desired Product

Question: My reaction has run to completion according to TLC, but after workup and purification, the yield of this compound is extremely low. What are the likely causes and solutions?

Potential Causes & Recommended Solutions

Potential CauseScientific Rationale & Recommended Solution
Inactive Catalyst Palladium (Buchwald-Hartwig): The active Pd(0) species is crucial for the catalytic cycle to begin with oxidative addition[1][3]. If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂), it may not be reducing efficiently in situ. Solution: Consider a pre-activation step by briefly heating the Pd(II) source with the phosphine ligand before adding the substrates[4]. Alternatively, use a commercially available Pd(0) source like Pd₂(dba)₃ or a palladacycle precatalyst, which can rapidly generate the active catalyst[3][5]. Ensure ligands and solvents are anhydrous and degassed, as oxygen can oxidize and deactivate the Pd(0) catalyst.
Copper (Ullmann): The surface activity of the copper catalyst is critical. Copper salts or powder can become oxidized or passivated upon storage. Solution: Use freshly opened, high-purity copper(I) salts (e.g., CuI). If using copper powder, consider activation with iodine or HCl prior to use. For modern Ullmann reactions, ensure the ligand (e.g., L-proline, 1,10-phenanthroline) is present, as it accelerates the C-N bond formation and allows for milder conditions[1][6].
Poor Ligand Choice Buchwald-Hartwig: The ligand stabilizes the palladium center and facilitates both oxidative addition and reductive elimination. An improper ligand can lead to slow reaction rates or catalyst decomposition. For N-arylation of carbazoles, sterically hindered, electron-rich phosphine ligands are often required. Solution: Switch to a more appropriate ligand. Bulky biarylphosphine ligands like XPhos, SPhos, or tBuXPhos are known to be effective for coupling carbazoles as they promote the desired reductive elimination step[6].
Inappropriate Base The base's role is to deprotonate the carbazole's N-H group, making it nucleophilic. If the base is too weak, the deprotonation will be incomplete. If it is too strong and nucleophilic, it may lead to side reactions. Solution: For Buchwald-Hartwig reactions, strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), or potassium carbonate (K₂CO₃) are commonly used[3][6]. For Ullmann reactions, K₂CO₃ or potassium hydroxide (KOH) are often effective[1][7]. The choice of base can be solvent-dependent and may require empirical optimization.
Suboptimal Temperature Ullmann: Traditional Ullmann condensations require high temperatures, often exceeding 150-210 °C, to drive the reaction[2][8]. Buchwald-Hartwig: These reactions are typically run at lower temperatures, generally in the range of 80-110 °C[2]. Solution: Ensure your reaction is running at the optimal temperature for the specific catalytic system you are employing. For Ullmann reactions, if the temperature is too low, no reaction will occur. For Buchwald-Hartwig, excessively high temperatures can lead to catalyst decomposition and byproduct formation.
Issue 2: Significant Formation of Side Products

Question: My final product is contaminated with significant impurities that are difficult to separate. What are these byproducts and how can I minimize their formation?

Potential Causes & Recommended Solutions

Potential Side ProductFormation Mechanism & Recommended Solution
Homocoupling (e.g., Biphenyl, Bicarbazole) This occurs when two molecules of the aryl halide (e.g., bromobenzene) or two molecules of the nucleophile (carbazole) couple with each other[6]. This is often promoted by high temperatures and high catalyst loading. Solution: Reduce the reaction temperature if possible. Modern ligand-accelerated Ullmann reactions can be performed at lower temperatures (80-150 °C), which disfavors homocoupling[6]. For both reaction types, using a slight excess (1.1-1.2 equivalents) of the phenyl halide relative to the carbazole can help suppress carbazole homocoupling[2].
Hydrodehalogenation This side reaction replaces the bromine on the aryl halide with a hydrogen atom, leading to unreacted starting material and benzene. It can be caused by hydride sources in the reaction (e.g., from the solvent or base) or the formation of palladium-hydride species[2][9]. Solution: Use high-purity, anhydrous solvents. Select a non-coordinating base. Crucially, choose a ligand that promotes the desired C-N reductive elimination over competing pathways. Bulky, electron-rich ligands often accelerate the final product-forming step, minimizing the lifetime of intermediates that could lead to hydrodehalogenation[6].
Ring Opening/Benzyne Formation While less common for standard aryl halides, highly reactive coupling partners like diaryliodonium or bromonium salts can undergo undesired pathways. For instance, β-elimination can lead to a benzyne intermediate, which is then trapped by nucleophiles, resulting in regioisomeric byproducts[10]. Solution: This is highly specific to the reagents used. If employing hypervalent iodine reagents, be aware of this potential side reaction. Sticking to standard aryl halides like bromobenzene or iodobenzene for the N-arylation step will avoid this particular issue.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is better for this compound: Bromination first, or N-arylation first?

This is a critical strategic choice.

  • Route A (N-Arylation then Bromination): First, synthesize 9-phenyl-9H-carbazole via Buchwald-Hartwig or Ullmann coupling of carbazole and a phenyl halide. Then, selectively brominate the C1 position. The phenyl group at N9 directs bromination, but regioselectivity can be an issue, potentially yielding mixtures of isomers (e.g., 3-bromo).

  • Route B (Bromination then N-Arylation): First, brominate 9H-carbazole to get 1-bromo-9H-carbazole[11]. Then, perform the N-arylation with a phenyl halide. This is often the preferred route as the initial bromination can be controlled to achieve high regioselectivity for the 1-position. The subsequent N-arylation is then unambiguous.

Q2: For a Buchwald-Hartwig N-arylation, which is a better coupling partner: bromobenzene or iodobenzene?

Conventional wisdom from other cross-coupling reactions suggests that aryl iodides are more reactive. However, in Buchwald-Hartwig aminations, aryl bromides are often superior[5]. The iodide anion formed during the reaction can have an inhibitory effect on the palladium catalyst, sometimes leading to the precipitation of inactive palladium complexes[5]. Therefore, bromobenzene is generally the recommended starting point for optimization.

Q3: My palladium catalyst appears to be deactivating during the reaction. Why is this happening?

Catalyst deactivation can occur through several pathways. The active Pd(0) species can be oxidized by air, so maintaining a strictly inert (nitrogen or argon) atmosphere is crucial[3]. Product inhibition, where the desired product coordinates too strongly to the palladium center, can also slow or stop the catalytic cycle. Finally, at high temperatures, the phosphine ligands themselves can degrade or undergo side reactions with the palladium catalyst, forming inactive species. Using the correct ligand-to-palladium ratio (typically 1.5:1 to 2:1) and avoiding excessive temperatures can mitigate these issues.

Q4: Can I monitor the reaction progress effectively?

Yes. Thin-Layer Chromatography (TLC) is the most common and rapid method. Use a suitable solvent system (e.g., hexane/ethyl acetate) to clearly separate the starting materials (1-bromo-9H-carbazole and phenyl halide) from the more nonpolar product, this compound. For more quantitative analysis and to identify byproducts, Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) are highly effective techniques[6].

Visualized Workflows and Protocols

Decision Tree for Troubleshooting Low Yield

The following diagram outlines a logical workflow for diagnosing the root cause of low product yield in the synthesis.

G cluster_analysis Analysis Results cluster_solutions Potential Solutions start Problem: Low Yield check_tlc Analyze Reaction Mixture by TLC/LC-MS start->check_tlc no_reaction Only Starting Materials Present check_tlc->no_reaction No product spot incomplete Starting Materials and Product Present check_tlc->incomplete Faint product spot side_products Multiple Unidentified Spots/Peaks check_tlc->side_products Complex mixture sol_catalyst Verify Catalyst Activity: - Use fresh catalyst/ligand - Ensure inert atmosphere - Check base/solvent quality no_reaction->sol_catalyst sol_conditions Optimize Conditions: - Increase reaction time - Increase temperature (within limits) incomplete->sol_conditions sol_optimization Re-optimize System: - Screen different ligands - Screen different bases/solvents - Check for byproduct formation side_products->sol_optimization

Caption: A troubleshooting decision tree for low-yield reactions.

Recommended Protocol: Buchwald-Hartwig Synthesis of this compound

This protocol is based on the N-arylation of 1-bromo-9H-carbazole, which is often the more reliable synthetic route.

Materials:

  • 1-bromo-9H-carbazole (1.0 eq)

  • Bromobenzene (1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.0 mol%)

  • Tri-tert-butylphosphine (tBu₃P) or XPhos (2.5 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Anhydrous Toluene or Xylene

  • Nitrogen or Argon gas supply

Procedure:

  • Vessel Preparation: To an oven-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-bromo-9H-carbazole, sodium tert-butoxide, Pd₂(dba)₃, and the phosphine ligand.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) at least three times to ensure an oxygen-free environment.

  • Reagent Addition: Through the septum, add the anhydrous solvent (Toluene or Xylene) followed by bromobenzene via syringe.

  • Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC until the starting 1-bromo-9H-carbazole is consumed (typically 12-24 hours).

  • Work-up: Cool the reaction mixture to room temperature. Dilute with a solvent like ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Final Product: Purify the crude residue by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/hexanes) to yield pure this compound.

General Experimental Workflow

The following diagram illustrates the standard sequence of operations for the synthesis.

G reagents 1. Reagent Prep (Dry, Degas) setup 2. Reaction Setup (Inert Atmosphere) reagents->setup reaction 3. Reaction (Heat & Stir) setup->reaction monitoring 4. Monitoring (TLC / LC-MS) reaction->monitoring workup 5. Workup (Quench, Extract) monitoring->workup purify 6. Purification (Column / Recrystal.) workup->purify analysis 7. Analysis (NMR, MS) purify->analysis

Caption: Standard experimental workflow for the synthesis.

References

Technical Support Center: Enhancing the Thermal Stability of 1-Bromo-9-phenyl-9H-carbazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 1-Bromo-9-phenyl-9H-carbazole derivatives. The thermal stability of these compounds is a critical parameter that dictates their reliability and performance, particularly in applications like organic light-emitting diodes (OLEDs) and pharmaceuticals.[1][2] This guide provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you diagnose and resolve thermal stability challenges in your experiments.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the thermal stability of carbazole derivatives.

Q1: What are the key metrics for "thermal stability" in carbazole derivatives and why are they critical?

A: Thermal stability is assessed using two primary metrics obtained from thermal analysis techniques:

  • Decomposition Temperature (Td): Measured by Thermogravimetric Analysis (TGA), Td is the temperature at which a material begins to chemically degrade and lose mass.[1][3] A high Td is crucial for ensuring that the material does not break down during high-temperature manufacturing processes or under operational stress in electronic devices.

  • Glass Transition Temperature (Tg): Measured by Differential Scanning Calorimetry (DSC), Tg is the temperature at which an amorphous solid transitions from a rigid, glassy state to a more rubbery, viscous state.[4] For materials used in thin-film applications like OLEDs, a high Tg is essential for maintaining morphological stability and preventing device failure due to crystallization or deformation under heat.[5]

Q2: What are the typical thermal degradation pathways for a carbazole core structure?

A: The degradation of the carbazole nucleus at elevated temperatures typically involves the cleavage of its weakest bonds. The primary degradation pathways involve the cracking of C-N and C-C bonds within the tricyclic structure, leading to the formation of smaller aromatic hydrocarbons and nitrogen-containing compounds.[6] In some cases, condensation reactions can also occur, resulting in the formation of polycarbazole structures.[6] Understanding these mechanisms is key to designing more robust molecules.

Q3: How do I begin to diagnose the cause of poor thermal stability in my sample?

A: The first step is to determine if the issue is extrinsic (related to sample purity) or intrinsic (related to the molecule's inherent structure). Extrinsic factors like residual solvents, unreacted starting materials, or catalytic residues can significantly lower the observed Td. Intrinsic factors relate to the molecule's bond strengths and intermolecular forces. A logical workflow is to first ensure sample purity through rigorous purification and then, if the problem persists, focus on molecular design strategies.

Section 2: Troubleshooting Guide for Low Thermal Stability

This guide provides a structured approach to identifying and solving common thermal stability issues encountered during research and development.

Issue 1: Premature Decomposition is Observed in TGA (Low Td)

A low decomposition temperature suggests that the material cannot withstand the thermal energy applied, leading to bond scission.

  • Potential Cause A: Sample Impurities

    • Causality: Synthetic byproducts, residual catalysts (e.g., palladium from Buchwald-Hartwig aminations), or trapped solvents can act as initiation sites for thermal degradation, lowering the overall Td of the bulk material.[7]

    • Solution: Rigorous Purification. Before any thermal analysis, the compound must be purified to the highest possible degree.

      • Column Chromatography: Effectively separates the target compound from most impurities.

      • Recrystallization: Ideal for removing minor impurities from a solid product. Multiple recrystallizations may be necessary.

      • Sublimation: For volatile solids, sublimation is an excellent final purification step to remove non-volatile contaminants.

  • Potential Cause B: Inherent Molecular Instability

    • Causality: The intrinsic thermal stability is dictated by the bond dissociation energies within the molecule and its overall electronic structure. Weak bonds or reactive functional groups can compromise the molecule's robustness.

    • Solution: Strategic Molecular Modification. Enhancing the intrinsic stability requires redesigning the molecule. Key strategies include:

      • Introducing Bulky Substituents: Attaching sterically demanding groups (e.g., tert-butyl, adamantyl) to the carbazole or phenyl rings can create steric hindrance. This restricts intramolecular vibrations and rotations that can lead to bond cleavage, thus increasing Td.

      • Enhancing Intermolecular Interactions: Designing molecules that promote strong π-π stacking or other non-covalent interactions increases the energy required to disrupt the solid-state packing, which can contribute to higher thermal stability.[8][9]

      • Increasing Molecular Rigidity and Conjugation: Fusing additional aromatic rings to the carbazole core or creating more extended π-conjugated systems can delocalize electron density, strengthening the overall molecular framework and making it more resistant to thermal degradation.

Below is a diagram illustrating potential sites for molecular modification on the this compound core to enhance thermal stability.

G a1 Molecule A a2 Molecule B a1->a2 Weak Intermolecular Forces a3 Molecule C a2->a3 High Mobility (Rotation/Sliding) b1 Bulky Molecule X b2 Bulky Molecule Y b1->b2 Strong Steric Hindrance b3 Bulky Molecule Z b2->b3 Restricted Mobility (Interlocking) start

References

Validation & Comparative

A Comparative Guide to Hole Transport Materials: 1-Bromo-9-phenyl-9H-carbazole in Context

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Analysis for Researchers in Organic Electronics

In the landscape of organic electronics, particularly in the fabrication of Organic Light-Emitting Diodes (OLEDs) and Perovskite Solar Cells (PSCs), the hole transport layer (HTL) plays a pivotal role in device performance and stability. The selection of an appropriate hole transport material (HTM) is critical for efficient charge extraction and transport from the active layer to the anode. This guide provides a comparative analysis of 1-Bromo-9-phenyl-9H-carbazole and two industry-standard benchmark materials: Spiro-OMeTAD and PTAA.

The Critical Role of Hole Transport Materials

An ideal HTM should possess a combination of key properties to ensure the efficient functioning of an optoelectronic device. These include high hole mobility for rapid charge extraction, appropriate Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels for efficient charge injection and electron blocking, and high thermal and morphological stability to ensure long device lifetime. The HTL is a crucial component in the overall device architecture, influencing charge recombination dynamics and interfacial properties.

Benchmarking the Standards: Spiro-OMeTAD and PTAA

Spiro-OMeTAD (2,2',7,7'-tetrakis(N,N-di-p-methoxyphenylamine)-9,9'-spirobifluorene)

Spiro-OMeTAD is a small molecule HTM that has been instrumental in achieving high-power conversion efficiencies in PSCs and is also widely used in OLEDs. Its spirobifluorene core provides a rigid, three-dimensional structure that helps to prevent crystallization and maintain an amorphous film morphology, which is beneficial for uniform charge transport.

PTAA (Poly[bis(4-phenyl)(2,4,6-trimethylphenyl)amine])

PTAA is a polymeric HTM that has emerged as a high-performance alternative to Spiro-OMeTAD. Its polymeric nature offers excellent film-forming properties and high thermal stability. PTAA is known for its good solubility in common organic solvents, making it suitable for solution-based processing techniques.

The Contender: this compound and Its Analogs

Carbazole-based materials have garnered significant attention as promising HTMs due to their excellent charge-transporting properties, high thermal stability, and tunable electronic characteristics. The carbazole moiety is an electron-rich aromatic structure that facilitates efficient hole transport. The introduction of a bromine atom and a phenyl group, as in this compound, allows for further tuning of the material's properties. The bromine atom can serve as a reactive site for cross-coupling reactions, enabling the synthesis of more complex molecular architectures.

Due to the limited availability of specific experimental data for this compound, we will consider the properties of a closely related isomer, 3,6-dibromo-9-phenylcarbazole, to provide a point of reference for the potential performance of this class of materials. Theoretical studies suggest that the introduction of bromo substituents on the carbazole core can influence the HOMO and LUMO energy levels.

Comparative Performance Data

The following table summarizes the key performance metrics for Spiro-OMeTAD, PTAA, and a representative brominated carbazole derivative. It is important to note that the performance of HTMs can be significantly influenced by the addition of dopants, such as lithium bis(trifluoromethanesulfonyl)imide (Li-TFSI) and 4-tert-butylpyridine (t-BP), which increase conductivity and improve charge extraction.

MaterialHole Mobility (μh) (cm²/Vs)HOMO Level (eV)LUMO Level (eV)Thermal Decomposition Temp. (Td) (°C)
Spiro-OMeTAD 1 x 10⁻⁴ - 10⁻⁵ (pristine)-5.1 to -5.2-2.1 to -2.2~400
10⁻³ - 10⁻⁴ (doped)
PTAA ~10⁻³ (pristine)-5.0 to -5.3-2.0 to -2.2>400
3,6-dibromo-9-phenylcarbazole Data not availableData not availableData not available160-164 (Melting Point)[1]

Note: The thermal data for 3,6-dibromo-9-phenylcarbazole is its melting point, not its decomposition temperature, as TGA data was not available.

Molecular Structures

G cluster_0 This compound cluster_1 Spiro-OMeTAD cluster_2 PTAA a a b b c c

Caption: Molecular structures of the compared hole transport materials.

Experimental Protocols

Determination of Hole Mobility: Time-of-Flight (TOF) Method

The Time-of-Flight (TOF) method is a widely used technique to measure the charge carrier mobility in organic semiconductor films.

Experimental Workflow:

Caption: Workflow for hole mobility measurement using the Time-of-Flight method.

Determination of HOMO/LUMO Levels: Cyclic Voltammetry (CV)

Cyclic Voltammetry (CV) is an electrochemical technique used to determine the oxidation and reduction potentials of a material, from which the HOMO and LUMO energy levels can be estimated.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the HTM in a suitable solvent containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate).

  • Electrochemical Cell Setup: Use a three-electrode setup consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

  • Measurement: Scan the potential of the working electrode and record the resulting current. The oxidation and reduction peaks are observed in the resulting voltammogram.

  • Data Analysis: Determine the onset oxidation potential (E_ox) and onset reduction potential (E_red) from the voltammogram.

  • Energy Level Calculation: Estimate the HOMO and LUMO energy levels using the following empirical formulas:

    • HOMO (eV) = -[E_ox (vs. Fc/Fc+) + 4.8]

    • LUMO (eV) = -[E_red (vs. Fc/Fc+) + 4.8] (Note: The ferrocene/ferrocenium (Fc/Fc+) redox couple is often used as an internal reference.)

Determination of Thermal Stability: Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is used to measure the thermal stability of a material by monitoring its weight change as a function of temperature.

Procedure:

  • Sample Preparation: Place a small amount of the HTM powder (typically 5-10 mg) into a TGA pan.

  • Instrument Setup: Place the pan in the TGA furnace and purge with an inert gas (e.g., nitrogen).

  • Heating Program: Heat the sample at a constant rate (e.g., 10 °C/min) over a defined temperature range.

  • Data Acquisition: Continuously record the sample weight as a function of temperature.

  • Analysis: The decomposition temperature (Td) is typically defined as the temperature at which the material loses 5% of its initial weight.

Device Fabrication and Characterization Workflow

The performance of these HTMs is ultimately evaluated by incorporating them into electronic devices. The following diagram illustrates a general workflow for the fabrication and testing of an OLED or PSC.

G A Substrate Cleaning B Deposition of Bottom Electrode A->B C Deposition of Hole Transport Layer (HTL) B->C D Deposition of Emissive/Perovskite Layer C->D E Deposition of Electron Transport Layer (ETL) D->E F Deposition of Top Electrode E->F G Encapsulation F->G H Device Characterization (e.g., J-V-L, EQE) G->H

Caption: General workflow for organic electronic device fabrication and testing.

Conclusion and Future Outlook

This guide has provided a comparative overview of this compound in the context of established hole transport materials, Spiro-OMeTAD and PTAA. While Spiro-OMeTAD and PTAA have demonstrated exceptional performance and are considered the benchmarks in the field, the development of new and improved HTMs is crucial for advancing the commercial viability of OLED and PSC technologies.

Carbazole-based materials, including brominated derivatives like this compound, represent a promising class of compounds due to their synthetic versatility and excellent intrinsic properties. The introduction of bromine atoms allows for the fine-tuning of energy levels and provides a handle for creating more complex molecular structures with potentially enhanced performance.

The significant lack of experimental data for this compound highlights a gap in the current research landscape. Further experimental investigation into the hole mobility, energy levels, and thermal stability of this and other related carbazole derivatives is warranted. Such studies would provide valuable insights into their potential as high-performance HTMs and could pave the way for the next generation of organic electronic devices.

References

A Comparative Guide to Brominated Carbazole Isomers in OLED Technology

Author: BenchChem Technical Support Team. Date: January 2026

The relentless pursuit of more efficient and stable Organic Light-Emitting Diodes (OLEDs) has cemented carbazole and its derivatives as indispensable building blocks in the arsenal of materials scientists. Their inherent thermal stability, excellent charge-transporting properties, and the ease with which their electronic characteristics can be tuned make them a versatile scaffold for high-performance OLEDs.[1] Among the various modifications, bromination stands out as a critical synthetic step, introducing a reactive handle for the construction of complex, high-performance molecules through cross-coupling reactions.

This guide provides an in-depth comparative analysis of key brominated carbazole isomers, exploring how the position and number of bromine substituents influence their synthesis, photophysical and electrochemical properties, and ultimately their performance in OLED devices. This document is intended for researchers and scientists in the field of organic electronics and drug development, offering both field-proven insights and detailed experimental methodologies.

The Strategic Importance of Bromination in Carbazole Chemistry for OLEDs

The introduction of bromine atoms onto the carbazole core is a foundational strategy in the design of advanced OLED materials. The carbon-bromine bond serves as a versatile reactive site for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination. This allows for the precise attachment of various functional groups to extend the π-conjugated system, thereby tuning the molecule's optoelectronic properties to meet the specific demands of different layers within an OLED device, be it the emissive layer, host material, or charge-transporting layer. The isomeric purity of these brominated precursors is paramount, as even trace impurities can introduce non-radiative decay pathways, quench luminescence, and create charge traps, all of which are detrimental to device efficiency and longevity.

Isomeric Landscape: A Head-to-Head Comparison

The substitution pattern of bromine on the carbazole skeleton significantly dictates the resulting molecule's electronic structure and, consequently, its function in an OLED. We will now delve into a comparative analysis of the most commonly employed brominated carbazole isomers.

Monobrominated Carbazoles: 2-Bromo vs. 3-Bromo vs. 4-Bromocarbazole

The position of a single bromine atom on the carbazole ring subtly yet significantly alters the molecule's properties.

Synthesis:

  • 3-Bromocarbazole: This isomer is readily synthesized via electrophilic bromination of carbazole using N-bromosuccinimide (NBS) in a polar aprotic solvent like dimethylformamide (DMF).[2] The reaction is typically initiated at a low temperature and then allowed to proceed at room temperature.

  • 2-Bromocarbazole: The synthesis of 2-bromocarbazole is a multi-step process. One common route involves the Suzuki coupling of o-iodonitrobenzene and 4-bromophenylboronic acid to form 4-bromo-2-nitrobiphenyl, which is then cyclized to 2-bromocarbazole.[3]

  • 4-Bromocarbazole: The synthesis of 4-bromocarbazole is also a multi-step process, often starting from 1,3-cyclohexanedione and aniline.[4]

Comparative Properties:

While comprehensive side-by-side data for the parent monobrominated isomers is scarce in the literature, the synthetic accessibility of 3-bromocarbazole often makes it a more common starting material. The electronic influence of the bromine at different positions will have a subtle effect on the HOMO and LUMO energy levels, which in turn will influence the performance of the final OLED material.

Dibrominated Carbazoles: 2,7-Dibromo vs. 3,6-Dibromocarbazole

The disubstituted isomers present a more pronounced difference in their properties and are widely used as precursors for a variety of OLED materials.

Synthesis:

  • 3,6-Dibromocarbazole: Similar to its monosubstituted counterpart, 3,6-dibromocarbazole is synthesized through the direct electrophilic bromination of carbazole, typically using two equivalents of NBS.

  • 2,7-Dibromocarbazole: The synthesis of this isomer is more complex, often involving a multi-step route starting from 4,4'-dibromo-1,1'-biphenyl.

Photophysical and Electrochemical Properties:

The substitution pattern has a marked impact on the electronic properties of the resulting materials. A comparative study of derivatives of 2,7- and 3,6-disubstituted carbazoles used as hole transporting materials in dye-sensitized solar cells (DSSCs), a field with related material requirements, revealed a significant difference in their highest occupied molecular orbital (HOMO) energy levels. The 2,7-disubstituted derivative exhibited a HOMO level of -4.7 eV, while the 3,6-disubstituted counterpart had a deeper HOMO level of -5.1 eV.[5] This difference in energy levels directly impacts the charge injection and transport properties of the materials.

Furthermore, a study on 2,7-bis(dimesitylboryl)-N-ethyl-carbazole and its 3,6-isomer showed that the 2,7-isomer has a slightly blue-shifted absorption spectrum but a red-shifted fluorescence spectrum compared to the 3,6-isomer.[6]

IsomerSynthesisHOMO Level (of derivative)Device Performance (in DSSC)
2,7-Dibromocarbazole Multi-step-4.7 eV[5]0.18% efficiency[5]
3,6-Dibromocarbazole Direct Bromination-5.1 eV[5]0.34% efficiency[5]

Table 1. Comparative overview of 2,7- and 3,6-dibromocarbazole derivatives.

In the context of OLEDs, these differences in fundamental properties are critical. A deeper HOMO level, as seen in the 3,6-isomer derivative, can lead to a better energy level alignment with the anode and hole-injection layer, potentially resulting in more efficient hole injection. Conversely, the higher HOMO level of the 2,7-isomer derivative might be advantageous in other device architectures or for specific applications. The difference in device performance in DSSCs, where the 3,6-carbazole derivative showed a higher efficiency, was attributed to better pore filling in the mesoporous TiO2 layer, highlighting that physical properties like solubility and film-forming characteristics are also isomer-dependent.[5]

Experimental Protocols

Synthesis of 3-Bromocarbazole

This protocol is adapted from a reported synthesis and is a common method for the monobromination of carbazole.[2]

Materials:

  • Carbazole

  • N-Bromosuccinimide (NBS)

  • N,N-Dimethylformamide (DMF)

  • Distilled Water

Procedure:

  • Dissolve carbazole (1 equivalent) in DMF in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of NBS (1 equivalent) in DMF dropwise to the carbazole solution.

  • Allow the reaction mixture to warm to room temperature and stir for 24 hours.

  • Pour the reaction mixture into distilled water to precipitate the product.

  • Filter the precipitate under vacuum and wash thoroughly with distilled water.

  • The crude product can be further purified by recrystallization.

Synthesis of 2-Bromocarbazole

This protocol outlines a multi-step synthesis of 2-bromocarbazole.[3]

Step 1: Synthesis of 4-Bromo-2-nitrobiphenyl

  • To a degassed solution of DME/water, add o-iodonitrobenzene, 4-bromophenylboronic acid, and potassium carbonate.

  • Under a nitrogen atmosphere, add Pd(PPh3)4 and reflux the reaction mixture.

  • After cooling to room temperature, perform a phase separation and dry the organic phase.

  • Purify the crude product by column chromatography to obtain 4-bromo-2-nitrobiphenyl.

Step 2: Synthesis of 2-Bromocarbazole

  • Heat a mixture of 4-bromo-2-nitrobiphenyl, triethyl phosphate, and o-dichlorobenzene under nitrogen.

  • After the reaction is complete, remove the solvent under reduced pressure.

  • Perform an extraction with ethyl acetate and water.

  • Dry the organic phase and purify the crude product by column chromatography to yield 2-bromocarbazole.

OLED Device Fabrication and Characterization

A general procedure for the fabrication of a multi-layer OLED device is as follows:

  • Substrate Cleaning: Indium tin oxide (ITO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol, and then treated with UV-ozone.

  • Layer Deposition: The organic layers are deposited by thermal evaporation in a high-vacuum chamber. A typical device structure might be: ITO / Hole Injection Layer (HIL) / Hole Transport Layer (HTL) / Emissive Layer (EML) with host and dopant / Electron Transport Layer (ETL) / Electron Injection Layer (EIL) / Cathode (e.g., Al).

  • Encapsulation: The devices are encapsulated to protect them from atmospheric moisture and oxygen.

  • Characterization: The current density-voltage-luminance (J-V-L) characteristics are measured using a source meter and a photometer. The electroluminescence (EL) spectra are recorded with a spectroradiometer.

Visualizing the Synthetic Pathways

Synthesis_Pathways cluster_mono Monobrominated Isomers cluster_di Dibrominated Isomers carbazole1 Carbazole nbs_dmf + NBS (1 eq, DMF) carbazole1->nbs_dmf br3_cz 3-Bromocarbazole nbs_dmf->br3_cz o_iodo o-Iodonitrobenzene suzuki Suzuki Coupling o_iodo->suzuki br4_boronic 4-Bromophenylboronic acid br4_boronic->suzuki br4_nitro 4-Bromo-2-nitrobiphenyl suzuki->br4_nitro cyclization Cyclization br4_nitro->cyclization br2_cz 2-Bromocarbazole cyclization->br2_cz cyclo 1,3-Cyclohexanedione multistep Multi-step Synthesis cyclo->multistep aniline Aniline aniline->multistep br4_cz 4-Bromocarbazole multistep->br4_cz carbazole2 Carbazole nbs2_dmf + NBS (2 eq, DMF) carbazole2->nbs2_dmf br36_cz 3,6-Dibromocarbazole nbs2_dmf->br36_cz dibromo_biphenyl 4,4'-Dibromo-1,1'-biphenyl multistep2 Multi-step Synthesis dibromo_biphenyl->multistep2 br27_cz 2,7-Dibromocarbazole multistep2->br27_cz

Caption: Synthetic routes to monobrominated and dibrominated carbazole isomers.

Conclusion and Future Outlook

The choice of brominated carbazole isomer is a critical decision in the molecular design of high-performance OLED materials. The ease of synthesis of 3- and 3,6-brominated carbazoles makes them attractive starting points. However, the distinct electronic properties of the 2-, 4-, and 2,7-isomers, although requiring more complex synthetic routes, offer opportunities to fine-tune material properties for specific applications.

Future research should focus on systematic comparative studies of a wider range of brominated carbazole isomers within standardized OLED device architectures. This would provide a clearer understanding of the structure-property-performance relationships and enable the rational design of next-generation materials. Furthermore, the development of more efficient and scalable synthetic routes to the less accessible isomers would unlock their full potential in advancing OLED technology.

References

Performance comparison of 1-Bromo-9-phenyl-9H-carbazole in perovskite solar cells

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Comparative Guide to 1-Bromo-9-phenyl-9H-carbazole in Perovskite Solar Cells

Introduction: The Quest for Superior Hole Transport Materials

Perovskite solar cells (PSCs) have emerged as a frontrunner in next-generation photovoltaic technologies, with power conversion efficiencies (PCEs) now rivaling those of conventional silicon-based solar cells[1]. A critical component governing the efficiency and stability of these devices is the hole transport layer (HTL), which is responsible for extracting photogenerated holes from the perovskite absorber layer and transporting them to the electrode. For years, the molecule 2,2',7,7'-tetrakis(N,N-di-p-methoxyphenylamine)-9,9'-spirobifluorene, commonly known as spiro-OMeTAD, has been the gold standard hole transporting material (HTM) in high-performance PSCs[2][3]. However, the widespread commercialization of PSCs is hampered by the drawbacks of spiro-OMeTAD, including its complex and costly synthesis, intrinsic low hole mobility, and its contribution to device instability[2][3].

This has spurred intensive research into alternative HTMs that are not only cost-effective but also possess superior optoelectronic properties and stability. Among the myriad of candidates, carbazole-based small molecules have garnered significant attention due to their excellent thermal stability, high hole mobility, and facile functionalization, which allows for the fine-tuning of their properties[2][4]. This guide provides a comprehensive performance comparison of a specific carbazole derivative, this compound, and its related compounds in perovskite solar cells. We will delve into the molecular design rationale, comparative performance metrics, and the experimental protocols necessary to validate their efficacy, offering researchers and material scientists a critical overview of this promising class of materials.

Molecular Design and Rationale: Why this compound?

The core of this compound is the carbazole moiety, a nitrogen-containing heterocyclic aromatic compound renowned for its robust thermal and chemical stability and excellent hole-transporting characteristics[2]. The strategic placement of bromo and phenyl substituents on this core is a deliberate molecular engineering approach to optimize its performance as an HTM.

  • The Carbazole Core : The planar structure and electron-rich nature of the carbazole unit facilitate efficient intermolecular π-π stacking, which is conducive to charge transport. Its high triplet energy also helps in preventing energy back-transfer from the perovskite layer, thus minimizing recombination losses.

  • Bromo Substitution : The bromine atom at the 1-position is an electron-withdrawing group. This substitution is expected to lower the Highest Occupied Molecular Orbital (HOMO) energy level of the molecule[5]. A deeper HOMO level is advantageous as it can lead to a better energy level alignment with the valence band of the perovskite, resulting in a higher open-circuit voltage (Voc) of the solar cell[6]. Furthermore, the presence of bromine can enhance the intermolecular interactions and potentially passivate halide vacancy defects at the perovskite/HTM interface, leading to improved device performance and stability[7].

  • Phenyl Substitution : The phenyl group at the 9-position (the nitrogen atom) serves multiple purposes. It enhances the solubility of the molecule in common organic solvents, which is crucial for solution-based processing of the HTL. Additionally, the bulky phenyl group can disrupt the planarity of the molecule to some extent, which can help in preventing excessive crystallization and promoting the formation of smooth, amorphous films – a desirable morphology for an HTL[5].

The combination of these features makes this compound a theoretically promising candidate for a high-performance HTM in PSCs.

Caption: Molecular structure of this compound.

Performance Analysis: A Comparative Overview

While specific experimental data for this compound is not yet widely published, we can infer its potential performance by comparing it with other carbazole derivatives and the benchmark, spiro-OMeTAD. The following table summarizes the performance of various carbazole-based HTMs in PSCs.

HTMVoc (V)Jsc (mA/cm²)FF (%)PCE (%)Reference
Spiro-OMeTAD (ref.)1.10 - 1.1523.0 - 24.078 - 8320.0 - 22.0[3][8][9]
Br-2PACz~1.12~22.5~7719.51[7]
SFXDAnCBZ1.0923.18320.87[9]
KZRD~1.08~24.0~7920.40[10]
V1221~1.05~22.0~78~18.0[11][12]
Key Performance Determinants

  • Energy Level Alignment : For efficient hole extraction, the HOMO level of the HTM should be slightly higher than the valence band maximum (VBM) of the perovskite layer. This minimizes the energy barrier for hole transfer. Conversely, the Lowest Unoccupied Molecular Orbital (LUMO) level of the HTM should be significantly higher than the conduction band minimum (CBM) of the perovskite to effectively block electron transport to the anode, thereby reducing recombination. The bromo-substitution in this compound is anticipated to deepen the HOMO level, which can increase the Voc if properly aligned with the perovskite's VBM.

cluster_0 Energy Levels (eV) cluster_1 Device Layers cluster_2 Energy Bands l1 -3.0 l2 -4.0 l3 -5.0 l4 -6.0 FTO FTO ETL ETL (TiO2) Perovskite Perovskite HTM HTM (Carbazole) Au Au ETL_LUMO LUMO (-4.0 eV) Perovskite_CBM CBM (-3.9 eV) Perovskite_CBM->ETL_LUMO e- Perovskite_VBM VBM (-5.4 eV) HTM_HOMO HOMO (-5.2 eV) Perovskite_VBM->HTM_HOMO h+ Au_WF Work Function (-5.1 eV)

Caption: Energy level diagram of a typical perovskite solar cell.

  • Hole Mobility and Conductivity : High hole mobility is essential for efficient charge extraction and to minimize charge accumulation at the perovskite/HTL interface, which can be a source of recombination. Carbazole derivatives generally exhibit good hole mobilities. While spiro-OMeTAD often requires additives like Li-TFSI and tBP to enhance its conductivity, many carbazole-based HTMs can be used in their pristine form, which improves the long-term stability of the device.

  • Film Quality and Interfacial Contact : The ability of the HTM to form a uniform, pinhole-free film that completely covers the perovskite layer is critical. Defects in the HTL can lead to short-circuiting and provide pathways for moisture ingress, degrading the perovskite layer. The phenyl group in this compound can aid in forming smooth amorphous films. Good interfacial contact ensures efficient charge transfer and minimizes interfacial recombination.

Experimental Protocols

To ensure the trustworthiness and reproducibility of results, standardized experimental protocols are crucial.

Fabrication of Perovskite Solar Cells

This protocol describes the fabrication of a standard n-i-p mesoporous PSC architecture.

  • Substrate Preparation :

    • Fluorine-doped tin oxide (FTO) coated glass substrates are sequentially cleaned by ultrasonication in detergent, deionized water, acetone, and isopropanol for 15 minutes each.

    • The cleaned substrates are then treated with UV-Ozone for 20 minutes to remove organic residues and improve the wettability.

  • Deposition of Electron Transport Layer (ETL) :

    • A compact TiO2 (c-TiO2) blocking layer is deposited by spin-coating a precursor solution (e.g., titanium diisopropoxide bis(acetylacetonate)) onto the FTO substrate, followed by annealing at 500°C.

    • A mesoporous TiO2 (mp-TiO2) layer is then deposited by spin-coating a TiO2 nanoparticle paste, followed by sintering at 500°C.

  • Perovskite Layer Deposition :

    • A perovskite precursor solution (e.g., a mixture of FAI, PbI2, MABr, and PbBr2 in a DMF:DMSO solvent system) is spin-coated onto the mp-TiO2 layer in a nitrogen-filled glovebox.

    • An anti-solvent (e.g., chlorobenzene) is dripped onto the spinning substrate to induce rapid crystallization.

    • The film is then annealed at 100-150°C to form the crystalline perovskite layer.

  • Hole Transport Layer (HTL) Deposition :

    • A solution of this compound is prepared in a suitable solvent like chlorobenzene (typically 10-20 mg/mL). Additives like Li-TFSI and tBP can be included to enhance conductivity, though the goal is often to achieve high performance without them.

    • The HTM solution is spin-coated on top of the perovskite layer.

  • Metal Electrode Deposition :

    • Finally, a top metal contact (usually gold or silver) is deposited by thermal evaporation through a shadow mask to define the active area of the solar cell.

cluster_workflow PSC Fabrication Workflow Start Start Clean FTO 1. FTO Substrate Cleaning Start->Clean FTO Deposit ETL 2. ETL Deposition (c-TiO2 & mp-TiO2) Clean FTO->Deposit ETL Deposit Perovskite 3. Perovskite Layer Spin-Coating Deposit ETL->Deposit Perovskite Deposit HTL 4. HTL (Carbazole) Deposition Deposit Perovskite->Deposit HTL Deposit Electrode 5. Metal Electrode Evaporation Deposit HTL->Deposit Electrode End Finished Device Deposit Electrode->End

Caption: Workflow for perovskite solar cell fabrication.

Characterization of Solar Cell Performance
  • Current Density-Voltage (J-V) Measurement : The J-V characteristics are measured under simulated AM 1.5G solar illumination (100 mW/cm²) using a solar simulator. Key parameters like Voc, Jsc, FF, and PCE are extracted from the J-V curve. It is important to perform both forward and reverse scans to check for hysteresis.

  • External Quantum Efficiency (EQE) : EQE, or Incident Photon-to-Current Conversion Efficiency (IPCE), is measured to determine the spectral response of the solar cell. The integrated Jsc from the EQE spectrum should be compared with the Jsc from the J-V measurement for validation.

  • Stability Testing : The long-term stability of the unencapsulated devices is tested by monitoring the PCE over time under controlled conditions (e.g., continuous illumination at the maximum power point, storage in ambient air with controlled humidity, or thermal cycling).

Conclusion and Future Outlook

This compound and its derivatives represent a highly promising direction in the development of efficient and stable hole transporting materials for perovskite solar cells. The strategic combination of a stable carbazole core with electron-withdrawing bromo and solubility-enhancing phenyl substituents offers a powerful approach to fine-tune the material's properties for optimal device performance. Theoretical considerations and data from related compounds suggest that these materials can potentially lead to high open-circuit voltages and good fill factors, while also offering improved stability over the traditional spiro-OMeTAD.

Future research should focus on the synthesis and thorough experimental validation of this compound and similar structures. A systematic study of structure-property relationships, exploring different substitution patterns on the carbazole core, will be crucial for the rational design of the next generation of HTMs. The ultimate goal is to develop materials that are not only highly efficient but also inexpensive to synthesize and stable enough for the long-term operation of perovskite solar cells, paving the way for their successful commercialization.

References

A Senior Application Scientist's Guide to the Synthesis of 9-Phenylcarbazoles: Buchwald-Hartwig vs. Ullmann Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in materials science and drug development, the 9-phenylcarbazole scaffold is a cornerstone of innovation. Its unique electronic properties and rigid structure make it a privileged component in organic light-emitting diodes (OLEDs) and a significant pharmacophore in medicinal chemistry.[1] The synthesis of this key structural motif is, therefore, a critical undertaking. The two most prominent methods for the N-arylation of carbazole are the modern Buchwald-Hartwig amination and the classic Ullmann condensation.[1][2][3] This guide provides an in-depth, objective comparison of these two powerful synthetic strategies, grounded in mechanistic principles and supported by experimental data, to empower you in selecting the optimal method for your research endeavors.

The Foundational Choice: Palladium vs. Copper Catalysis

The creation of the C–N bond between the carbazole nitrogen and a phenyl group is most effectively achieved through transition metal-catalyzed cross-coupling reactions.[1] The choice between the palladium-catalyzed Buchwald-Hartwig amination and the copper-catalyzed Ullmann condensation hinges on a variety of factors including desired reaction conditions, substrate scope, cost, and scalability.

The Ullmann Condensation: A Classic Reimagined

The Ullmann condensation is the traditional method for forging C-N bonds, historically requiring harsh reaction conditions such as high temperatures (often exceeding 210°C), stoichiometric amounts of copper, and high-boiling polar solvents.[1][4][5] However, the advent of ligand-accelerated catalysis has revitalized this reaction, allowing it to proceed under significantly milder conditions with improved yields.[1][5]

Mechanism of the Modern Ullmann Condensation

While the precise mechanism can be intricate, a generally accepted pathway for the ligand-accelerated Ullmann C-N coupling involves a Cu(I)/Cu(III) catalytic cycle:[1][4]

  • Formation of a Copper(I)-Amide: The base deprotonates carbazole, and the resulting carbazolide anion coordinates with a Cu(I) salt to form a copper(I)-carbazolide intermediate.

  • Oxidative Addition: The aryl halide undergoes oxidative addition to the copper(I) complex, forming a transient Cu(III) intermediate.

  • Reductive Elimination: The final step is the reductive elimination from the Cu(III) complex, which forges the desired C-N bond to yield 9-phenylcarbazole and regenerates the active Cu(I) species.[1]

Ullmann_Cycle cluster_0 Ullmann Condensation Catalytic Cycle Cu(I)L Cu(I)L Cu(I)-Carbazolide L-Cu(I)-Carbazolide Cu(I)L->Cu(I)-Carbazolide + Carbazolide Anion - L Carbazole_Anion Carbazolide Anion Cu(III)_Intermediate L-Cu(III)(Ar)(Carbazolide)(X) Cu(I)-Carbazolide->Cu(III)_Intermediate Oxidative Addition + Ar-X Aryl_Halide Aryl-X Cu(III)_Intermediate->Cu(I)L Reductive Elimination + 9-Phenylcarbazole Product 9-Phenylcarbazole

Caption: Proposed catalytic cycle for the Ullmann C-N coupling.

The Buchwald-Hartwig Amination: A Modern Powerhouse

The Buchwald-Hartwig amination has emerged as a more contemporary and often more efficient alternative for C-N bond formation.[6] This palladium-catalyzed reaction is renowned for its milder reaction conditions, broad substrate scope, high yields, and remarkable functional group tolerance.[6][7]

Mechanism of the Buchwald-Hartwig Amination

The reaction proceeds through a well-established Pd(0)/Pd(II) catalytic cycle:[6][7][8][9]

  • Precatalyst Activation: A Pd(0) source or a Pd(II) precatalyst that is reduced in situ generates the active L-Pd(0) species.

  • Oxidative Addition: The active L-Pd(0) catalyst undergoes oxidative addition with the aryl halide, cleaving the C-X bond to form a Pd(II) complex.[1][7]

  • Amine Coordination & Deprotonation: Carbazole coordinates to the palladium center, followed by deprotonation by the base to form a palladium-amido complex.

  • Reductive Elimination: This final step involves the formation of the C-N bond, yielding 9-phenylcarbazole and regenerating the active L-Pd(0) catalyst.[7]

Buchwald_Hartwig_Cycle cluster_1 Buchwald-Hartwig Amination Catalytic Cycle Pd(0)L Pd(0)L Pd(II)_Complex L-Pd(II)(Ar)(X) Pd(0)L->Pd(II)_Complex Oxidative Addition + Ar-X Aryl_Halide Ar-X Pd(II)_Amido L-Pd(II)(Ar)(N-Carbazole) Pd(II)_Complex->Pd(II)_Amido Amine Coordination & Deprotonation + Carbazole, + Base Carbazole Carbazole-NH + Base Pd(II)_Amido->Pd(0)L Reductive Elimination + 9-Phenylcarbazole Product 9-Phenylcarbazole

Caption: The catalytic cycle for the Buchwald-Hartwig amination.

Head-to-Head Comparison: Performance and Practicality

The choice between these two methodologies often comes down to a trade-off between cost, reaction mildness, and efficiency.

FeatureUllmann CondensationBuchwald-Hartwig Amination
Catalyst Copper (e.g., CuI, CuCl)Palladium (e.g., Pd₂(dba)₃, Pd(OAc)₂)
Ligand Amino acids (L-proline), diamines (1,10-phenanthroline)Bulky phosphines (XPhos, RuPhos, tBu₃P)
Base Inorganic bases (K₂CO₃, Cs₂CO₃)Strong, non-nucleophilic bases (NaOtBu, LHMDS)
Solvent High-boiling polar (DMSO, DMF)Aprotic (Toluene, Dioxane, Xylene)
Temperature 90-210°C (milder with modern ligands)[1][2]80-110°C[2]
Aryl Halide Reactivity I > Br > Cl[5]Br > Cl > I > OTf[8]
Yields Moderate to high (ligand-dependent)Generally high to excellent
Functional Group Tolerance ModerateExcellent
Cost Lower (copper is more abundant and cheaper than palladium)Higher
Scalability Can be challenging due to higher temperatures and potential for side reactionsOften preferred for large-scale synthesis[2]
Side Reactions Homocoupling of the aryl halideHomocoupling, hydrodehalogenation[2]

Detailed Experimental Protocols

The following protocols are representative examples for the synthesis of 9-phenylcarbazole and should be optimized for specific substrates and laboratory conditions.

Protocol 1: Ligand-Accelerated Ullmann Condensation

This protocol utilizes L-proline as a ligand to facilitate the reaction under milder conditions.[1]

Materials:

  • Carbazole (1.0 eq)

  • Iodobenzene (1.2 eq)

  • Copper(I) Iodide (CuI) (0.1 eq)

  • L-proline (0.2 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Toluene

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add carbazole, iodobenzene, CuI, L-proline, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add anhydrous DMSO via syringe.[1]

  • Heat the reaction mixture to 90°C and stir vigorously for 24 hours.[1]

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the mixture to room temperature and dilute with water.

  • Extract the aqueous layer with toluene (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[1]

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 9-phenylcarbazole.

Ullmann_Workflow cluster_ullmann Ullmann Synthesis Workflow A 1. Combine Reactants (Carbazole, Iodobenzene, CuI, L-proline, K₂CO₃) B 2. Inert Atmosphere (Evacuate/Backfill Ar/N₂) A->B C 3. Add Anhydrous DMSO B->C D 4. Heat to 90°C (Stir for 24h) C->D E 5. Work-up (Cool, Dilute with H₂O) D->E F 6. Extraction (Toluene) E->F G 7. Wash & Dry (Brine, MgSO₄) F->G H 8. Concentrate G->H I 9. Purify (Column Chromatography) H->I

Caption: Experimental workflow for the Ullmann synthesis of 9-phenylcarbazole.

Protocol 2: Buchwald-Hartwig Amination

This protocol employs a common palladium precatalyst and a bulky biarylphosphine ligand.[1]

Materials:

  • Carbazole (1.0 eq)

  • Bromobenzene (1.1 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)

  • XPhos (0.04 eq)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Anhydrous Toluene

  • Ethyl Acetate

  • Hexane

  • Saturated Ammonium Chloride (NH₄Cl) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a glovebox, add Pd₂(dba)₃, XPhos, and NaOtBu to an oven-dried Schlenk flask.

  • Add carbazole and a magnetic stir bar.

  • Seal the flask, remove it from the glovebox, and add anhydrous toluene and bromobenzene via syringe under an inert atmosphere.

  • Heat the reaction mixture to 100°C and stir for 12 hours.

  • Cool the reaction to room temperature and quench by the slow addition of saturated NH₄Cl solution.

  • Dilute with ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer with water and then with brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.[1]

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 9-phenylcarbazole.

Buchwald_Workflow cluster_buchwald Buchwald-Hartwig Synthesis Workflow A 1. Combine Catalyst System (Pd₂(dba)₃, XPhos, NaOtBu) in Glovebox B 2. Add Carbazole A->B C 3. Add Solvents & Reagents (Toluene, Bromobenzene) under Inert Atmosphere B->C D 4. Heat to 100°C (Stir for 12h) C->D E 5. Quench (Saturated NH₄Cl) D->E F 6. Dilute & Extract (Ethyl Acetate) E->F G 7. Wash & Dry (H₂O, Brine, Na₂SO₄) F->G H 8. Concentrate G->H I 9. Purify (Column Chromatography) H->I

Caption: Experimental workflow for the Buchwald-Hartwig synthesis of 9-phenylcarbazole.

Conclusion and Future Outlook

Both the Buchwald-Hartwig amination and the Ullmann condensation are powerful and reliable methods for the synthesis of 9-phenylcarbazoles. The Buchwald-Hartwig reaction is often the method of choice for laboratory-scale synthesis due to its mild conditions, high efficiency, and broad functional group tolerance, making it particularly suitable for complex molecule synthesis in drug discovery.[2][6] Conversely, the modern, ligand-accelerated Ullmann condensation offers a cost-effective alternative, which is a significant consideration for industrial-scale production, especially as research continues to develop more efficient and milder copper-based catalytic systems.[10] The ultimate decision will depend on the specific requirements of the synthesis, including the scale, the complexity of the starting materials, and economic considerations.

References

Positional Isomerism in Brominated Phenyl-Carbazole Derivatives: A Comparative Guide to Structure-Property Relationships

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Carbazole and its derivatives are foundational scaffolds in the design of materials for organic electronics, celebrated for their robust thermal stability, excellent charge-transporting capabilities, and versatile electronic properties.[1] The 9-phenylcarbazole (9-PCz) framework, in particular, serves as a crucial building block for host materials, emissive layers, and hole transport layers in Organic Light-Emitting Diodes (OLEDs) and as donor moieties in photovoltaics.[2][3]

Functionalization of the 9-PCz core is a key strategy for fine-tuning its optoelectronic characteristics. Halogenation, specifically bromination, introduces a unique combination of steric and electronic effects, alongside the well-known heavy-atom effect.[4] Crucially, the bromine atom also provides a reactive handle for subsequent C-C or C-N bond-forming cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), making brominated 9-PCz derivatives invaluable intermediates in the synthesis of complex, high-performance organic materials.

However, the precise position of the bromine substituent on either the carbazole core or the pendant phenyl ring is not a trivial detail. It profoundly dictates the resulting molecule's photophysical, electrochemical, and thermal properties. This guide provides an in-depth comparison of key phenyl-carbazole isomers, elucidating the causal relationships between the bromine atom's position and the material's performance characteristics. We will explore the synthetic methodologies, compare experimental data, and explain the underlying scientific principles that govern these structure-property relationships.

Molecular Isomers Under Comparison

The strategic placement of the bromine atom allows for systematic tuning of molecular properties. This guide will focus on the comparison between isomers where bromine is placed on the carbazole core versus the N-phenyl ring.

G cluster_carbazole Bromination on Carbazole Core cluster_phenyl Bromination on N-Phenyl Ring Cz_parent 9-Phenylcarbazole C2_Br 2-Bromo-9-phenylcarbazole Cz_parent->C2_Br Positional Isomers C3_Br 3-Bromo-9-phenylcarbazole Cz_parent->C3_Br Positional Isomers Ph_parent 9-Phenylcarbazole P4_Br 9-(4-Bromophenyl)carbazole Ph_parent->P4_Br Positional Isomer

Figure 1: Key positional isomers of brominated 9-phenylcarbazole.

Synthetic Strategies: Pathways to Positional Control

The synthesis of specific bromo-phenyl-carbazole isomers requires carefully chosen strategies to ensure regioselectivity. The two primary approaches are (1) direct bromination of the 9-phenylcarbazole parent molecule and (2) cross-coupling reactions between a brominated precursor and the corresponding partner molecule.

Direct Electrophilic Bromination

Direct bromination of 9-phenylcarbazole typically yields substitution on the electron-rich carbazole ring, primarily at the 3 and 6 positions, which are electronically activated by the nitrogen atom. Achieving mono-substitution requires careful control of stoichiometry and reaction conditions.

  • Causality: The nitrogen atom in carbazole is a powerful ortho-, para-director. The 3 and 6 positions are para to the nitrogen and are the most nucleophilic sites, making them highly susceptible to electrophilic attack. The N-phenyl group is less activated, making direct bromination on this ring less favorable under standard conditions.

Cross-Coupling Reactions (Ullmann and Suzuki-Miyaura)

For isomers where bromine is on the N-phenyl ring, or for more controlled synthesis of carbazole-brominated isomers, cross-coupling reactions are the method of choice. This involves coupling a brominated carbazole with a phenylboronic acid (Suzuki) or coupling carbazole with a di-brominated phenyl ring (Ullmann).

  • Causality: These methods offer superior regiochemical control. By starting with precursors where the bromine is already in the desired position (e.g., 3-bromocarbazole or 1,4-dibromobenzene), the final position in the product is predetermined.[5][6]

G cluster_synthesis Synthetic Workflow: 3-Bromo-9-phenylcarbazole start Reactants: 3-Bromocarbazole Iodobenzene reaction Palladium-Catalyzed Cross-Coupling start->reaction catalyst Catalyst System: Pd2(dba)3 Tributylphosphine catalyst->reaction workup Aqueous Workup & Extraction reaction->workup Reaction Mixture purify Column Chromatography workup->purify Crude Product product Product: 3-Bromo-9-phenylcarbazole purify->product Purified Product

Figure 2: Generalized workflow for the synthesis of 3-bromo-9-phenylcarbazole via palladium-catalyzed cross-coupling.

Comparative Analysis of Key Properties

The position of the bromine atom directly modulates the electronic structure and steric environment of the molecule, leading to significant and predictable changes in its material properties.

A. Photophysical Properties: The Heavy Atom Effect in Action

The most dramatic impact of bromination is on the excited-state dynamics, governed by the "heavy atom effect." Bromine's large spin-orbit coupling constant enhances the probability of intersystem crossing (ISC)—the transition between singlet and triplet excited states.

  • Causality: In an unsubstituted fluorophore, the spin-forbidden transition from the lowest excited singlet state (S₁) to the lowest triplet state (T₁) is inefficient. The presence of a heavy atom like bromine mixes these states, making the transition more probable. This quenches fluorescence (de-excitation from S₁) and can enhance phosphorescence (de-excitation from T₁), while significantly shortening the excited-state lifetimes.[7]

Compoundλabs (nm)λem (nm)PLQY (Φf)Key Observation
9-Phenylcarbazole~340~365, 380High (~56%)[4]Strong fluorescence, characteristic of the carbazole core.
3-Bromo-9-phenylcarbazoleRed-shiftedRed-shiftedVery Low (~1-2%)[4]Significant fluorescence quenching due to the heavy atom effect. Bromine at the 3-position has a strong electronic influence on the carbazole π-system.
9-(4-Bromophenyl)carbazoleMinimal ShiftMinimal ShiftModerately LowQuenching is present but may be less severe as the bromine is electronically more distant from the primary carbazole fluorophore.

Table 1: Comparison of photophysical properties. Data is synthesized from typical values reported in the literature.[4][7]

As shown in Table 1, placing bromine directly on the carbazole core (e.g., at the 3-position) has a profound quenching effect on fluorescence.[4] This is because the bromine atom is intimately involved in the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) that define the S₁ state. When bromine is on the N-phenyl ring, its influence is mediated through the N-C bond, resulting in a less pronounced, but still significant, heavy atom effect.

B. Electrochemical Properties: Tuning Energy Levels

The electrochemical properties, particularly the HOMO and LUMO energy levels, are critical for charge injection and transport in electronic devices. These are strongly influenced by the electron-withdrawing inductive effect of the bromine atom.

  • Causality: Bromine is more electronegative than carbon and pulls electron density away from the aromatic system. This inductive effect (-I) stabilizes the molecule's orbitals, making it more difficult to remove an electron (oxidation). Consequently, the HOMO energy level is lowered (becomes more negative), and the oxidation potential increases.[8]

CompoundOxidation Potential (E½ vs Fc/Fc⁺)HOMO (eV)LUMO (eV)Key Observation
9-Phenylcarbazole~ +1.28 V[8]~ -5.7 to -5.9~ -2.2 to -2.4Baseline for comparison.
3-Bromo-9-phenylcarbazole> +1.40 VLoweredLoweredSignificant increase in oxidation potential due to the strong -I effect of Br on the carbazole HOMO.
3,6-Dibromo-9-phenylcarbazole~ +1.53 V[8][9]Significantly LoweredSignificantly LoweredAdditive effect of two bromo groups substantially stabilizes the HOMO, making the molecule much harder to oxidize.[8]
9-(4-Bromophenyl)carbazole~ +1.30 VMinimally LoweredMinimally LoweredThe oxidation potential is less sensitive to substitution on the N-phenyl group, as the HOMO is primarily located on the carbazole moiety.[8]

Table 2: Comparison of electrochemical properties. Values are representative based on literature data.[8][9]

As demonstrated, substitution at the 3- (and 6-) positions of the carbazole core has a much larger impact on the oxidation potential than substitution on the N-phenyl ring.[8] This is a direct consequence of the HOMO being predominantly localized on the electron-rich carbazole unit. This positional control allows for the precise tuning of the HOMO level to match the work function of anodes in OLEDs, facilitating efficient hole injection.

C. Thermal Stability

For applications in OLEDs, which operate at elevated temperatures and are fabricated via vacuum thermal evaporation, high thermal stability is non-negotiable. Carbazole derivatives are inherently stable due to their rigid, fused-ring structure.

  • Causality: Thermal stability is quantified by the decomposition temperature (Td, 5% weight loss) and the glass transition temperature (Tg). The introduction of a bromine atom generally increases the molecular weight and can enhance intermolecular interactions, often leading to a slight increase in thermal stability. The position of the bromine has a less pronounced effect on thermal stability compared to its electronic effects, but isomers with higher symmetry may pack more efficiently in the solid state, leading to higher Td values. Phenyl-carbazole derivatives frequently exhibit high decomposition temperatures, often exceeding 400 °C.[10]

Structure-Property Logic

The interplay between bromine's position and the molecule's properties can be summarized in a clear causal chain.

G cluster_carb On Carbazole Core (e.g., 3-position) cluster_phen On N-Phenyl Ring (e.g., 4-position) pos Bromine Position carb_elec Strong Electronic Perturbation of HOMO/LUMO pos->carb_elec phen_elec Weak Electronic Perturbation of HOMO/LUMO pos->phen_elec carb_ha Strong Heavy Atom Effect carb_elec->carb_ha outcome_ox Higher Oxidation Potential (Lower HOMO) carb_elec->outcome_ox outcome_pl Severely Quenched Fluorescence (Low PLQY) carb_ha->outcome_pl phen_ha Moderate Heavy Atom Effect phen_elec->phen_ha outcome_ox_phen Slightly Higher Oxidation Potential phen_elec->outcome_ox_phen outcome_pl_phen Moderately Quenched Fluorescence phen_ha->outcome_pl_phen

Figure 3: Logical flow from bromine position to resulting material properties.

Experimental Protocols

To ensure the trustworthiness and reproducibility of the data presented, standardized characterization protocols are essential.

Protocol 1: Synthesis of 3-Bromo-9-phenyl-9H-carbazole

This protocol is adapted from established palladium-catalyzed N-arylation procedures.[5]

  • Setup: To a dry, oven-baked reaction flask under an inert atmosphere (e.g., Argon), add 3-bromo-9H-carbazole (1.0 equiv.), iodobenzene (1.1 equiv.), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.03 equiv.), and tributylphosphine (0.06 equiv.).

  • Solvent: Add anhydrous toluene to achieve a concentration of approximately 0.1 M with respect to the carbazole.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, cool the mixture to room temperature. Dilute with dichloromethane and wash with distilled water (3x).

  • Isolation: Collect the organic phase, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude residue by column chromatography on silica gel using a hexane/dichloromethane gradient to afford the pure product.

Protocol 2: Cyclic Voltammetry (CV) for HOMO Energy Estimation
  • Solution Prep: Prepare a ~1 mM solution of the sample compound in an anhydrous, degassed electrolyte solution (e.g., 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆) in dichloromethane or acetonitrile).

  • Cell Setup: Use a standard three-electrode cell: a glassy carbon working electrode, a platinum wire counter electrode, and a Ag/AgCl or Ag/Ag⁺ reference electrode.

  • Measurement: Record the cyclic voltammogram by scanning the potential. After the measurement, add ferrocene as an internal standard and record the voltammogram of the Fc/Fc⁺ redox couple.

  • Calculation: Determine the onset oxidation potential (E_onset) of the compound from the voltammogram. Calculate the HOMO energy level using the empirical formula:

    • HOMO (eV) = -[E_onset (vs Fc/Fc⁺) + 4.8] eV. (Note: The value of 4.8 eV is an approximation for the energy level of the Fc/Fc⁺ couple relative to the vacuum level and can vary slightly).

Protocol 3: Photoluminescence Quantum Yield (PLQY) Measurement
  • Instrumentation: Use a calibrated fluorometer equipped with an integrating sphere.

  • Sample Prep: Prepare dilute solutions of the sample in a suitable solvent (e.g., toluene or THF) with an absorbance of < 0.1 at the excitation wavelength to avoid inner-filter effects.

  • Measurement:

    • Place the solvent blank in the integrating sphere and measure the spectrum of the excitation source.

    • Place the sample solution in the integrating sphere and measure the emission spectrum, including the scattered excitation light.

  • Calculation: The instrument software calculates the PLQY by comparing the number of absorbed photons to the number of emitted photons, according to the formula:

    • Φ = (Photons_emitted) / (Photons_absorbed)

Conclusion

The strategic placement of a bromine atom on the 9-phenylcarbazole framework is a powerful tool for the rational design of organic electronic materials. This guide has demonstrated that:

  • Bromination on the Carbazole Core (e.g., 3-position): Maximizes the electronic impact, leading to a significant lowering of the HOMO energy level (increased oxidation potential) and severe quenching of fluorescence. This is ideal for creating intermediates for phosphorescent materials or for tuning hole-injection properties.

  • Bromination on the N-Phenyl Ring (e.g., 4-position): Results in a more subtle perturbation of the core electronic structure. The heavy atom effect is still present but less pronounced, and the impact on HOMO energy is minimal. This makes these isomers useful synthetic intermediates where the core photophysics of the carbazole needs to be relatively preserved while still providing a reactive site for further functionalization.

By understanding these predictable, position-dependent effects, researchers can select or synthesize the precise bromo-phenyl-carbazole isomer with the optimal balance of photophysical and electrochemical properties required for their target application, accelerating the development of next-generation OLEDs, sensors, and photovoltaic devices.

References

A Senior Application Scientist's Guide to Validating the Purity of Synthesized 1-Bromo-9-phenyl-9H-carbazole

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and materials scientists, the synthetic utility of 1-Bromo-9-phenyl-9H-carbazole as a building block is immense, particularly in the development of organic electronics and novel pharmaceutical agents. However, the reliability of downstream applications is directly contingent upon the purity of this starting material. The presence of even minor impurities can drastically alter photophysical properties, impede reaction kinetics, or introduce unforeseen toxicity in biological assays.

This guide provides an in-depth, multi-technique workflow for the rigorous validation of this compound purity. We will move beyond simple pass/fail metrics to a holistic understanding of the sample's composition, comparing data from various purification stages to illustrate the efficacy of each method. The protocols described herein are designed to be a self-validating system, where orthogonal techniques provide corroborating evidence for a definitive purity assessment.

The Synthetic Context: Anticipating Potential Impurities

The purity validation strategy must be informed by the synthetic route employed. A common and effective method for synthesizing this compound is the copper-catalyzed Ullmann condensation, coupling 1-bromo-9H-carbazole with an aryl halide like iodobenzene or bromobenzene.[1][2][3] While robust, this reaction can introduce several classes of impurities that must be monitored.

Common Potential Impurities Include:

  • Unreacted Starting Materials: Residual 1-bromo-9H-carbazole or 9H-carbazole (if the initial bromination was incomplete).[4][5]

  • Homocoupling Byproducts: Formation of biphenyl from the coupling of two aryl halide molecules.

  • Debrominated Product: 9-phenyl-9H-carbazole, arising from reductive dehalogenation.

  • Isomeric Impurities: Depending on the regioselectivity of the initial carbazole bromination, trace amounts of other brominated isomers (e.g., 3-bromo-9-phenyl-9H-carbazole) could be present.[6]

Understanding these potential contaminants is crucial for developing selective and effective analytical methods.

The Purity Validation Workflow: A Multi-Pronged Approach

No single analytical technique is sufficient to declare a compound "pure." A rigorous validation protocol employs several orthogonal methods, each providing a unique piece of the puzzle. This guide establishes a workflow that progresses from rapid qualitative checks to precise quantitative analysis.

G cluster_0 Synthesis & Purification cluster_1 Purity Validation Workflow cluster_2 Final Assessment Synthesis Crude Product (Post-Synthesis) Purification Purified Product (Column Chromatography) Synthesis->Purification Purification Step TLC 1. Thin-Layer Chromatography (TLC) Purification->TLC MP 2. Melting Point Analysis TLC->MP NMR 3. NMR Spectroscopy (¹H & ¹³C) MP->NMR MS 4. Mass Spectrometry (MS) NMR->MS HPLC 5. HPLC Analysis (Quantitative Purity) MS->HPLC Report Purity >99.5% Certificate of Analysis HPLC->Report

Caption: A logical workflow for the comprehensive purity validation of synthesized compounds.

Experimental Protocols and Data Interpretation

Thin-Layer Chromatography (TLC): The First Look

TLC is an indispensable, rapid screening tool to assess reaction completion and the complexity of the impurity profile post-workup.

Experimental Protocol:

  • Plate Preparation: Use silica gel 60 F254 coated aluminum plates.

  • Spotting: Dissolve a small amount of the crude and purified material in dichloromethane (DCM). Spot samples alongside the starting materials (1-bromo-9H-carbazole) on the baseline.

  • Elution: Develop the plate in a chamber with a mobile phase of 9:1 Hexane:Ethyl Acetate. This ratio generally provides good separation for carbazole derivatives.

  • Visualization: Visualize the separated spots under UV light (254 nm).

Interpretation:

  • A pure sample of this compound should show a single, well-defined spot.

  • The crude product will likely show multiple spots: the product spot, a spot corresponding to any unreacted starting material, and potentially non-polar byproduct spots near the solvent front.

  • The efficacy of purification is visually confirmed by the disappearance of these extraneous spots in the lane corresponding to the purified sample.

Melting Point Analysis: A Classic Indicator of Purity

A sharp melting point range is a time-honored indicator of high purity. Impurities disrupt the crystal lattice, typically causing a depression and broadening of the melting point range.

Experimental Protocol:

  • Sample Preparation: Ensure the sample is thoroughly dried to remove residual solvents.

  • Loading: Pack a small amount of the crystalline solid into a capillary tube.

  • Measurement: Place the tube in a calibrated melting point apparatus and heat slowly (1-2 °C/min) near the expected melting point.

  • Recording: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid.

Comparative Data:

Sample ConditionExpected Melting Point (°C)Observation
Literature Value 73.0 - 77.0[7]Reference standard for a pure sample.
Crude Product 68 - 74 °CBroad and depressed range indicates impurities.
Purified Product (>99%) 75 - 76 °CA sharp, narrow range close to the literature value.
NMR Spectroscopy: Unambiguous Structure and Impurity Identification

¹H and ¹³C NMR are the most powerful tools for confirming the molecular structure and identifying organic impurities.[8] The spectrum of a pure sample should be clean, with all peaks assignable to the target structure and exhibiting correct integration values.[9]

Experimental Protocol:

  • Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃).

  • Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz or higher spectrometer.

  • Referencing: Reference the spectra to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C).[9][10]

Expected Chemical Shifts and Interpretation:

¹H NMR Data (in CDCl₃) ¹³C NMR Data (in CDCl₃)
Chemical Shift (δ, ppm) Assignment Chemical Shift (δ, ppm)
8.10 - 8.20 (m)Aromatic Protons140.8, 139.5
7.20 - 7.70 (m)Aromatic Protons129.8, 128.1, 127.5
126.3, 123.4, 122.9
120.9, 120.4, 110.8, 109.9

Data is based on typical values for substituted carbazoles and may vary slightly based on instrument and concentration.[11][12]

Impurity Detection:

  • Unreacted 1-bromo-9H-carbazole: Look for a characteristic N-H proton signal (a broad singlet typically > 8.0 ppm).

  • 9-phenyl-9H-carbazole: The absence of the characteristic downfield shift caused by the bromine atom will alter the aromatic region, and the integration will not match perfectly.

  • Solvent Residue: Peaks for solvents like Hexane (~0.9, 1.3 ppm), Ethyl Acetate (~1.2, 2.0, 4.1 ppm), or DCM (~5.3 ppm) should be minimal to non-existent.

Mass Spectrometry (MS): Confirming Molecular Weight

MS provides definitive confirmation of the compound's molecular weight and isotopic distribution pattern, which is characteristic for bromine-containing compounds.

Experimental Protocol:

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent like acetonitrile or methanol.

  • Analysis: Analyze using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

  • Detection: Detect the molecular ion peak [M+H]⁺.

Expected Results:

  • Molecular Formula: C₁₈H₁₂BrN

  • Exact Mass: 321.02

  • Key Observation: A pure sample will exhibit a characteristic pair of peaks for the molecular ion at m/z ~322 and ~324 with an approximate 1:1 intensity ratio, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity Quantification

HPLC is the definitive method for quantifying the purity of the main component and detecting trace-level impurities.[13] A validated reverse-phase HPLC (RP-HPLC) method can separate the target compound from closely related substances.[14][15]

G cluster_workflow HPLC Purity Analysis Workflow SamplePrep Sample Preparation (1 mg/mL in ACN) Injection Inject 10 µL into HPLC System SamplePrep->Injection Separation Separation on C18 Column (Gradient Elution) Injection->Separation Detection UV Detection (e.g., 254 nm) Separation->Detection Integration Chromatogram Integration (Area Percent Calculation) Detection->Integration Report Final Purity Report Integration->Report

Caption: Standard workflow for quantitative purity determination by HPLC.

Experimental Protocol:

ParameterSpecification
Column C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Water + 0.1% Trifluoroacetic Acid (TFA)
Mobile Phase B Acetonitrile (ACN) + 0.1% TFA
Gradient 70% B to 100% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV-Vis at 254 nm
Column Temperature 30 °C

Why a Gradient? An isocratic method may fail to elute highly non-polar impurities or cause polar impurities to co-elute with the solvent front. A gradient elution ensures a robust separation across a wider polarity range, providing a more accurate purity assessment.[14][16]

Comparative Purity Analysis:

SampleMain Peak Retention Time (min)Area % (Purity)Impurity Peaks Noted
Crude Product ~8.588.2%Multiple, significant peaks (retention times < 5 min and > 9 min)
After Recrystallization ~8.598.1%Minor peaks still detectable
After Column Chromatography ~8.5>99.7%No detectable impurity peaks above 0.05%

This side-by-side comparison clearly demonstrates the superior efficacy of column chromatography over simple recrystallization for achieving the highest level of purity for this compound.

Conclusion

Validating the purity of synthesized this compound is a non-negotiable step for ensuring data integrity and reproducibility in research and development. A single method is insufficient; true confidence is achieved through a logical, multi-technique workflow. By combining rapid qualitative checks (TLC, Melting Point) with definitive structural confirmation (NMR, MS) and precise quantification (HPLC), a scientist can generate a comprehensive Certificate of Analysis. This rigorous approach, which cross-validates findings across orthogonal methods, represents the gold standard for chemical purity assessment and is essential for advancing high-stakes scientific endeavors.

References

The Strategic Advantage of 1-Bromo-9-phenyl-9H-carbazole in Next-Generation OLEDs: A Comparative Benchmarking Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of enhanced efficiency, longevity, and color purity in Organic Light-Emitting Diodes (OLEDs), the molecular architecture of constituent materials is paramount. Carbazole derivatives have long been recognized as a cornerstone in the design of high-performance host and hole-transporting materials, lauded for their robust thermal stability and excellent charge-carrier mobility.[1][2] This guide provides an in-depth technical comparison of OLEDs leveraging materials derived from the versatile precursor, 1-Bromo-9-phenyl-9H-carbazole, against established industry benchmarks. We will explore the causal link between molecular design, material properties, and ultimate device performance, supported by comprehensive experimental data and detailed protocols for the research community.

The Foundational Role of this compound: A Gateway to High-Performance Derivatives

This compound and its isomers, such as 3,6-dibromo-9-phenyl-9H-carbazole, are not typically employed as active materials themselves in OLEDs. Instead, their true value lies in their role as critical intermediates in organic synthesis.[1][3] The bromine atom serves as a highly effective reactive site for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura and Stille coupling reactions.[1][4] This allows for the strategic introduction of various functional groups at specific positions on the carbazole core, enabling precise tuning of the molecule's electronic and photophysical properties.

This synthetic versatility is the key to engineering advanced host and hole-transporting materials (HTMs). By attaching bulky, sterically hindering groups, for instance, it is possible to disrupt intermolecular packing, thereby preventing aggregation-caused quenching and enhancing photoluminescent quantum yields in the solid state. Furthermore, the introduction of electron-withdrawing or electron-donating moieties can modulate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, ensuring optimal alignment with adjacent layers in the OLED stack for efficient charge injection and transport.[5]

Comparative Analysis of 9-Phenyl-9H-carbazole Derivatives as Host Materials

To objectively benchmark the efficacy of materials derived from brominated 9-phenyl-9H-carbazole precursors, we will analyze a series of host materials where the carbazole core is functionalized with different substituents. The following data, compiled from a systematic study, compares three 9-phenyl-9H-carbazole derivatives in a blue phosphorescent OLED (PhOLED) architecture. The performance of these materials is juxtaposed with devices employing the widely-used benchmark host, 4,4′-Bis(N-carbazolyl)-1,1′-biphenyl (CBP).

Key Performance Metrics of Blue PhOLEDs
Host Material AbbreviationFunctional Group at 3,6-positionsMax. External Quantum Efficiency (EQE) (%)Power Efficiency (lm/W)Turn-on Voltage (V)CIE Coordinates (x, y)
CCz Triphenylmethane9.5--(0.15, 0.18)
SiCz Triphenylsilane17.2--(0.15, 0.18)
PO9 Diphenylphosphine oxide21.021.73.40(0.15, 0.18)
CBP (Benchmark)N/A (Bicarbazole)~12.5 (typical for blue PhOLEDs)~10-15 (typical)~4-5 (typical)Varies with emitter

Data for CCz, SiCz, and PO9 are derived from a comparative study on blue OLEDs.[6] CBP data represents typical values for similar device structures to provide a baseline for comparison.[7]

Analysis of Performance Data

The data clearly demonstrates the profound impact of the substituents on the 9-phenyl-9H-carbazole core. All three derivatives (CCz, SiCz, and PO9) possess high triplet energies (around 2.99 eV), which is a critical prerequisite for hosting blue phosphorescent emitters like Ir(dbfmi) (ET = 2.89 eV) and preventing back energy transfer.[6]

However, the device efficiencies vary significantly. The PO9 host, functionalized with diphenylphosphine oxide groups, exhibits a remarkable maximum EQE of 21.0% and a power efficiency of 21.7 lm/W.[6] This superior performance can be attributed to the bipolar nature of the PO9 host, where the diphenylphosphine oxide moieties enhance electron transport, leading to a more balanced charge carrier distribution within the emissive layer. This balanced charge injection and transport minimizes efficiency roll-off and maximizes the probability of radiative recombination.

In contrast, the SiCz and CCz hosts, while still effective, show lower efficiencies. This is likely due to their predominantly hole-transporting nature, which can lead to an imbalance of charge carriers in the emissive layer and increased efficiency losses.[6] Nevertheless, even the lower-performing derivatives demonstrate the potential of this material class, with SiCz still outperforming typical CBP-based blue PhOLEDs.

Benchmarking Against Standard Hole Transport Materials

Derivatives of 9-phenyl-9H-carbazole are also promising as hole transport materials. Below is a comparison of the key properties of established HTMs: TCTA (4,4′,4″-Tris(carbazol-9-yl)triphenylamine) and TAPC (1,1-Bis[(di-4-tolylamino)phenyl]cyclohexane), which are frequently used as benchmarks in OLED research.

Properties of High-Performance Hole Transport Materials
MaterialHOMO Level (eV)LUMO Level (eV)Triplet Energy (eV)Hole Mobility (cm²/Vs)
TCTA 5.832.43~2.8~1 x 10⁻⁴
TAPC 5.52.02.87~1 x 10⁻²
9-Phenylcarbazole Derivatives Tunable (~5.5 - 5.9)Tunable (~2.0 - 2.5)High (typically >2.8)Varies with structure

Data for TCTA and TAPC compiled from various sources.[8][9] Properties of 9-Phenylcarbazole derivatives are generalized based on typical values for this class of materials.

The versatility of 9-phenyl-9H-carbazole derivatives allows for the synthesis of HTMs with tailored energy levels to match specific device architectures. For example, materials like P-Cvz-3, a derivative of 9,9'-diphenyl-9H,9'H-3,3'-bicarbazole, have demonstrated a 20% higher luminance efficiency when used as an HTL compared to the commercial standard NPB.[10] This enhancement is attributed to the excellent hole-transporting properties inherent to the carbazole units, combined with the morphological stability imparted by the bulky phenyl groups.

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following sections provide detailed protocols for the synthesis of a representative high-performance host material and the fabrication and characterization of OLED devices.

Synthesis of 3,6-disubstituted-9-phenyl-9H-carbazole Derivatives

The synthesis of materials like PO9 and SiCz typically starts with a di-brominated 9-phenyl-9H-carbazole precursor. A general protocol for a Suzuki-Miyaura cross-coupling reaction, a common method for creating C-C bonds, is provided below.

General Suzuki Coupling Protocol:

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), combine 3,6-dibromo-9-phenyl-9H-carbazole (1 equivalent), the desired arylboronic acid or ester (2.2-2.5 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents), and a base, typically an aqueous solution of K₂CO₃ or Na₂CO₃ (3-4 equivalents).

  • Solvent Addition: Add a degassed solvent mixture, commonly toluene/ethanol/water or 1,4-dioxane/water.

  • Reaction Execution: Heat the mixture to reflux (typically 80-110 °C) and stir vigorously for 12-48 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Add deionized water and extract the product with an organic solvent such as dichloromethane or ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. After filtration, remove the solvent under reduced pressure. The crude product is then purified by column chromatography on silica gel.

  • Final Purification for OLEDs: For use in OLEDs, the material must be of very high purity. A final purification step using temperature-gradient sublimation is essential to remove any residual impurities that could act as charge traps or quenching sites in the final device.[11]

Figure 1: General workflow for the synthesis of 9-phenyl-9H-carbazole derivatives.

OLED Device Fabrication and Characterization

The following is a representative protocol for the fabrication of a multilayer phosphorescent OLED using thermal evaporation.

Device Fabrication Protocol:

  • Substrate Preparation: Begin with pre-patterned indium tin oxide (ITO) coated glass substrates. Clean the substrates sequentially in an ultrasonic bath with deionized water, acetone, and isopropanol. Dry the substrates in an oven and then treat them with UV-ozone or oxygen plasma to improve the work function of the ITO and enhance hole injection.

  • Layer Deposition: Transfer the cleaned substrates to a high-vacuum thermal evaporation chamber (pressure < 10⁻⁶ Torr). Deposit the organic layers and the metal cathode sequentially without breaking the vacuum. A typical device architecture is as follows:

    • Hole Injection Layer (HIL): e.g., HAT-CN (10 nm)

    • Hole Transport Layer (HTL): e.g., TAPC or a 9-phenyl-9H-carbazole derivative (35 nm)

    • Electron Blocking Layer (EBL): e.g., TCTA (10 nm)

    • Emissive Layer (EML): The synthesized host material (e.g., PO9) doped with a phosphorescent emitter (e.g., Ir(ppy)₂acac at 10 mol%) (30 nm)

    • Hole Blocking/Electron Transport Layer (HBL/ETL): e.g., B3PYMPM (45 nm)

    • Electron Injection Layer (EIL): e.g., LiF (0.7 nm)

    • Cathode: Al (100 nm)

  • Encapsulation: After deposition, encapsulate the devices in a nitrogen-filled glovebox using a UV-curable epoxy and a glass lid to protect the organic layers from degradation by moisture and oxygen.

Figure 2: Typical multilayer OLED device architecture.

Device Characterization Protocol:

  • Current Density-Voltage-Luminance (J-V-L) Characteristics: Use a source meter (e.g., Keithley 2400) to apply a voltage across the device and measure the resulting current density. Simultaneously, measure the luminance (in cd/m²) using a calibrated photodiode or a spectroradiometer (e.g., SpectraScan PR655).

  • Electroluminescence (EL) Spectra: Capture the emitted light with a spectroradiometer at various operating voltages to determine the emission peaks and calculate the Commission Internationale de l'Éclairage (CIE) 1931 color coordinates.

  • Efficiency Calculations:

    • Current Efficiency (cd/A): Calculated directly from the luminance and current density data.

    • Power Efficiency (lm/W): Calculated from the current efficiency and the operating voltage.

    • External Quantum Efficiency (EQE, %): Calculated from the luminance, current density, and EL spectrum, assuming a Lambertian emission profile.

Figure 3: Generalized energy level diagram for a multilayer OLED.

Conclusion

This compound stands as a pivotal precursor in the synthesis of advanced materials for OLEDs. Its true potential is unlocked through chemical modification, leading to a new generation of host and hole-transporting materials. As demonstrated, derivatives such as 3,6-bis(diphenylphosphoryl)-9-phenylcarbazole (PO9) can significantly outperform traditional host materials like CBP in blue phosphorescent devices, achieving higher quantum and power efficiencies. This is primarily due to the ability to fine-tune the material's charge transport properties through strategic functionalization, leading to more balanced charge carrier dynamics within the emissive layer. For researchers and developers in the field, the 9-phenyl-9H-carbazole scaffold, made accessible through brominated intermediates, offers a versatile and powerful platform for engineering the next wave of highly efficient and stable OLEDs.

References

A Senior Application Scientist's Guide to the Electronic Properties of Carbazole Derivatives: A DFT Perspective

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Appeal of Carbazole in Organic Electronics

Carbazole and its derivatives are cornerstones in the field of organic electronics, prized for their unique combination of properties: a rigid, planar π-conjugated system, excellent hole-transporting capabilities, and high thermal and chemical stability.[1] These attributes make them exceptional candidates for a wide array of applications, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors.[2][3] The strategic functionalization of the carbazole core allows for the fine-tuning of its electronic and photophysical properties, enabling the rational design of materials with tailored characteristics for specific device applications.[3][4]

Density Functional Theory (DFT) has emerged as an indispensable tool for predicting and understanding the electronic structure of these materials before their synthesis.[5][6] This computational approach provides a cost-effective and accurate means to investigate the relationship between molecular structure and electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, the HOMO-LUMO gap, and charge transport characteristics. By offering a window into the electronic landscape of novel carbazole derivatives, DFT accelerates the discovery and development of next-generation organic electronic materials.

This guide provides a comprehensive comparison of the electronic properties of various carbazole derivatives, grounded in DFT studies. We will delve into the theoretical underpinnings of DFT, present a detailed computational protocol, and analyze the impact of different substituents on the electronic behavior of the carbazole core. This document is intended for researchers, scientists, and drug development professionals seeking to leverage computational chemistry for the design and synthesis of novel carbazole-based materials.

Theoretical Framework: A Primer on Density Functional Theory (DFT)

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[6] It is based on the Hohenberg-Kohn theorems, which state that the ground-state energy of a system is a unique functional of its electron density.[6][7] This is a significant departure from traditional wavefunction-based methods, as it simplifies the calculation by focusing on the three-dimensional electron density rather than the complex many-electron wavefunction.

In practice, the Kohn-Sham approach is employed, which replaces the interacting many-electron system with a fictitious system of non-interacting electrons that generates the same electron density.[7] The accuracy of a DFT calculation is heavily dependent on the choice of the exchange-correlation functional, which approximates the complex electron-electron interactions.[6] Common functionals include the Local Density Approximation (LDA), Generalized Gradient Approximation (GGA), and hybrid functionals like B3LYP, which incorporates a portion of the exact exchange from Hartree-Fock theory.[6]

The selection of an appropriate basis set, which is a set of mathematical functions used to represent the electronic wavefunctions, is also crucial for obtaining accurate results.[6]

Computational Protocol: A Step-by-Step Guide to DFT Calculations

The following protocol outlines a self-validating workflow for performing DFT calculations on carbazole derivatives. This methodology is designed to ensure the reliability and reproducibility of the obtained results.

1. Molecular Geometry Optimization:

  • Objective: To find the lowest energy conformation of the carbazole derivative.

  • Procedure:

    • Construct the initial 3D structure of the molecule using a molecular modeling software.

    • Perform a geometry optimization using a DFT functional, such as B3LYP, with a suitable basis set, for example, 6-31G(d). More accurate calculations can be achieved with larger basis sets like 6-311++G(d,p).

    • The optimization algorithm iteratively adjusts the atomic coordinates to minimize the total energy of the molecule.

  • Causality: An accurate representation of the molecular geometry is fundamental, as the electronic properties are highly sensitive to the spatial arrangement of the atoms.

2. Frequency Analysis:

  • Objective: To confirm that the optimized structure corresponds to a true energy minimum.

  • Procedure:

    • Perform a frequency calculation at the same level of theory used for the geometry optimization.

    • Verify that there are no imaginary frequencies in the output. The presence of imaginary frequencies indicates a saddle point on the potential energy surface, not a minimum.

  • Causality: This step ensures the stability of the calculated structure and validates the results of the geometry optimization.

3. Calculation of Electronic Properties:

  • Objective: To determine the HOMO and LUMO energies and the HOMO-LUMO gap.

  • Procedure:

    • From the output of the optimized geometry calculation, extract the energies of the HOMO and LUMO.

    • Calculate the HOMO-LUMO gap (Eg) using the formula: Eg = E_LUMO - E_HOMO.[8]

  • Causality: The HOMO and LUMO energy levels are critical indicators of a molecule's ability to donate or accept electrons, respectively, and the HOMO-LUMO gap is a key determinant of its optical and electronic properties.

4. Simulation of Absorption and Emission Spectra (Optional but Recommended):

  • Objective: To predict the optical properties of the molecule.

  • Procedure:

    • Perform Time-Dependent DFT (TD-DFT) calculations on the optimized ground-state geometry to obtain the absorption spectrum.[9]

    • To simulate the emission spectrum, first, optimize the geometry of the first excited state and then perform a TD-DFT calculation on this optimized excited-state geometry.[9]

  • Causality: Comparing the calculated spectra with experimental data provides a robust validation of the chosen computational method.

DFT_Workflow cluster_input Input cluster_calculation DFT Calculation cluster_output Output mol_structure Molecular Structure geom_opt Geometry Optimization (e.g., B3LYP/6-31G(d)) mol_structure->geom_opt freq_anal Frequency Analysis geom_opt->freq_anal opt_geom Optimized Geometry geom_opt->opt_geom elec_prop Electronic Properties (HOMO, LUMO, Gap) freq_anal->elec_prop td_dft TD-DFT (Optional) (Absorption/Emission Spectra) elec_prop->td_dft energies HOMO/LUMO Energies elec_prop->energies spectra Predicted Spectra td_dft->spectra

Caption: A generalized workflow for DFT calculations on carbazole derivatives.

Comparative Analysis of Electronic Properties

The electronic properties of carbazole derivatives can be systematically tuned by introducing different substituent groups at various positions on the carbazole core. This section presents a comparative analysis of the HOMO, LUMO, and band gap energies for a selection of carbazole derivatives, based on DFT calculations.

DerivativeSubstituent(s)HOMO (eV)LUMO (eV)Band Gap (eV)
Carbazole-H-5.452-0.8024.650
Carbazole-CH3-CH3 at N-position-5.751-1.2484.503
Carbazole-SH-SH at N-position-6.058-1.3424.716
Carbazole-OH-OH at N-position-5.981-1.3014.680
DTCFD7D1-π-D2-π-A architecture-6.867-3.1333.734

Note: The values for Carbazole and its N-substituted derivatives are from B3LYP/6-31G(d,p) level of theory, and DTCFD7 is from M06-2X/6-311G(d,p) level of theory. Direct comparison should be made with caution due to the different computational methods.

Discussion of Trends:

  • Effect of N-substitution: The introduction of electron-donating groups like -CH3 and electron-withdrawing groups like -SH and -OH at the nitrogen position of the carbazole ring significantly influences the HOMO and LUMO energy levels.[8] Generally, electron-donating groups tend to raise the HOMO level, while electron-withdrawing groups lower it. The observed trend in the table shows a lowering of both HOMO and LUMO energies upon substitution, with the magnitude of the shift depending on the nature of the substituent.[8]

  • Impact of π-conjugation and Donor-Acceptor Architecture: The derivative DTCFD7, which features an extended π-conjugated system and a donor-acceptor (D-π-A) architecture, exhibits a significantly smaller band gap compared to the simple carbazole derivatives.[10] This is a direct consequence of the enhanced intramolecular charge transfer (ICT) from the donor to the acceptor moieties, which leads to a destabilization of the HOMO and a stabilization of the LUMO, thereby reducing the energy gap.[10] This highlights the power of molecular engineering to tailor the electronic properties for specific applications, such as in organic photovoltaics where a small band gap is desirable for efficient light harvesting.

Energy_Levels cluster_carbazole Carbazole cluster_dtcfd7 DTCFD7 C_LUMO LUMO (-0.802 eV) C_HOMO HOMO (-5.452 eV) C_LUMO->C_HOMO 4.650 eV D_LUMO LUMO (-3.133 eV) D_HOMO HOMO (-6.867 eV) D_LUMO->D_HOMO 3.734 eV

References

A Comparative Guide to the Crystal Structure of Carbazole Derivatives: An Experimental Validation Perspective on 1-Bromo-9-phenyl-9H-carbazole

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, a precise understanding of a molecule's three-dimensional structure is paramount. This knowledge underpins everything from predicting biological activity to designing novel materials with tailored optoelectronic properties. In the realm of heterocyclic compounds, carbazole derivatives are of significant interest due to their versatile applications.[1][2] This guide provides an in-depth technical analysis focused on the experimental validation of the crystal structure of 1-Bromo-9-phenyl-9H-carbazole.

The Significance of Structural Validation in Carbazole Chemistry

Carbazole and its derivatives are a cornerstone in the development of materials for organic light-emitting diodes (OLEDs), photovoltaics, and as key intermediates in medicinal chemistry.[1][3] The substitution pattern on the carbazole core, including the position of bromine atoms and the nature of the substituent at the 9-position, profoundly influences the molecule's electronic properties, crystal packing, and intermolecular interactions.[4][5][6] Therefore, unambiguous experimental validation of the crystal structure is not merely a confirmatory step but a critical component of rational drug design and materials engineering.

Experimental Workflow: From Synthesis to Structure Elucidation

The journey to validating a crystal structure begins with the synthesis of high-purity, single-crystal-suitable material. The following protocol outlines a proposed synthetic route for this compound, followed by the definitive method for its structural elucidation: single-crystal X-ray diffraction.

Synthesis of this compound

The synthesis of this compound can be approached through a multi-step process, beginning with the bromination of carbazole, followed by N-arylation. The following is a generalized procedure based on established methods for similar compounds.[7][8]

Step 1: Bromination of Carbazole

  • Reactants: Carbazole, N-Bromosuccinimide (NBS), and a suitable solvent such as toluene.

  • Procedure: In a reaction vessel, dissolve carbazole in toluene. Add N-Bromosuccinimide (NBS) portion-wise at room temperature. The reaction is typically stirred for a specified duration until completion, which can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is quenched with water and extracted with an organic solvent like dichloromethane. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product, primarily 1-bromo-9H-carbazole, is then purified by column chromatography.

Step 2: N-Phenylation of 1-Bromo-9H-carbazole

  • Reactants: 1-bromo-9H-carbazole, iodobenzene (or bromobenzene), a palladium catalyst (e.g., tris(dibenzylideneacetone)dipalladium(0)), a phosphine ligand, and a base in a suitable solvent like toluene.

  • Procedure: To a dry reaction flask, add 1-bromo-9H-carbazole, iodobenzene, the palladium catalyst, the phosphine ligand, and the base, followed by the solvent. The reaction mixture is then heated under an inert atmosphere for several hours.

  • Work-up and Purification: After cooling to room temperature, the mixture is filtered, and the filtrate is concentrated. The residue is then purified by column chromatography to yield the final product, this compound.

Single-Crystal X-ray Diffraction: The Gold Standard for Structure Determination

The definitive method for determining the atomic arrangement in a crystalline solid is single-crystal X-ray diffraction.

  • Crystal Growth: High-quality single crystals of this compound are grown, typically by slow evaporation of a saturated solution in a suitable solvent system.

  • Data Collection: A suitable single crystal is mounted on a diffractometer (e.g., a Bruker Kappa APEXII CCD). The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. X-ray diffraction data are collected by rotating the crystal in a beam of monochromatic X-rays.

  • Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The structure is then solved using direct methods or Patterson methods, which provide an initial electron density map. This initial model is refined using full-matrix least-squares on F², iteratively adjusting atomic positions and thermal parameters to achieve the best agreement between the observed and calculated structure factors.[4]

experimental_workflow cluster_synthesis Synthesis cluster_crystallography Crystallography start Carbazole + NBS bromination Bromination start->bromination intermediate 1-Bromo-9H-carbazole bromination->intermediate phenylation N-Phenylation intermediate->phenylation phenylation_reagents + Iodobenzene, Pd Catalyst phenylation_reagents->phenylation product This compound phenylation->product crystal_growth Crystal Growth product->crystal_growth data_collection X-ray Data Collection crystal_growth->data_collection structure_solution Structure Solution & Refinement data_collection->structure_solution final_structure Final Crystal Structure structure_solution->final_structure

Caption: Experimental workflow for the synthesis and structural validation of this compound.

Comparative Crystallographic Analysis

In the absence of a published structure for this compound, we can gain significant insights by comparing the crystallographic data of its isomers and other closely related derivatives. The following table presents a comparison of the crystallographic data for 9-(4-bromophenyl)-9H-carbazole and 3-bromo-9-ethyl-9H-carbazole.

Parameter9-(4-Bromophenyl)-9H-carbazole[5][6]3-Bromo-9-ethyl-9H-carbazole[3]
Chemical Formula C₁₈H₁₂BrNC₁₄H₁₂BrN
Molecular Weight 322.2 g/mol 274.16 g/mol
Crystal System MonoclinicOrthorhombic
Space Group P2₁/cPnma
Unit Cell Dimensions a = 8.4137(3) Åb = 20.1179(7) Åc = 8.6346(3) Åβ = 108.5322(14)°a = 15.263(16) Åb = 7.745(8) Åc = 20.41(2) Å
Volume (V) 1385.76(8) ų2413(5) ų
Molecules per Unit Cell (Z) 48
Temperature 100 K293 K
Dihedral Angle (Aromatic Rings) 49.87(5)° (Carbazole/Phenyl)Not Applicable

Key Observations and Inferences for this compound:

  • Crystal System and Space Group: The substitution pattern significantly influences the crystal packing. The monoclinic system of 9-(4-bromophenyl)-9H-carbazole and the orthorhombic system of 3-bromo-9-ethyl-9H-carbazole suggest that this compound is also likely to crystallize in a lower symmetry system.

  • Dihedral Angle: The dihedral angle between the carbazole and phenyl rings is a crucial parameter. In 9-(4-bromophenyl)-9H-carbazole, this angle is 49.87(5)°.[5][6] It is reasonable to hypothesize a similar, non-planar conformation for this compound due to steric hindrance between the phenyl group and the carbazole moiety.

  • Intermolecular Interactions: In the crystal structure of 9-(4-bromophenyl)-9H-carbazole, C-H···π interactions are observed, which play a role in the formation of a two-dimensional network.[5][6] Similar non-covalent interactions would be expected to govern the crystal packing of this compound.

Conclusion

While the definitive crystal structure of this compound awaits experimental determination, a comprehensive understanding of its likely structural features can be achieved through a comparative analysis of its close analogues. The provided experimental workflow offers a clear path for its synthesis and single-crystal X-ray diffraction analysis. The insights drawn from the crystal structures of 9-(4-bromophenyl)-9H-carbazole and 3-bromo-9-ethyl-9H-carbazole provide a strong foundation for predicting the geometric parameters and intermolecular interactions of the title compound. This guide underscores the importance of experimental validation and provides a robust framework for researchers to pursue the structural elucidation of novel carbazole derivatives.

References

A Comparative Analysis of 1-Bromo-9-phenyl-9H-carbazole and CBP as Host Materials in Organic Light-Emitting Diodes

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of highly efficient and stable Organic Light-Emitting Diodes (OLEDs), the selection of the host material within the emissive layer is of paramount importance. The host matrix plays a critical role in facilitating charge transport, maintaining film morphology, and enabling efficient energy transfer to the guest emitter. For decades, 4,4'-Bis(N-carbazolyl)-1,1'-biphenyl (CBP) has been a benchmark host material, particularly for phosphorescent emitters. However, the continuous drive for improved device performance has spurred the development of novel host materials with tailored properties. This guide provides a comprehensive evaluation of 1-Bromo-9-phenyl-9H-carbazole as a potential alternative to CBP, drawing upon available experimental data for related isomers and the parent compound to project its performance characteristics.

The Established Standard: 4,4'-Bis(N-carbazolyl)-1,1'-biphenyl (CBP)

CBP is a widely used host material in OLEDs due to its good hole-transporting properties, high thermal stability, and a relatively high triplet energy. Its molecular structure, consisting of two carbazole units attached to a biphenyl core, provides a robust framework for hosting phosphorescent emitters.

Key Performance Characteristics of CBP:

PropertyValue
Triplet Energy (ET) ~2.55 - 2.6 eV[1][2]
HOMO Level ~-6.0 eV[1][2]
LUMO Level ~-2.9 eV[1][2]
Melting Point (Tm) 281 - 285 °C[1]
Glass Transition Temp. (Tg) ~120 - 121 °C[3]

The high triplet energy of CBP is sufficient to confine excitons on green and red phosphorescent emitters, leading to efficient emission. However, for higher-energy blue emitters, the triplet energy of CBP can be a limiting factor, potentially leading to back energy transfer and reduced efficiency.

The Challenger: this compound and its Analogs

Carbazole derivatives have been extensively explored as building blocks for OLED materials due to their excellent thermal stability and charge-transporting capabilities[4]. The introduction of a phenyl group at the 9-position of the carbazole core, as in 9-phenylcarbazole, can enhance solubility and modify the electronic properties. Further functionalization, such as the introduction of a bromine atom, offers a versatile handle for subsequent chemical modifications and can influence the material's intrinsic properties[4][5].

Projected Properties and Performance Considerations:

  • Triplet Energy: The parent compound, 9-phenylcarbazole, is reported to have a high triplet energy of approximately 2.76 eV[6]. It is anticipated that the introduction of a bromine atom would have a minimal effect on the triplet energy, likely maintaining it at a level suitable for hosting blue phosphorescent emitters.

  • HOMO/LUMO Levels: The electron-withdrawing nature of the bromine atom is expected to lower both the HOMO and LUMO energy levels compared to the parent 9-phenylcarbazole. This could potentially improve hole injection from adjacent layers and enhance the overall charge balance within the device.

  • Thermal Stability: Carbazole derivatives are known for their high thermal stability[4]. It is expected that this compound would exhibit good thermal properties, a critical factor for long operational lifetimes in OLEDs.

Experimental Workflows and Methodologies

To provide a comprehensive understanding of how the performance of these materials is evaluated, we outline the key experimental protocols used in their characterization.

Synthesis of Brominated Carbazole Precursors

The synthesis of brominated carbazole derivatives is a crucial first step in the development of new OLED materials. These compounds often serve as intermediates for more complex molecular structures.

cluster_synthesis Synthesis of Brominated 9-Phenylcarbazole Carbazole 9H-Carbazole Phenylcarbazole 9-Phenylcarbazole Carbazole->Phenylcarbazole Buchwald-Hartwig or Ullmann Coupling ArylHalide Aryl Halide (e.g., Bromobenzene) ArylHalide->Phenylcarbazole Base Base (e.g., K2CO3) Base->Phenylcarbazole Catalyst Pd or Cu Catalyst Catalyst->Phenylcarbazole BromoPhenylcarbazole Bromo-9-phenyl-9H-carbazole Phenylcarbazole->BromoPhenylcarbazole Electrophilic Bromination BrominatingAgent Brominating Agent (e.g., NBS) BrominatingAgent->BromoPhenylcarbazole

Caption: General synthesis workflow for brominated 9-phenylcarbazole derivatives.

Characterization of Material Properties

A thorough characterization of the photophysical and electrochemical properties of the host materials is essential to predict their performance in an OLED.

cluster_characterization Material Characterization Workflow Material Host Material (e.g., this compound) CV Cyclic Voltammetry Material->CV UVVis UV-Vis Spectroscopy Material->UVVis PL Photoluminescence Spectroscopy Material->PL TGA_DSC TGA/DSC Analysis Material->TGA_DSC HOMO_LUMO HOMO/LUMO Levels CV->HOMO_LUMO Eg Energy Gap UVVis->Eg Triplet Triplet Energy PL->Triplet Low-temperature phosphorescence ThermalStability Thermal Stability (Tg, Td) TGA_DSC->ThermalStability

Caption: Experimental workflow for characterizing key material properties.

OLED Device Fabrication and Testing

The ultimate evaluation of a host material's performance is through the fabrication and testing of an OLED device.

cluster_fabrication OLED Device Fabrication and Testing Substrate ITO-coated Glass Substrate Deposition Vacuum Thermal Evaporation of Organic Layers & Cathode Substrate->Deposition Layer-by-layer deposition Encapsulation Device Encapsulation Deposition->Encapsulation Testing Electroluminescence Characterization Encapsulation->Testing EQE External Quantum Efficiency Testing->EQE Lifetime Operational Lifetime Testing->Lifetime CIExy CIE Coordinates Testing->CIExy

Caption: General workflow for OLED fabrication and performance evaluation.

Comparative Performance and Future Outlook

While a direct, data-driven comparison of this compound with CBP is currently hampered by the lack of specific experimental data for the former, the analysis of its parent compound and related isomers suggests its potential as a high-performance host material. The anticipated high triplet energy could make it particularly suitable for blue phosphorescent OLEDs, an area where CBP has limitations.

The bromine functionality not only influences the electronic properties but also serves as a valuable synthetic handle for creating more complex, multifunctional host materials. Further research into the synthesis and characterization of this compound and its incorporation into OLED devices is warranted to fully assess its potential as a next-generation host material.

Key Takeaways:

  • CBP remains a reliable and well-characterized host material, particularly for green and red phosphorescent OLEDs.

  • This compound , based on the properties of related compounds, is a promising candidate for a high-triplet-energy host material, potentially outperforming CBP in blue OLED applications.

  • The bromine substituent is expected to favorably modify the electronic properties and provides a reactive site for further molecular engineering.

  • Further experimental validation is crucial to confirm the projected properties of this compound and to directly compare its performance against CBP in OLED devices.

As the demand for more efficient and stable OLEDs continues to grow, the exploration of novel host materials like this compound will be a key driver of technological advancement.

References

Safety Operating Guide

Personal protective equipment for handling 1-Bromo-9-phenyl-9H-carbazole

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive safety protocols, operational procedures, and disposal plans for the handling of 1-Bromo-9-phenyl-9H-carbazole. Designed for researchers, scientists, and professionals in drug development, this document synthesizes technical data with field-proven best practices to ensure a safe and efficient laboratory workflow. Our commitment is to furnish you with critical information that extends beyond the product, fostering a culture of safety and scientific integrity.

Hazard Assessment and Toxicology Profile

This compound is a brominated aromatic heterocyclic compound. While specific toxicological data for this compound is not extensively documented, the hazard profile can be inferred from its structural class and available Safety Data Sheets (SDS) for similar molecules.

Primary Hazards:

  • Skin Irritation: Causes skin irritation.[1][2][3]

  • Eye Irritation: Causes serious eye irritation.[1][2][3]

  • Respiratory Irritation: May cause respiratory irritation if inhaled as a dust.[4]

Currently, there are no established Occupational Exposure Limits (OELs) from OSHA or NIOSH for carbazole or its brominated derivatives.[5][6] Therefore, a conservative approach of minimizing all routes of exposure is mandatory.

Physicochemical Properties:

PropertyValueSource
Molecular Formula C₁₈H₁₂BrN[4]
Appearance White to Orange to Green powder to crystal[1][2]
Purity >97.0%[1][2]
Storage Keep in a dark place, sealed in dry, room temperature.[4]-

Personal Protective Equipment (PPE): A Multi-Layered Defense

A robust PPE protocol is the cornerstone of safe handling. Given the irritant nature of this compound and its classification as a halogenated aromatic hydrocarbon, the following multi-layered approach is required.

Core PPE Ensemble
Body PartRequired PPESpecifications and Rationale
Eyes/Face Chemical Splash Goggles & Face ShieldGoggles must provide a complete seal. A face shield is mandatory when handling larger quantities (>1g) or when there is a risk of splashing during solution preparation.[5]
Hands Double Gloving: Viton® or Norfoil® over NitrileStandard nitrile gloves offer poor resistance to halogenated and aromatic hydrocarbons. A dual-glove system provides enhanced protection. The outer glove (Viton® or Norfoil®) offers high chemical resistance, while the inner nitrile glove provides a secondary barrier and protection in case of a breach of the outer glove.
Body Chemical-Resistant Laboratory CoatMust be fully buttoned with long sleeves.
Respiratory NIOSH-approved N95 RespiratorTo be used when handling the powder outside of a certified chemical fume hood to prevent inhalation of dust particles.
PPE Donning and Doffing Workflow

Proper donning and doffing of PPE are critical to prevent cross-contamination.

PPE_Workflow cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Exit of Work Area) Don1 1. Lab Coat Don2 2. N95 Respirator (if required) Don1->Don2 Don3 3. Goggles & Face Shield Don2->Don3 Don4 4. Inner Nitrile Gloves Don3->Don4 Don5 5. Outer Viton®/Norfoil® Gloves Don4->Don5 Doff1 1. Outer Vitron®/Norfoil® Gloves Doff2 2. Lab Coat Doff1->Doff2 Doff3 3. Goggles & Face Shield Doff2->Doff3 Doff4 4. Inner Nitrile Gloves Doff3->Doff4 Doff5 5. N95 Respirator (if used) Doff4->Doff5

Caption: PPE Donning and Doffing Workflow.

Operational Plan: From Benchtop to Disposal

Adherence to a strict operational plan minimizes the risk of exposure and ensures the integrity of your research.

Engineering Controls and Preparation
  • Chemical Fume Hood: All handling of solid this compound and preparation of its solutions must be conducted in a certified chemical fume hood.

  • Designated Area: Establish a designated area within the fume hood for handling this compound to contain potential contamination.

  • Pre-Assembled Equipment: Have all necessary glassware, spatulas, and weighing paper pre-assembled within the fume hood before introducing the compound.

Step-by-Step Handling Protocol
  • Don PPE: Follow the donning sequence outlined in the workflow diagram.

  • Transfer of Solid: Carefully weigh the desired amount of the compound on weighing paper. Use a spatula to gently transfer the solid, avoiding the creation of dust.

  • Solution Preparation: If preparing a solution, slowly add the solid to the solvent to prevent splashing.

  • Post-Handling: After use, ensure the container is tightly sealed. Decontaminate all surfaces and equipment that have come into contact with the compound.

Emergency Procedures and Decontamination

Spill Response

In the event of a spill, remain calm and follow these steps:

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Secure the Area: Restrict access to the spill area.

  • Don Appropriate PPE: If not already wearing it, don the full PPE ensemble, including respiratory protection.

  • Contain the Spill: For a solid spill, gently cover it with a plastic-backed absorbent pad. DO NOT sweep the dry powder.

  • Decontamination:

    • Carefully dampen the spilled material with a 50:50 mixture of water and isopropyl alcohol to avoid dust generation.

    • Use forceps to pick up any large particles and place them in a designated hazardous waste container.

    • Wipe the area with a cloth soaked in the water/isopropyl alcohol mixture, wiping from the outside of the spill inwards.

    • Follow with a wipe-down using a laboratory detergent solution.

    • All materials used for cleanup must be disposed of as hazardous waste.

Equipment Decontamination

All non-disposable equipment, such as glassware and spatulas, must be decontaminated after use.

  • Initial Rinse: Rinse the equipment with a suitable organic solvent in which this compound is soluble (e.g., acetone, toluene) inside a chemical fume hood.[7] Collect the rinse as hazardous waste.

  • Wash: Wash the equipment with a laboratory-grade detergent and water.

  • Final Rinse: Rinse with deionized water, followed by a final rinse with acetone to aid in drying.

Waste Disposal Plan

As a halogenated organic compound, this compound and any materials contaminated with it must be disposed of as hazardous waste in accordance with EPA regulations.

Waste Streams:

  • Solid Waste: Unused compound, contaminated weighing paper, and spill cleanup materials.

  • Liquid Waste: Contaminated solvents from decontamination procedures and experimental residues.

Disposal Workflow:

Disposal_Workflow cluster_Waste_Collection Waste Collection (At Point of Generation) cluster_Waste_Segregation Waste Segregation and Labeling cluster_Disposal Final Disposal Solid_Waste Solid Waste (e.g., contaminated wipes, unused compound) Halogenated_Solid Designated Halogenated Solid Waste Container Solid_Waste->Halogenated_Solid Place in Liquid_Waste Liquid Waste (e.g., solvent rinses, reaction mixtures) Halogenated_Liquid Designated Halogenated Liquid Waste Container Liquid_Waste->Halogenated_Liquid Place in Labeling Label with: - 'Hazardous Waste' - Full Chemical Name - Hazard Characteristics (Irritant) EH_S Environmental Health & Safety (EH&S) Pickup Labeling->EH_S Arrange for

Caption: Hazardous Waste Disposal Workflow.

All waste must be collected in properly labeled, sealed, and chemically compatible containers. Contact your institution's Environmental Health and Safety (EH&S) department for pickup and final disposal.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Bromo-9-phenyl-9H-carbazole
Reactant of Route 2
Reactant of Route 2
1-Bromo-9-phenyl-9H-carbazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.